Product packaging for Fmoc-L-2-Furylalanine(Cat. No.:CAS No. 159611-02-6)

Fmoc-L-2-Furylalanine

Katalognummer: B067441
CAS-Nummer: 159611-02-6
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: AJXDCHXGNUFBRC-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fmoc-L-2-Furylalanine is a non-proteinogenic amino acid derivative where the side chain is a furan ring, making it a valuable building block for introducing unique structural and electronic properties into synthetic peptides. Its primary application is in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary, base-labile protecting group for the α-amino acid. This allows for orthogonal synthesis strategies when used alongside acid-labile side-chain protecting groups. The deprotection mechanism during peptide synthesis involves a base, typically piperidine, which facilitates the removal of the Fmoc group through an E1cb mechanism. This process generates a stable dibenzofulvene by-product, which is subsequently scavenged by the secondary amine to prevent side reactions. The furyl side chain of this incorporated amino acid can be exploited in various research areas, including the study of peptide-protein interactions, the design of enzyme inhibitors, and the development of novel biomaterials where the furan ring might serve as a handle for further chemical modification or contribute to specific binding characteristics. This product is provided as a solid powder. It is recommended to store it in a dry environment, ideally at 2-8°C or -20°C for long-term stability. As with all fine chemicals, please refer to the lot-specific Certificate of Analysis for precise data on purity and water content. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO5 B067441 Fmoc-L-2-Furylalanine CAS No. 159611-02-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXDCHXGNUFBRC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370317
Record name Fmoc-L-2-Furylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159611-02-6
Record name Fmoc-L-2-Furylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-furylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fmoc-L-2-Furylalanine in Peptide Synthesis and Drug Discovery

This compound is a non-canonical amino acid derivative that has garnered significant interest within the realms of peptide chemistry and pharmaceutical development.[1][] Its unique structural feature, a furan ring appended to the alanine side chain, imparts distinct conformational properties and potential for novel molecular interactions within synthetic peptides.[1][] The incorporation of this building block can influence peptide structure, stability, and biological activity, making it a valuable tool for designing peptidomimetics and novel therapeutic agents.[] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable, base-labile amine protection essential for solid-phase peptide synthesis (SPPS), allowing for its sequential and controlled incorporation into peptide chains.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers and drug development professionals to facilitate its effective application.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of this compound is critical for its proper handling, storage, and application in synthetic workflows. These properties dictate its behavior in various solvent systems and reaction conditions.

PropertyValueSource(s)
CAS Number 159611-02-6[1][]
Molecular Formula C22H19NO5[1][][4]
Molecular Weight 377.39 g/mol (also reported as 377.4 g/mol )[1][][4][5]
Appearance White to off-white or slightly yellowish powder/solid.[1][][1][]
Melting Point 123 - 126 °C[1], 129.7 °C[][6][1][][6]
Solubility Slightly soluble in DMSO and Methanol.[6][7] Moderately soluble with a LogS of -5.3.[8][6][7][8]
Purity ≥ 97%, ≥ 99% (Assay/HPLC)[1][][1][]
Storage Conditions Store at 0 - 8 °C[1], 2-8°C[][6][7], or ambient temperature in a dry, sealed container.[6][7][1][][6][7]
Optical Rotation [a]D20 = -10 ± 2°[1]

Expert Insights: The observed variation in melting point may be attributed to different polymorphic forms or the presence of minor impurities. It is crucial for researchers to characterize the specific lot of material being used. The limited solubility in common organic solvents necessitates careful consideration when preparing solutions for peptide coupling reactions.

Analytical Characterization: A Framework for Quality Control

Ensuring the identity and purity of this compound is paramount for the successful synthesis of high-quality peptides. A multi-pronged analytical approach is recommended for comprehensive characterization.

Workflow for Analytical Characterization

G cluster_0 Material Reception & Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Final Qualification A Visual Inspection (Appearance, Color) B Melting Point Determination A->B Proceed if visually acceptable C HPLC/UPLC (Purity Assessment) B->C Proceed if melting point is within range D Mass Spectrometry (Identity Confirmation) C->D Confirm molecular weight of major peak E NMR Spectroscopy (Structural Elucidation) D->E Confirm structural integrity F Data Interpretation & Comparison to Specification E->F Synthesize all data G Material Release for Synthesis F->G If all specifications are met

Caption: A typical workflow for the analytical characterization of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and identify any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the sample in a minimal amount of acetonitrile and dilute with the initial mobile phase composition.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity.

Causality Behind Experimental Choices: The use of a C18 column is standard for separating moderately polar to nonpolar compounds like Fmoc-amino acids. The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape. The UV detection at 265 nm is optimal for the highly chromophoric Fmoc group, ensuring sensitive detection.[3]

2. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Introduction: Infuse the sample solution directly or couple the MS to an HPLC system.

  • Ionization Mode: Positive or negative ion mode.

  • Data Analysis: Look for the [M+H]+ or [M-H]- ion corresponding to the calculated molecular weight (377.39).

Trustworthiness of the Protocol: ESI-MS is a soft ionization technique that provides accurate molecular weight information with minimal fragmentation, making it highly reliable for confirming the identity of the target compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments: 1H NMR and 13C NMR.

  • Data Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of signals corresponding to the furan ring, the alanine backbone, and the Fmoc group will confirm the structure.

Authoritative Grounding: The characteristic chemical shifts for the Fmoc group are well-documented in the literature, providing a reliable reference for spectral interpretation.[9][10]

Considerations in Peptide Synthesis

The unique furan moiety of this compound requires special attention during the final cleavage and deprotection steps of peptide synthesis.

Potential Side Reactions During Deprotection

G cluster_0 Fmoc Solid-Phase Peptide Synthesis cluster_1 Final Cleavage & Deprotection cluster_2 Potential Side Reactions A Peptide Chain Elongation with This compound B Treatment with Trifluoroacetic Acid (TFA) and Cation Scavengers A->B C Acidic Hydrolysis of the Furan Ring B->C D Formation of Bis-dithioacetal By-product C->D In the presence of dithiol scavengers

References

Synthesis and purification methods for Fmoc-L-2-Furylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-2-Furylalanine

Foreword: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) has transitioned from a niche academic pursuit to a cornerstone of therapeutic innovation.[][2] These custom-designed building blocks expand the chemical diversity available to scientists, enabling the creation of peptides and proteins with enhanced stability, novel functionalities, and improved pharmacological profiles.[3][4] Among these, this compound stands out as a versatile derivative, prized for the unique structural and electronic properties conferred by its furan ring.[5]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound. It is designed for researchers and drug development professionals who require not just a protocol, but a deep, causal understanding of the entire workflow. We will move beyond rote steps to explore the critical decision-making processes that ensure a high-yield, high-purity synthesis, transforming theoretical chemistry into a reliable and reproducible laboratory-scale process.

Part 1: The Synthesis of this compound: A Mechanistic Approach

The core of the synthesis lies in the nucleophilic attack of the amino group of L-2-Furylalanine on an activated Fmoc (9-fluorenylmethoxycarbonyl) moiety.[6] The choice of activating agent and reaction conditions is paramount to maximizing yield while minimizing the formation of difficult-to-remove impurities.

Choosing the Right Tools: Fmoc-Cl vs. Fmoc-OSu

Two primary reagents are employed for Fmoc protection: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

  • Fmoc-Cl: Highly reactive and cost-effective. However, its high reactivity can lead to the formation of Fmoc-oligopeptides, which are notoriously difficult to separate from the desired product.[7] This side reaction occurs when a newly formed Fmoc-amino acid reacts with another amino acid molecule before the reaction is complete.

  • Fmoc-OSu: The preferred reagent for high-purity synthesis.[7][8] It exhibits greater selectivity for the primary amine, significantly reducing the risk of oligopeptide formation.[7] The succinimide byproduct is also generally easier to remove during work-up. While more expensive, the investment is often justified by simplified purification and higher final purity.

For the purposes of this guide, we will focus on the more robust Fmoc-OSu-based protocol, which provides a self-validating system for achieving high purity.

Experimental Protocol: Fmoc Protection of L-2-Furylalanine

This protocol is adapted from established methodologies for Fmoc-amino acid synthesis.[7][9]

Step 1: Silylation of L-2-Furylalanine

  • Action: Suspend L-2-Furylalanine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2.2 eq).

  • Causality: The free amino acid has poor solubility in anhydrous organic solvents. MSTFA is a powerful silylating agent that converts both the amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.[7][10] This transient protection dramatically increases solubility, creating a homogeneous reaction environment and preventing the use of aqueous bases that can promote side reactions. The reaction is refluxed until the solution becomes clear, indicating complete silylation.

Step 2: N-Acylation with Fmoc-OSu

  • Action: Cool the clear solution to room temperature. Add a solution of Fmoc-OSu (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 15-20 minutes. Stir at room temperature.

  • Causality: The silylated amine is a potent nucleophile that readily attacks the carbonyl carbon of Fmoc-OSu.[10] The reaction is performed under neutral, anhydrous conditions, which is a key advantage of this method as it prevents the formation of Fmoc-oligopeptide impurities.[7] The progress is monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of Fmoc-OSu is complete.

Step 3: Desilylation and Product Formation

  • Action: Upon reaction completion, add methanol (MeOH) to the mixture and stir for 30 minutes.

  • Causality: Methanol quantitatively cleaves the TMS esters and TMS-protected amine, regenerating the free carboxylic acid and the desired N-Fmoc protected product. This step is efficient and generates volatile byproducts (e.g., methoxytrimethylsilane), simplifying the subsequent work-up.[7]

Step 4: Work-up and Isolation

  • Action: Evaporate the solvent under reduced pressure. To the resulting residue, add water and stir. Acidify the aqueous slurry to pH 2 with 1N HCl. If a solid precipitates, it is collected by filtration and washed with water until the filtrate is neutral. If an oil forms, extract the mixture with ethyl acetate, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Causality: Acidification protonates the carboxylate, rendering the this compound insoluble in the aqueous phase and allowing for its isolation by filtration or extraction.[7][9] The choice between filtration and extraction depends on the physical nature of the crude product. Thorough washing is critical to remove residual acids and salts.

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Silylation: L-2-Furylalanine + MSTFA in CH₂Cl₂ B 2. N-Acylation: Add Fmoc-OSu in CH₂Cl₂ A->B Reflux until clear C 3. Desilylation: Quench with Methanol B->C Stir at RT, Monitor by TLC/HPLC D 4. Work-up & Isolation: Evaporate, Acidify, Filter/Extract C->D Stir for 30 min E Crude this compound D->E

Caption: Synthesis workflow for this compound.

Part 2: Purification Strategies: Achieving Excellence in Purity

The purity of Fmoc-amino acids is a critical quality attribute, as impurities can directly translate into failed couplings or the generation of deletion sequences during Solid-Phase Peptide Synthesis (SPPS).[11][12] A purity of >99% is the standard for demanding applications.

Purification MethodPrincipleIdeal ForLimitations
Recrystallization Differential solubility of the product and impurities in a chosen solvent system at varying temperatures.Removing process-related impurities with different polarity and structure from the target compound.Ineffective for impurities with similar solubility profiles (e.g., diastereomers, oligopeptides). Can lead to "oiling out."
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Separating complex mixtures and impurities with similar polarities. High resolution is achievable.More time-consuming and solvent-intensive than recrystallization. Requires careful optimization of the mobile phase.
Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying Fmoc-amino acids, provided a suitable solvent system can be identified.[12]

Step 1: Solvent System Selection

  • Action: Experiment with small quantities of crude product to find a solvent pair. Ideal systems include ethyl acetate/hexane, toluene, or ethanol/water.[12][13] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room or low temperatures.

  • Causality: The principle relies on creating a supersaturated solution of the desired compound upon cooling, from which pure crystals will nucleate and grow, leaving impurities behind in the mother liquor.

Step 2: Dissolution and Crystallization

  • Action: Dissolve the crude this compound in a minimal volume of the hot solvent (e.g., toluene at 50°C).[12] Once fully dissolved, allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Causality: Slow cooling is essential for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Step 3: Isolation and Drying

  • Action: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove any adhering mother liquor.

  • Causality: Washing with cold solvent minimizes the redissolving of the purified product while effectively removing surface impurities. The purified product is then dried under vacuum at a moderate temperature (e.g., 50°C) to remove residual solvent.[12]

Protocol 2: Purification by Flash Column Chromatography

When recrystallization fails to yield the desired purity, or for removing structurally similar impurities, flash column chromatography is the method of choice.[14]

Step 1: Column Packing and Equilibration

  • Action: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate). Pack the column and equilibrate by flushing with several column volumes of the eluent.

  • Causality: Proper packing and equilibration ensure a uniform stationary phase, preventing channeling and band broadening, which leads to poor separation.

Step 2: Sample Loading and Elution

  • Action: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column. Elute with a solvent system, such as a gradient of hexane/ethyl acetate containing 1% acetic acid.[14]

  • Causality: Dry loading often results in sharper bands and better separation. The addition of acetic acid to the mobile phase is critical; it keeps the carboxylic acid of the product protonated, preventing it from interacting ionically with the acidic silica gel, which would otherwise cause significant band tailing.[14]

Step 3: Fraction Collection and Analysis

  • Action: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Causality: TLC allows for rapid identification of the fractions containing the pure product. Fractions of intermediate purity can be combined and re-purified if necessary. The solvent is then removed from the pooled fractions by rotary evaporation to yield the purified product.

Purification_Workflow cluster_purification Purification Workflow Start Crude Product Recrystallize Recrystallization (e.g., Toluene) Start->Recrystallize Analyze Purity Analysis (HPLC) Recrystallize->Analyze Chromatography Column Chromatography (Silica, Hex/EtOAc/AcOH) Chromatography->Analyze Pass Product >99% Pure Analyze->Pass Yes Fail Purity <99% Analyze->Fail No Fail->Chromatography

Caption: General purification and quality control workflow.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable. It provides the definitive validation of both chemical identity and purity, ensuring the material is fit for its intended purpose.

TechniquePurposeKey Parameters & Expected Results
RP-HPLC Chemical Purity AssessmentColumn: C18; Mobile Phase: Gradient of Acetonitrile/Water + 0.1% TFA; Detection: 265 nm.[11] Result: A single major peak with purity >99%.
Chiral HPLC Enantiomeric Purity (L vs. D)Column: Chiral Stationary Phase (CSP); Mobile Phase: e.g., Hexane/Isopropanol + 0.1% TFA.[15][16] Result: A single peak corresponding to the L-enantiomer.
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Result: Characteristic peaks for Fmoc aromatic protons (~7.3-7.8 ppm), furan ring protons, and alanine backbone protons.[17][18]
Mass Spec (MS) Molecular Weight VerificationMode: ESI+. Result: A peak corresponding to [M+H]⁺ at approximately 378.4 g/mol .[17]
HPLC Purity Assessment: A Deeper Look

High-Performance Liquid Chromatography is the gold standard for purity determination.[11]

  • Chemical Purity (RP-HPLC): This method separates the target compound from synthesis-related impurities. A typical protocol involves a C18 column with a linear gradient from 5% to 95% acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) over 20 minutes, with UV detection at 265 nm, the absorbance maximum of the Fmoc group.[9][11]

  • Enantiomeric Purity (Chiral HPLC): The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[11] Chiral HPLC, using a specialized chiral stationary phase, is essential to confirm enantiomeric purity.[15][19]

Conclusion

The successful synthesis of high-purity this compound is an enabling step for advanced peptide synthesis and drug development. The process, while detailed, is highly reliable when grounded in a mechanistic understanding of each step. By selecting the appropriate Fmoc-reagent (Fmoc-OSu), employing an anhydrous silylation-acylation strategy, and applying rigorous purification and analytical validation, researchers can confidently produce material that meets the stringent requirements of modern chemical biology. This guide serves as a blueprint for achieving that standard of excellence.

References

Spectroscopic Characterization of Fmoc-L-2-Furylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Fmoc-L-2-Furylalanine in Peptide Science

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities. This compound, with its aromatic furan side chain, offers a unique structural motif that can participate in various non-covalent interactions and serve as a versatile synthetic handle for further chemical modifications.[1][2] Its application in the synthesis of peptides with tailored properties makes a thorough understanding of its analytical characterization essential for ensuring the fidelity of the final peptide product.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes.[3] The accurate spectroscopic identification of this compound is the first critical step in any synthetic workflow that utilizes this building block. This guide aims to provide the necessary framework for this identification process.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid[4]
CAS Number 159611-02-6[4]
Molecular Formula C₂₂H₁₉NO₅[4]
Molecular Weight 377.39 g/mol [4]
Monoisotopic Mass 377.126323 Da[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3]

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.8br s1HCOOHThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.
~7.90d2HFmoc H-4, H-5Aromatic protons of the fluorenyl group adjacent to the fused ring system.
~7.72d2HFmoc H-1, H-8Aromatic protons of the fluorenyl group.
~7.55t1HFuran H-5The proton on the furan ring adjacent to the oxygen.[5][6]
~7.42t2HFmoc H-3, H-6Aromatic protons of the fluorenyl group.
~7.33t2HFmoc H-2, H-7Aromatic protons of the fluorenyl group.
~6.35dd1HFuran H-4Furan ring proton.[5][6]
~6.10d1HFuran H-3Furan ring proton adjacent to the side chain attachment point.[5][6]
~4.50m1HCαHThe alpha-proton of the amino acid backbone.
~4.30m2HFmoc CH₂The methylene protons of the Fmoc protecting group.
~4.25t1HFmoc H-9The methine proton of the fluorenyl group.
~3.20m2HCβH₂The beta-protons of the amino acid side chain.
Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted based on the known structure and typical chemical shifts of the constituent functional groups. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~173.0COOHCarboxylic acid carbonyl carbon.
~156.5Fmoc C=OCarbonyl carbon of the Fmoc carbamate.
~152.0Furan C-2Carbon of the furan ring attached to the side chain.[7][8]
~144.0Fmoc C-4a, C-4bQuaternary carbons of the fluorenyl group.
~142.5Furan C-5Carbon of the furan ring adjacent to the oxygen.[7][8]
~141.0Fmoc C-8a, C-9aQuaternary carbons of the fluorenyl group.
~128.0Fmoc C-1, C-8Aromatic carbons of the fluorenyl group.
~127.5Fmoc C-4, C-5Aromatic carbons of the fluorenyl group.
~125.5Fmoc C-2, C-7Aromatic carbons of the fluorenyl group.
~120.5Fmoc C-3, C-6Aromatic carbons of the fluorenyl group.
~110.5Furan C-4Furan ring carbon.[7][8]
~107.0Furan C-3Furan ring carbon.[7][8]
~66.0Fmoc CH₂Methylene carbon of the Fmoc group.
~55.0Alpha-carbon of the amino acid backbone.
~47.0Fmoc C-9Methine carbon of the fluorenyl group.
~30.0Beta-carbon of the amino acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a generalized protocol for acquiring mass spectrometry data for this compound.

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition Parameters:

  • Ionization Mode: Positive ion mode is typically used for the analysis of Fmoc-amino acids to observe the protonated molecule [M+H]⁺.

  • MS Scan Range: A range of m/z 100-1000 is generally sufficient to observe the parent ion and its major fragments.

  • MS/MS Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. Collision-induced dissociation (CID) is a common fragmentation method.

Predicted Mass Spectrometry Data and Fragmentation Analysis

The expected monoisotopic mass of this compound is 377.1263 Da.[4] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 378.1336.

Table 4: Predicted ESI-MS Fragmentation of this compound [M+H]⁺

m/zProposed FragmentRationale
378.13[M+H]⁺Protonated parent molecule.
200.08[M+H - C₈H₇O]⁺Loss of the furfuryl group.
179.08[C₁₄H₁₁]⁺The fluorenylmethyl cation, a characteristic fragment of the Fmoc group.
156.08[M+H - C₁₅H₁₂O₂]⁺Loss of the Fmoc-oxy group.

The fragmentation of the Fmoc group is a well-characterized process and can serve as a diagnostic marker for the presence of this protecting group.

Fmoc-L-2-Furylalanine_Fragmentation Predicted ESI-MS/MS Fragmentation Pathway cluster_frags Major Fragments Parent [M+H]⁺ m/z = 378.13 Frag1 [C₁₄H₁₁]⁺ m/z = 179.08 (Fluorenylmethyl cation) Parent->Frag1 - C₈H₈O₃N Frag2 [M+H - C₁₅H₁₂O₂]⁺ m/z = 156.08 (Loss of Fmoc-oxy) Parent->Frag2 - H₂O Frag3 [M+H - C₈H₇O]⁺ m/z = 200.08 (Loss of furfuryl group) Parent->Frag3 - CO₂

Caption: A plausible fragmentation pathway for protonated this compound in ESI-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While experimentally derived public data is scarce, the predicted NMR and MS data presented herein, grounded in established spectroscopic principles, offer a robust framework for researchers to identify and verify the quality of this important synthetic building block. The detailed experimental protocols further empower scientists to generate their own high-quality analytical data, ensuring the integrity and success of their peptide synthesis endeavors. It is always recommended to acquire experimental data on your specific batch of material and compare it with the predicted values and data from commercial suppliers.

References

A Technical Guide to Fmoc-L-2-Furylalanine: Commercial Availability, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Peptide Science

The twenty proteinogenic amino acids form the fundamental basis of life, yet the quest to enhance the therapeutic properties of peptides has led researchers to explore beyond nature's toolkit. Unnatural amino acids (UAAs), like Fmoc-L-2-Furylalanine, are pivotal in this endeavor.[1][2][3] Their incorporation can significantly improve a peptide's stability, receptor affinity, and pharmacokinetic profile.[4] The furan ring of 2-Furylalanine, in particular, introduces unique structural and electronic properties, making it a valuable building block for novel peptide-based therapeutics and biomaterials.[5] This guide serves as a comprehensive resource for the effective utilization of this compound in your research.

Commercial Availability and Supplier Landscape

This compound (CAS No. 159611-02-6) is readily available from a variety of chemical suppliers.[3][6][7] When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality of accompanying technical documentation. Below is a comparative table of prominent suppliers.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich ≥97%Gram scaleOffers detailed safety and handling information.[8]
Chem-Impex ≥99% (Assay)Gram to bulk scaleProvides detailed product specifications, including optical rotation.[1][5]
BOC Sciences ≥99% (HPLC)Gram to bulk scaleOffers comprehensive technical data, including physical properties like density and melting point.[5][]
Aapptec Lot-specific1g, 5g, bulk ordersProvides a certificate of analysis with lot-specific data.[10][11]
TCI Chemicals min. 96.0% to min. 98.0%200mg, 1gProvides specific optical rotation data.[12]
Parchem InquireInquireSpecialty chemical supplier.[6]
ChemicalBook Varies by supplierKilogram scale available from some vendorsA marketplace with multiple suppliers, purity and pricing can vary.[2][13]
ChemNet Varies by supplierVariesConnects with various Chinese manufacturers and suppliers.[3]
STA PHARMACEUTICAL US LLC (WuXi TIDES) Inquire5gAvailable through distributors like Fisher Scientific.[4]

Note: This table is not exhaustive and researchers should always request a certificate of analysis for their specific lot.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its successful application.

PropertyValueSource
CAS Number 159611-02-6[1][3][5][7][8][10][12]
Molecular Formula C22H19NO5[1][5][7][10]
Molecular Weight 377.4 g/mol [1][5][7][10]
Appearance White to off-white or slightly yellowish powder[1][5]
Melting Point 123 - 126 °C (Lit.)[1]
Optical Rotation [a]D20 = -10 ± 2 ° (c=1 in DMF)[1][12]
Storage 0 - 8 °C[1][5]

The chemical structure of this compound is depicted below:

Fmoc_L_2_Furylalanine cluster_fmoc Fmoc Group cluster_amino_acid L-2-Furylalanine Fmoc Fmoc NH NH Fmoc->NH Amide Bond Calpha COOH COOH Calpha->COOH CH2 CH₂ Calpha->CH2 NH->Calpha Furan Furan Ring CH2->Furan

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based solid-phase peptide synthesis (SPPS).[13][14][15][16] However, the furan moiety necessitates special considerations, particularly during the final cleavage and deprotection step.[6]

General SPPS Workflow

The overall workflow for SPPS is cyclical, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

SPPS_Workflow start Start with Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of this compound (with activating agent, e.g., HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol is designed for a standard laboratory-scale synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (see section 4.3 for specific recommendations)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent like HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Rationale: Using an excess of the amino acid and coupling reagents drives the reaction to completion. HBTU is a common and efficient coupling reagent that minimizes racemization.[16]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection: A Critical Step for Furylalanine-Containing Peptides

The furan ring of 2-Furylalanine is susceptible to degradation under standard strong acid cleavage conditions, particularly in the presence of common cation scavengers like ethanedithiol.[6] This can lead to the formation of byproducts, such as bis-dithioacetals.[6]

Optimized Cleavage Cocktail:

To minimize side reactions, a modified cleavage cocktail is recommended:

  • Trifluoroacetic acid (TFA): 94%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

  • 3,6-Dioxa-1,8-octanedithiol (DODT): 1%

Rationale: TIS is an effective scavenger for protecting groups like trityl and Pbf. The inclusion of water and DODT has been shown to suppress the degradation of the furan ring during TFA-mediated cleavage.[6]

Cleavage Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Add the chilled, freshly prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Unique Properties Conferred by 2-Furylalanine

The incorporation of 2-Furylalanine can impart several beneficial properties to a peptide:

  • Structural Rigidity: The planar furan ring can introduce conformational constraints, which may lead to a more defined secondary structure and enhanced receptor binding.

  • Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.[4][17]

  • Modulation of Physicochemical Properties: The furan moiety can alter the hydrophobicity and electronic properties of the peptide, potentially improving its solubility and membrane permeability.[2]

  • Versatile Chemical Handle: The furan ring can participate in various chemical reactions, such as Diels-Alder cycloadditions, allowing for further modification and conjugation of the peptide.

Conclusion

This compound is a commercially accessible and valuable tool for peptide chemists and drug developers. While its incorporation into peptides via SPPS is generally straightforward, careful consideration of the cleavage conditions is paramount to preserving the integrity of the furan ring. The unique structural and chemical properties imparted by 2-Furylalanine offer exciting opportunities for the design of novel peptides with enhanced therapeutic potential.

References

The Furan Motif: A Versatile Tool for Probing and Modulating Biological Systems - A Technical Guide to Furyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty - The Rise of Furyl-Containing Amino Acids

In the landscape of chemical biology and drug discovery, the twenty canonical amino acids form the fundamental alphabet of life. However, the quest for novel biological functions and therapeutic modalities has driven researchers to look beyond this natural repertoire. Unnatural amino acids (UAAs) have emerged as powerful tools to augment the chemical diversity of peptides and proteins, enabling the introduction of novel functionalities, enhanced stability, and tailored biological activities.[1][2] Among the diverse array of UAAs, those containing the furan moiety have garnered significant interest due to their unique electronic, steric, and photoreactive properties.

The furan ring, a five-membered aromatic heterocycle, is not merely a passive structural element. Its electron-rich nature and ability to participate in various chemical transformations make it a versatile functional group.[3] When incorporated into the side chain of an amino acid, the furan motif can serve as a fluorescent probe to report on the local microenvironment, a photo-activated crosslinker to capture transient biomolecular interactions, a conformational constraint to modulate peptide secondary structure, and a key pharmacophore in the design of novel therapeutics.[4] This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of furyl-containing amino acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of these remarkable building blocks.

I. The Furyl-Amino Acid Toolkit: Synthesis of Key Building Blocks

The journey into the applications of furyl-containing amino acids begins with their synthesis. A variety of synthetic routes have been developed to access these valuable building blocks, with a primary focus on producing orthogonally protected derivatives suitable for solid-phase peptide synthesis (SPPS).[5]

Synthesis of Commercially Available Furyl-Alanines

The most commonly utilized furyl-containing amino acids are 3-(2-furyl)-L-alanine and 3-(3-furyl)-L-alanine. The Fmoc-protected versions of these amino acids are commercially available, facilitating their direct incorporation into peptide sequences using standard SPPS protocols.[6][7][8][9] The general availability of these reagents has significantly lowered the barrier to entry for researchers wishing to explore the utility of the furan motif.

De Novo Synthesis of Novel Furyl-Containing Amino Acids

For applications requiring tailored properties, the de novo synthesis of novel furyl-amino acid derivatives is essential. This allows for the introduction of substituents on the furan ring to modulate its electronic and steric characteristics, or the variation of the linker between the furan and the amino acid backbone.

A general and direct method for the synthesis of orthogonally protected 5-membered heteroaromatic amino acids, including furyl-alanines, has been reported, providing a flexible approach to novel building blocks.[5] Furthermore, cascade acid-catalyzed reactions of 2-methylfuran with α,β-unsaturated carbonyl compounds have been utilized to create functionalized furan-containing building blocks that can be further elaborated into amino acids.[10]

Experimental Protocol: A General Approach to Fmoc-Protection of a Furyl-Amino Acid

The following protocol outlines a general procedure for the N-terminal protection of a synthesized furyl-amino acid with the Fmoc group, a crucial step for its use in SPPS.

  • Dissolution: Dissolve the free furyl-amino acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Cooling: Cool the solution in an ice bath with stirring.

  • Addition of Fmoc-Cl: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in dioxane dropwise to the cooled amino acid solution over approximately 50-60 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour and then at room temperature for 12-15 hours.

  • Work-up: Pour the reaction mixture into water and extract with a non-polar organic solvent (e.g., ether) to remove unreacted Fmoc-Cl and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid (HCl), which will precipitate the Fmoc-protected amino acid.

  • Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Crystallization: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be crystallized from a suitable solvent system (e.g., methanol-petroleum ether) to yield the pure Fmoc-furyl-amino acid.

II. Photophysical Properties: The Furan Ring as a Luminescent Reporter

The furan moiety, particularly when part of a larger conjugated system, can impart useful fluorescent properties to amino acids. These intrinsic probes can report on their local environment through changes in their fluorescence emission, a phenomenon known as solvatochromism.[11][12][13][14]

Solvatochromism and Environmental Sensing

The fluorescence quantum yield and emission maximum of peptides containing solvatochromic amino acids can vary significantly with the polarity of the surrounding environment.[11][12] This sensitivity makes them powerful tools for studying protein-protein interactions, membrane binding, and conformational changes. While extensive quantitative photophysical data for simple furyl-alanines is not as readily available as for other fluorophores like tryptophan, the principles of solvatochromism apply. The incorporation of a furyl-amino acid into a peptide sequence allows for the monitoring of changes in the local dielectric constant, providing insights into the binding of the peptide to its target.[6][15]

Table 1: Comparison of Solvatochromic Properties of Different Fluorescent Amino Acids

Amino Acid DerivativeExcitation (nm)Emission Range (nm)Quantum Yield RangeKey Features
Tryptophan~280320-3600.01 - 0.31Sensitive to local environment, but ubiquitous in proteins.[2][16][17][18]
4-N,N-dimethylamino-1,8-naphthalimide (4-DMN)~408450-600Highly variable ("switch-like")Large Stokes shift, high chemical stability.[12][14][15]
Alared (Nile Red derivative)~520550-650Broad rangeRed-shifted emission for live-cell imaging.[11][13]
Furyl-containing amino acids (projected) UV-Vis Vis Environment-dependent Potential for tailored photophysics through substitution. [19]

Note: The data for furyl-containing amino acids is projected based on the known properties of furan-containing chromophores and the principles of solvatochromism. Specific values will depend on the exact structure of the amino acid.

III. Photo-activated Crosslinking: Capturing Molecular Interactions in Real-Time

One of the most powerful applications of furyl-containing amino acids is their use as photo-activated crosslinkers. This technique, often referred to as photo-affinity labeling, allows for the covalent trapping of transient interactions between a peptide and its binding partner, providing invaluable structural and functional information.

The Mechanism of Furan Photo-oxidation

Upon exposure to UV light, typically in the presence of a photosensitizer, the furan ring can undergo oxidation to form a reactive electrophilic species. This reactive intermediate can then be intercepted by nearby nucleophilic amino acid residues (such as lysine, cysteine, or histidine) on a target protein, forming a stable covalent bond. This process effectively "freezes" the interaction for subsequent analysis.

Furan_Photo_Oxidation FuranPeptide Furyl-Peptide UV UV Light + Photosensitizer ReactiveIntermediate Reactive Electrophilic Intermediate UV->ReactiveIntermediate Oxidation CrosslinkedComplex Covalently Crosslinked Peptide-Protein Complex ReactiveIntermediate->CrosslinkedComplex Nucleophilic Attack TargetProtein Target Protein (with Nucleophile) TargetProtein->CrosslinkedComplex Nucleophilic Attack

Caption: Photo-activation and crosslinking mechanism of a furyl-containing peptide.

Applications in Studying G-Protein Coupled Receptors (GPCRs)

The study of GPCR-ligand interactions is a prime area for the application of furan-based photo-crosslinking.[20][21][22] Due to the often transient nature of these interactions, covalently trapping the ligand in the receptor's binding pocket provides a powerful means to identify binding sites and understand the structural basis of ligand recognition.[23] Peptides containing furyl-alanine can be synthesized and used as probes to map the ligand-binding pockets of their cognate GPCRs.

IV. Modulating Peptide Structure and Function for Drug Discovery

The incorporation of furyl-containing amino acids into peptides can significantly impact their conformational preferences and biological activity, making them valuable tools in drug design.[7]

Conformational Constraints and Peptidomimetics

The steric bulk and defined geometry of the furan ring can act as a "conformational lock," restricting the rotational freedom of the peptide backbone and favoring specific secondary structures.[1][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for its target. By replacing flexible residues with furyl-amino acids, researchers can design peptidomimetics with improved pharmacological properties.

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Furyl-Containing Peptide A1 Conformer 1 A2 Conformer 2 A1->A2 A3 Conformer 3 A2->A3 B1 Bioactive Conformation A4 ... A3->A4 FlexiblePeptide->ConstrainedPeptide Incorporate Furyl-Amino Acid

Caption: The furyl group can constrain peptide flexibility, favoring a bioactive conformation.

Development of Enzyme Inhibitors

Furyl-containing peptides have shown promise as inhibitors of various enzymes. For example, peptide-based inhibitors of furin, a proprotein convertase involved in numerous pathological processes, have been developed.[24][25][26][27] The furan moiety can be incorporated to optimize interactions with the enzyme's active site, leading to potent and selective inhibition. The design of such inhibitors often involves a combination of rational design and combinatorial chemistry approaches.

V. Practical Considerations for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of furyl-containing amino acids into peptides via SPPS requires careful consideration of the reaction conditions, particularly during the final cleavage and deprotection step.

Stability of the Furan Ring

The furan ring can be sensitive to strong acidic conditions used for cleavage from the solid support.[28] In the presence of certain cation scavengers, such as ethanedithiol, the furyl group of (2-furyl)-L-alanine can undergo degradation.[28]

Optimized Cleavage Protocols

To minimize the degradation of the furan ring, optimized cleavage cocktails have been developed. The inclusion of water and the use of alternative scavengers like triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in trifluoroacetic acid (TFA) have been shown to be effective in preserving the integrity of the furyl-containing peptide.[28]

Experimental Protocol: Optimized Cleavage of a Furyl-Containing Peptide from Resin

  • Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 94% TFA, 2.5% water, 2.5% DODT, and 1% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Characterization: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

VI. Future Perspectives and Conclusion

Furyl-containing amino acids represent a versatile and powerful class of unnatural amino acids with broad applications in chemical biology, medicinal chemistry, and materials science. Their utility as fluorescent probes, photo-activated crosslinkers, and conformational constraints has been well-established, and ongoing research continues to expand their toolkit.

Future directions in this field are likely to focus on:

  • Development of Novel Furyl-Amino Acids with Tailored Properties: The synthesis of new derivatives with fine-tuned photophysical and photoreactive properties will enable more sophisticated biological investigations.

  • Expansion of Bioorthogonal Chemistry: The unique reactivity of the furan ring could be further exploited for the development of novel bioorthogonal ligation strategies.[29][30][31][32]

  • Applications in Materials Science: The incorporation of furyl-containing amino acids into peptides and polymers can lead to the development of novel biomaterials with unique properties.[10]

References

Solubility Characteristics of Fmoc-L-2-Furylalanine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-2-Furylalanine (N-α-(9-Fluorenylmethoxycarbonyl)-L-2-furylalanine), a non-canonical amino acid derivative crucial for the synthesis of novel peptides. As a Senior Application Scientist, this document moves beyond simple data presentation to explain the physicochemical principles governing solubility and provides actionable protocols for laboratory application. We will explore the molecular factors influencing solubility, present qualitative and quantitative data in common organic solvents, and offer detailed methodologies for both determining solubility and optimizing its use in Solid-Phase Peptide Synthesis (SPPS). This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to effectively utilize this unique building block.

Introduction to this compound

This compound is an amino acid derivative widely used in peptide synthesis and drug development.[1] It consists of the L-alanine backbone, a furan ring attached to the β-carbon, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. This unique structure allows for the introduction of the furyl moiety into peptide chains, which can impart specific structural constraints, enhance binding affinity, or serve as a chemical handle for further modifications.[1] The Fmoc group is the standard protecting group for the amine terminus in SPPS, enabling a robust and versatile synthesis strategy.[2]

However, the successful incorporation of this compound into a growing peptide chain is critically dependent on its solubility in the solvents used for stock solution preparation and coupling reactions. Like many non-canonical or hydrophobic Fmoc-amino acids, it can present solubility challenges that, if unaddressed, may lead to incomplete couplings, lower yields, and impure products.[3][4] Understanding and controlling its solubility is therefore paramount for successful synthesis.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure, which features distinct regions of varying polarity.

  • The Fmoc Group: This large, aromatic, and highly nonpolar moiety dominates the molecule's character. It is the primary driver for solubility in organic solvents but also contributes to aggregation in solution, a common issue with Fmoc-protected amino acids.[3]

  • The Furyl Side Chain: The furan ring is a heterocyclic aromatic group. While it is less hydrophobic than a simple phenyl ring, its overall character is nonpolar, contributing to the molecule's limited aqueous solubility.

  • The Carboxylic Acid: This is the primary polar and ionizable group (predicted pKa ≈ 3.62).[5][6] In its protonated (COOH) form, it can act as a hydrogen bond donor. In its deprotonated (COO-) state (in basic media), it provides a negative charge that can dramatically increase aqueous solubility.

The interplay of the large, hydrophobic Fmoc group and the furyl side chain with the small, polar carboxylic acid group dictates the compound's overall solubility profile: excellent solubility in polar aprotic organic solvents and poor solubility in water and nonpolar aliphatic solvents.

Key Physicochemical Data:

Property Value Source(s)
Molecular Formula C₂₂H₁₉NO₅ [1][7]
Molecular Weight 377.39 g/mol [7][]
Appearance White to off-white solid/powder [1]
Melting Point 123 - 141 °C (range from sources) [1][7][]

| Predicted pKa | ~3.62 |[5][6] |

Solubility Profile in Common Solvents

Direct, experimentally-derived quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on supplier data sheets and established principles for similar Fmoc-amino acids, a reliable profile can be constructed.

Table 1: Summary of this compound Solubility

SolventSolvent TypeQualitative SolubilityQuantitative Data (if available)Practical Notes
Dimethylformamide (DMF) Polar AproticSoluble / Highly Soluble Not specified, but expected to be >0.4 M.The most common solvent for SPPS. High-purity, amine-free DMF should be used as impurities can cause Fmoc deprotection.[2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSoluble / Highly Soluble Not specified, but expected to be >0.4 M.NMP has a higher solvating power for hydrophobic sequences and can be superior to DMF in preventing aggregation.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble to Soluble "Slightly Soluble"[5][6][7]Often used as a co-solvent to enhance the solubility of difficult amino acids in DMF.[3] Can also be used to prepare high-concentration stock solutions.[9]
Dichloromethane (DCM) Nonpolar / HalogenatedSlightly Soluble / Poorly Soluble Not specified.Generally a poor solvent for Fmoc-amino acids due to solubility concerns, though used in some SPPS protocols.[4]
Methanol (MeOH) Polar ProticSlightly Soluble "Slightly Soluble"[5][6][7]Limited utility for SPPS coupling reactions but may be used in analytical preparations.
Acetonitrile (ACN) Polar AproticPoorly Soluble Not specified.Used with some PEG-based resins but not a primary choice for polystyrene.[2]
Water Polar ProticInsoluble Predicted LogS = -6.6 (0.0000948 mg/mL)[10]Insoluble at neutral or acidic pH due to the hydrophobic Fmoc group. Solubility increases at basic pH (>8) due to deprotonation of the carboxylic acid, but this is incompatible with SPPS.
Tetrahydrofuran (THF) Polar AproticSlightly Soluble / Poorly Soluble Not specified.Can be an excellent solvent for coupling reactions when used with PEG-based resins.[2]
Expert Insights on Solubility Behavior:

The term "Slightly Soluble" from supplier data sheets often indicates that concentrations suitable for analytical purposes (e.g., 1-5 mg/mL) can be achieved, but achieving the high concentrations required for SPPS stock solutions (e.g., 0.2-0.5 M, which is ~75-190 mg/mL) may require intervention. For this compound, full dissolution at high concentrations in pure DMF may be slow. Gentle warming (to ~37°C) or brief sonication are common and effective methods to facilitate dissolution.[3] If precipitation occurs, the addition of a small percentage of DMSO or switching to NMP is a field-proven solution.[3]

Experimental Protocol: Determining Molar Solubility

To generate precise, application-specific solubility data, researchers should perform their own determination. The following equilibrium saturation method is robust and widely applicable.[11]

Materials and Reagents
  • This compound

  • High-purity solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

  • Calibrated micropipettes and vials

Step-by-Step Methodology
  • Prepare a Calibrated Stock Solution: Accurately weigh ~19 mg of this compound and dissolve it in 1.0 mL of the chosen solvent (e.g., DMF) to prepare a stock of known concentration (~50 mM). This will be used to generate an HPLC calibration curve.

  • Generate Calibration Curve: Create a series of dilutions from the stock solution (e.g., 25, 12.5, 6.25, 3.125, 1.56 mM). Inject each standard onto the HPLC and record the peak area. Plot peak area versus concentration to create a linear calibration curve.

  • Prepare Saturated Solutions: In a series of vials, add a fixed volume of solvent (e.g., 1.0 mL).

  • Incremental Addition: To the first vial, add a pre-weighed amount of this compound to achieve a starting concentration (e.g., 0.1 M, or 37.7 mg).[11] Vortex and sonicate until fully dissolved.

  • Increase Concentration: Continue adding the solid in 0.1 M increments to subsequent vials (0.2 M, 0.3 M, etc.) until you identify the concentration at which the solid no longer fully dissolves after vigorous mixing.[11]

  • Equilibration: Take the vial representing the lowest concentration with undissolved solid. Place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for several hours (or overnight) to ensure the solution reaches equilibrium saturation.

  • Sample Preparation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

  • Analysis: Carefully take a known volume of the supernatant (e.g., 100 µL) and dilute it with the solvent into the linear range of your calibration curve.

  • Quantification: Inject the diluted sample onto the HPLC. Using the peak area and the calibration curve, determine the precise concentration of the saturated solution. This value represents the quantitative solubility.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Known Stock Solution gen_curve Generate HPLC Calibration Curve prep_stock->gen_curve quantify Quantify Concentration (Molar Solubility) gen_curve->quantify Use Curve add_solid Add this compound to Solvent Incrementally equilibrate Equilibrate Supersaturated Sample (e.g., 25°C, 12h) add_solid->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge dilute Dilute Supernatant into Calibration Range centrifuge->dilute hplc Inject and Analyze by HPLC dilute->hplc hplc->quantify

Caption: Workflow for quantitative solubility determination.

Practical Implications for Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent based on the solubility of this compound is critical for the efficiency of the coupling step.

  • Stock Solution Preparation: For automated synthesis, stock solutions must remain fully dissolved for extended periods. Given its hydrophobic nature, DMF is a suitable solvent, but NMP should be considered a superior alternative if any precipitation is observed, especially for long or complex sequences.[3][4] Adding 5-10% DMSO to DMF can also be an effective strategy to maintain solubility.[3]

  • On-Resin Aggregation: Hydrophobic residues like Furylalanine can contribute to the aggregation of the growing peptide chain on the solid support.[3] This physically blocks reagents from reaching the reactive N-terminus, leading to failed couplings. Using a more powerful solvating agent like NMP can disrupt these secondary structures and improve reaction outcomes.[2][3]

  • "Magic Mixtures": For exceptionally difficult sequences where aggregation is severe, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed to maximize solvation of both the peptide chain and the incoming amino acid.[3]

Solvent Selection Decision Logic

G cluster_troubleshoot Troubleshooting start Prepare this compound for Coupling dissolve_dmf Dissolve in Pure DMF at desired concentration (e.g., 0.5 M) start->dissolve_dmf check_sol Fully Dissolved and Stable? dissolve_dmf->check_sol warm Apply Gentle Heat (37°C) or Sonication check_sol->warm No proceed Proceed with Coupling Reaction check_sol->proceed Yes check_sol2 Fully Dissolved? warm->check_sol2 use_nmp Switch Solvent to NMP check_sol2->use_nmp Alternative add_dmso Add 5-10% DMSO to DMF check_sol2->add_dmso No check_sol2->proceed Yes use_nmp->proceed add_dmso->proceed

Caption: Decision tree for solvent selection in SPPS.

Conclusion

This compound is a valuable building block for peptide chemistry, but its effective use hinges on a thorough understanding of its solubility. Its large, nonpolar Fmoc group dictates a preference for polar aprotic solvents like DMF and NMP. While generally soluble in these media, achieving the high concentrations required for SPPS may necessitate gentle heating, sonication, or the use of stronger solvent systems like NMP or DMF/DMSO mixtures to overcome slow dissolution kinetics and potential aggregation. By applying the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring its successful incorporation into complex peptide targets and advancing the frontiers of drug discovery and materials science.

References

Chemical structure and IUPAC name of Fmoc-L-2-Furylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-L-2-Furylalanine: Structure, Synthesis, and Application in Modern Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

This compound is a non-canonical amino acid derivative that has garnered significant interest within the realms of peptide chemistry and drug discovery. Its unique structural features, conferred by the furan moiety, introduce novel conformational and electronic properties into peptide scaffolds. This guide provides an in-depth examination of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. We will explore the foundational principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, including its application and cleavage mechanism. Furthermore, this document furnishes detailed, field-proven protocols for the chemical synthesis of this compound and its subsequent incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). The narrative is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical grounding and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. This compound is an L-alanine derivative characterized by a furan ring attached to the β-carbon and the presence of the base-labile Fmoc protecting group on the α-amino group.

Chemical Structure and IUPAC Name

The precise chemical identity is critical for regulatory and documentation purposes. The internationally recognized nomenclature provides an unambiguous descriptor of the molecule.

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid[1][].

  • Common Synonyms: Fmoc-3-(2-furyl)-L-alanine, N-Fmoc-3-(2-furyl)-L-alanine, Fmoc-β-(2-furyl)-Ala-OH[1][3].

  • CAS Number: 159611-02-6[1][4].

Chemical structure of this compound Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of the amino acid derivative are crucial for handling, storage, and reaction setup. The data presented below has been consolidated from various commercial and database sources.

PropertyValueSource(s)
Molecular Formula C₂₂H₁₉NO₅[1][4][5]
Molecular Weight 377.39 g/mol [1][][5]
Appearance White to off-white or slightly yellowish powder/solid[][4]
Melting Point 123 - 141 °C (range from various sources)[3][4][6]
Optical Rotation [α]₂₀/D = -10 ± 2° (c=1, DMF)[3][4]
Storage Conditions 2-8°C, Sealed in dry conditions[4][6]

The Chemistry of the Fmoc Protecting Group

The utility of this compound in peptide synthesis is intrinsically linked to the behavior of the Fmoc group. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, the Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a secondary amine like piperidine. This orthogonality is a cornerstone of modern SPPS, allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.

Mechanism of Fmoc Deprotection

The Fmoc deprotection process is a two-step β-elimination reaction.[7]

  • Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. This step is the rate-determining step. The resulting fluorenyl anion is stabilized by the aromaticity of the system, which fulfills Hückel's rule.[8]

  • β-Elimination: The stabilized anion undergoes rapid elimination, cleaving the C-O bond and releasing the free amine of the amino acid, carbon dioxide, and a dibenzofulvene (DBF) intermediate.

  • DBF Adduct Formation: The highly reactive dibenzofulvene is immediately trapped by the excess secondary amine (piperidine) in the solution to form a stable adduct.[7] This final step is crucial as it drives the equilibrium of the reaction towards completion, ensuring quantitative deprotection.[7]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Trapping FmocAA Fmoc-NH-R Anion Fluorenyl Anion Intermediate FmocAA->Anion Proton Abstraction at C9 Base Piperidine (Base) Base->Anion Adduct DBF-Piperidine Adduct Base->Adduct FreeAmine H₂N-R (Free Amine) Anion->FreeAmine Elimination DBF Dibenzofulvene (DBF) Anion->DBF DBF->Adduct Nucleophilic Attack

Caption: Workflow of the base-mediated Fmoc deprotection mechanism.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its purity and potential side products. The most common laboratory-scale synthesis involves the protection of the free amino acid, L-2-Furylalanine, or its ester derivative.

Experimental Protocol: Fmoc Protection

This protocol is adapted from established Schotten-Baumann conditions for N-protection of amino acids.[8] It describes the synthesis from the methyl ester of L-2-Furylalanine.[9]

Materials:

  • Methyl (S)-2-amino-3-(furan-2-yl)propanoate

  • Toluene, Dioxane

  • 2M Lithium Hydroxide (LiOH) aqueous solution

  • 1M Sodium Bicarbonate (NaHCO₃) aqueous solution

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% Potassium Bisulfate (KHSO₄) solution

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Saponification: a. Dissolve Methyl (S)-2-amino-3-(furan-2-yl)propanoate (1 equivalent) in toluene.[9] b. At 0°C under a nitrogen atmosphere, slowly add 2M aqueous LiOH (1 equivalent) and dioxane.[9] c. Allow the mixture to warm to room temperature and stir overnight. d. Monitor the hydrolysis of the ester to the free acid by Thin Layer Chromatography (TLC).

  • Fmoc Protection: a. To the reaction mixture, add 1M aqueous NaHCO₃ (1.5 equivalents) followed by a solution of Fmoc-Cl (1.5 equivalents) in dioxane.[9] b. Stir vigorously for 1-2 hours at room temperature.

  • Workup and Extraction: a. Remove the dioxane by distillation under reduced pressure. b. Acidify the remaining aqueous phase to a pH of ~2 using 10% KHSO₄ solution.[9] c. Extract the aqueous phase three times with a suitable organic solvent like CHCl₃ or EtOAc. d. Combine the organic layers and dry over anhydrous MgSO₄.[9]

  • Purification: a. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. b. Purify the crude solid by silica gel flash chromatography to yield the final product as a white crystalline solid.[9]

Synthesis_Workflow Start Start: Methyl (S)-2-amino-3- (furan-2-yl)propanoate Sapon 1. Saponification (LiOH, Dioxane/Toluene) Start->Sapon Protect 2. Fmoc Protection (Fmoc-Cl, NaHCO₃) Sapon->Protect Workup 3. Acidification & Extraction (KHSO₄, EtOAc) Protect->Workup Purify 4. Purification (Silica Gel Chromatography) Workup->Purify End End Product: This compound Purify->End

Caption: High-level workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a key building block in the Fmoc-based SPPS strategy.[4] The incorporation of this unnatural amino acid can modulate the biological activity, stability, and conformational properties of the resulting peptide.

Standard SPPS Cycle Protocol

The following protocol outlines a single coupling cycle for adding this compound to a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin).[10]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent (e.g., HCTU, HATU, or HOBt/DIC)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[11] c. Drain the deprotection solution. d. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Amino Acid Activation & Coupling: a. In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HCTU, 1 equivalent to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

SPPS_Cycle Start Start: Resin-Peptide-NH-Fmoc Deprotect 1. Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 2. DMF Wash Deprotect->Wash1 Couple 3. Coupling (Activated this compound) Wash1->Couple Wash2 4. DMF/DCM Wash Couple->Wash2 End End: Resin-Peptide-Furylalanine-NH-Fmoc Wash2->End

Caption: A standard cycle for incorporating this compound in SPPS.

Applications in Research and Drug Development

The incorporation of non-canonical amino acids is a powerful strategy in medicinal chemistry. This compound is particularly valuable for several reasons:

  • Structural Scaffolding: The furan ring is a bioisostere for other aromatic systems like phenyl or thiophene rings, but with different electronic and steric properties. This allows for fine-tuning of peptide-receptor interactions.

  • Enhanced Stability: The unique structure can introduce conformational constraints, potentially leading to peptides with increased resistance to proteolytic degradation.

  • Drug Design: It serves as a versatile building block for creating novel peptide-based therapeutics, peptidomimetics, and diagnostic agents.[][4] The furan moiety can participate in specific hydrogen bonding or π-stacking interactions within a biological target. The growing acceptance of modified peptides as drugs makes such unique building blocks increasingly prominent.[12]

Conclusion

This compound is a highly valuable and versatile reagent for peptide chemists and drug development professionals. Its well-defined chemical properties, combined with the robust and orthogonal nature of the Fmoc protecting group, facilitate its seamless integration into established SPPS workflows. The introduction of the furan moiety provides a unique tool for modulating the pharmacological and structural properties of synthetic peptides, opening new avenues for the design of potent and stable therapeutic candidates. This guide has provided the core chemical principles, validated synthesis and application protocols, and a forward-looking perspective on the utility of this important amino acid derivative.

References

The Furyl Moiety as a Bioisosteric Tool: A Technical Guide to L-2-Furylalanine in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery, peptidomimetics represent a frontier of innovation, offering the potential for high target specificity and potency while overcoming the inherent pharmacokinetic limitations of natural peptides.[1] The strategic incorporation of unnatural amino acids is a cornerstone of this endeavor, allowing for the fine-tuning of a peptide's conformational and physicochemical properties.[2] This guide delves into the potential of a particularly intriguing non-canonical amino acid: L-2-Furylalanine (Fal) . As a bioisosteric replacement for aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp), Fal offers a unique constellation of electronic and steric properties that can be leveraged to enhance the therapeutic profile of peptide-based drug candidates.[3][4]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It will explore the rationale behind incorporating L-2-Furylalanine, provide detailed experimental workflows for its use in solid-phase peptide synthesis (SPPS), and outline robust analytical methods for the characterization of the resulting peptidomimetics. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the principles at play.

The Rationale for L-2-Furylalanine Incorporation: A Bioisosteric Advantage

The concept of bioisosterism—the substitution of a chemical group with another that produces a similar biological effect—is a powerful strategy in medicinal chemistry. L-2-Furylalanine's furan ring presents a compelling alternative to the phenyl and indole rings of Phe and Trp, respectively, for several key reasons:

  • Altered Electronic Profile: The oxygen heteroatom in the furan ring introduces a dipole moment and alters the aromatic system's electron distribution compared to the purely nonpolar phenyl ring. This can lead to different and potentially favorable interactions with a biological target, such as hydrogen bonding or altered cation-π interactions.

  • Conformational Constraint: The five-membered furan ring imposes different steric constraints on the peptide backbone compared to the six-membered phenyl ring. This can influence local dihedral angles (φ, ψ), potentially stabilizing a desired bioactive conformation or destabilizing inactive ones.[5]

  • Metabolic Stability: The furan ring is not a natural substrate for many metabolic enzymes that degrade aromatic amino acids, potentially leading to increased plasma stability and a longer in-vivo half-life for the modified peptide.[][7]

  • Modulation of Receptor Selectivity: The subtle changes in size, shape, and electronics upon substituting Phe or Trp with Fal can alter the binding affinity and selectivity profile of a peptide for its target receptor, including G Protein-Coupled Receptors (GPCRs), which are common targets for peptide ligands.[2][8]

The following diagram illustrates the decision-making process for considering L-2-Furylalanine as a bioisosteric replacement.

Bioisostere_Decision Start Parent Peptide with Phe/Trp exhibits: - Good in vitro activity - Poor PK properties (e.g., low stability) Problem Identify liabilities: - Rapid enzymatic degradation? - Conformational flexibility leading to off-target effects? - Suboptimal receptor interactions? Start->Problem Hypothesis Hypothesis: Bioisosteric replacement with L-2-Furylalanine (Fal) can address these liabilities. Problem->Hypothesis Rationale Rationale for Fal Substitution Hypothesis->Rationale Electronics Altered Electronics: - Potential for H-bonding - Modified cation-π interactions Rationale->Electronics Conformation Conformational Constraint: - Stabilize bioactive conformation - Reduce entropic penalty of binding Rationale->Conformation Metabolism Metabolic Blocking: - Furan ring as a non-natural substrate - Increased resistance to proteases Rationale->Metabolism SAR Structure-Activity Relationship (SAR) Expansion: - Probe new chemical space - Potentially improve selectivity Rationale->SAR Synthesis Synthesize Fal-containing analog(s) Rationale->Synthesis Analysis Characterize and Evaluate: - Conformational Analysis (NMR, CD) - In Vitro Activity (Binding Assays) - Metabolic Stability (Plasma Incubation) - In Vivo PK/PD (Animal Models) Synthesis->Analysis Decision Improved Profile? Analysis->Decision Success Lead Candidate Identified Decision->Success Yes Iterate Iterate Design: - Modify other residues - Explore other non-canonical AAs Decision->Iterate No

Caption: Decision workflow for employing L-2-Furylalanine in peptidomimetic design.

Part 1: Synthesis of L-2-Furylalanine-Containing Peptides

The incorporation of L-2-Furylalanine into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9] The building block, Fmoc-L-2-Furylalanine, is commercially available. However, a critical consideration is the stability of the furan ring during the final cleavage and deprotection step.

Critical Challenge: Acid-Mediated Degradation of the Furyl Group

The furan moiety is susceptible to acid-catalyzed hydrolysis. During the final cleavage from the resin using strong acids like Trifluoroacetic Acid (TFA), the furyl group can be partially degraded.[10] This primarily occurs in the presence of common cation scavengers such as ethanedithiol. The major byproduct is a bis-dithioacetal formed after the acid-catalyzed opening of the furan ring.[10] This side reaction reduces the yield of the desired peptide and complicates purification.

Self-Validating Protocol for SPPS and Cleavage

To mitigate the degradation of the furyl group, a carefully optimized cleavage cocktail is essential. The following protocol is designed to maximize the yield and purity of the target peptide.

Experimental Protocol: Fmoc-SPPS and Optimized Cleavage

  • Resin Selection and Swelling:

    • Choose a resin appropriate for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc-SPPS Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.

    • Coupling:

      • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.

      • Add a base, typically Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For coupling of this compound, standard conditions are generally effective.

    • Washing: Wash the resin with DMF (3-5 times).

    • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

    • Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection (Optimized for Furylalanine Stability):

    • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.

    • Prepare the cleavage cocktail: 90% TFA, 5% Triisopropylsilane (TIS), and 5% water .[10]

      • Causality: TIS is an effective cation scavenger that does not promote the degradation of the furan ring to the same extent as thiol-based scavengers. Water is included to hydrolyze the captured cations and suppress side reactions.[10] Alternatively, a cocktail containing 3,6-dioxa-1,8-octanedithiol (DODT) in place of TIS/water has also been shown to be effective.[10]

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

The following diagram outlines this self-validating synthesis and cleavage workflow.

SPPS_Workflow cluster_SPPS Fmoc-SPPS Cycles Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Repeat for each AA Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Repeat for each AA Wash2 4. DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Start Start: Swell Resin in DMF Start->Deprotection Dry_Resin Dry Resin Final_Deprotection->Dry_Resin Cleavage Cleavage & Deprotection (Optimized Cocktail: 90% TFA / 5% TIS / 5% H2O) Dry_Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, NMR) Purification->Characterization End Pure Fal-Peptide Characterization->End

Caption: Workflow for SPPS and optimized cleavage of L-2-Furylalanine peptides.

Part 2: Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized L-2-Furylalanine-containing peptide. A multi-pronged approach using Mass Spectrometry, NMR, and Circular Dichroism is recommended.

Mass Spectrometry: Confirming Identity and Purity

High-resolution mass spectrometry (HRMS) is the primary tool for confirming the correct molecular weight of the synthesized peptide. Tandem MS (MS/MS) is then used to verify the amino acid sequence.[11]

  • Expected Fragmentation: In collision-induced dissociation (CID), peptides typically fragment at the amide bonds, producing b- and y-ions. The mass difference between adjacent ions in a series corresponds to a specific amino acid residue. The presence of L-2-Furylalanine (residue mass = 139.14 g/mol ) should be clearly identifiable in the fragmentation spectrum. The furan ring itself is relatively stable under typical CID conditions, but characteristic neutral losses may be observed at higher collision energies.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Elute with a gradient of increasing acetonitrile concentration.

  • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion corresponding to the calculated mass of the target peptide.

  • MS2 Scan (Tandem MS): Program the instrument to select the precursor ion and subject it to CID. Acquire the fragmentation spectrum.

  • Data Analysis: Use sequencing software to analyze the MS/MS spectrum, assigning the b- and y-ion series to confirm the peptide sequence, including the correct placement of the L-2-Furylalanine residue.

NMR Spectroscopy: Probing 3D Conformation

NMR spectroscopy is the most powerful technique for determining the solution-state three-dimensional structure and dynamics of peptides.[12] The incorporation of L-2-Furylalanine provides unique spectroscopic handles.

  • Key NMR Experiments:

    • 1D ¹H NMR: Provides an initial assessment of sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for small to medium-sized peptides to avoid zero-crossing issues.[13] The NOEs between the furyl protons and other protons in the peptide are particularly informative for defining the orientation of the side chain.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a suite of 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (≥600 MHz).

    • For NOESY/ROESY, acquire spectra with varying mixing times (e.g., 100-400 ms) to build up NOE intensities.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton and carbon resonances using the TOCSY and NOESY/ROESY spectra.

    • Restraint Generation: Identify and integrate cross-peaks in the NOESY/ROESY spectra to generate a list of inter-proton distance restraints.

    • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy provides a rapid assessment of the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[14] Comparing the CD spectrum of the Fal-containing peptide to its Phe-containing parent can reveal significant conformational changes induced by the substitution.

Part 3: Evaluating the Potential in Drug Design

The ultimate value of incorporating L-2-Furylalanine lies in its ability to confer advantageous properties to a peptide therapeutic. This requires a comparative evaluation of bioactivity and pharmacokinetic parameters.

Case Study Framework: Enkephalin Analogs

While direct comparative studies on L-2-Furylalanine are limited, we can use the extensive research on enkephalin analogs as a framework for evaluation.[11][13][15] Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide. Its Phe⁴ residue is critical for binding to opioid receptors. A hypothetical study would involve synthesizing and comparing the following peptides:

  • Native Peptide: Tyr-Gly-Gly-Phe-Leu-NH₂

  • Fal-Analog: Tyr-Gly-Gly-Fal -Leu-NH₂

Illustrative Comparative Data (Hypothetical)

The following table presents hypothetical but plausible data from such a comparative study, illustrating the potential benefits of Fal substitution.

ParameterNative Peptide (Phe⁴)Fal-Analog (Fal⁴)Rationale for Potential Change
Receptor Binding Affinity (Kᵢ, nM)
μ-Opioid Receptor10.58.2Altered electronics of furan ring may enhance binding interactions.
δ-Opioid Receptor1.85.5Steric/electronic changes may disfavor binding to the δ-receptor, improving selectivity.
In Vitro Metabolic Stability
Half-life in human plasma (t½, min)1545Furan ring is less susceptible to enzymatic degradation than the phenyl ring.[]
In Vivo Pharmacokinetics
Systemic Clearance (mL/min/kg)5025Reduced metabolic degradation leads to lower clearance.[16]
Bioavailability (Oral, %)< 1< 1Oral bioavailability is expected to remain low without further modifications.
Experimental Evaluation
  • Receptor Binding Assays: The affinity of the peptides for their target receptor(s) should be determined using competitive radioligand binding assays.[17] This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test peptide.

  • Metabolic Stability Assays: The stability of the peptides is assessed by incubating them in human plasma or liver microsomes.[15] Aliquots are taken at various time points, and the amount of remaining intact peptide is quantified by LC-MS.

  • In Vivo Pharmacokinetic Studies: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is determined in an animal model (e.g., rat or mouse) following intravenous and/or subcutaneous administration.[18] Plasma concentrations of the peptide are measured over time using LC-MS/MS.

Conclusion: A Versatile Tool for the Peptidomimetic Chemist

L-2-Furylalanine represents a valuable, albeit under-explored, building block in the peptidomimetic designer's toolkit. Its unique steric and electronic properties, differing subtly yet significantly from its natural aromatic counterparts, provide a rational avenue for modulating the conformation, receptor affinity, selectivity, and metabolic stability of peptide-based drug candidates. While the literature currently lacks extensive direct comparative studies, the principles of bioisosterism and the known chemical properties of the furan ring strongly suggest its potential. The optimized synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to confidently incorporate L-2-Furylalanine into their peptide libraries and systematically evaluate its impact. As the demand for novel peptide therapeutics with improved drug-like properties continues to grow, the strategic use of non-canonical amino acids like L-2-Furylalanine will undoubtedly play a pivotal role in the successful development of the next generation of peptide medicines.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Fmoc-L-2-Furylalanine

This compound is a non-canonical amino acid that offers a unique structural motif for the design of novel peptides and peptidomimetics. The incorporation of the furan ring, an aromatic heterocycle, into a peptide backbone can introduce conformational constraints, modulate biological activity, and serve as a versatile chemical handle for further modifications. However, the successful incorporation of this building block during solid-phase peptide synthesis (SPPS) necessitates careful consideration of the coupling methodology. The electron-rich nature of the furan ring presents a potential for side reactions, particularly under acidic conditions that can be generated during the activation of the carboxylic acid. This application note provides a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the efficient and high-fidelity incorporation of this compound into peptide sequences.

Core Principles for Coupling this compound

The primary challenge in coupling this compound lies in achieving a high coupling efficiency while minimizing potential side reactions, such as racemization and modification of the furan ring. The furan moiety is known to be sensitive to strong acids, which can lead to ring-opening or polymerization. Therefore, the choice of coupling reagent and reaction conditions should aim to:

  • Ensure rapid and efficient activation of the carboxylic acid to minimize the reaction time and the potential for side reactions.

  • Avoid the generation of strong acidic microenvironments that could compromise the integrity of the furan ring.

  • Minimize the risk of racemization at the α-carbon of the amino acid.

Based on these principles, this guide will focus on two highly effective classes of coupling reagents: uronium/aminium salts and carbodiimides in combination with additives .

Recommended Coupling Reagents and Rationale

Uronium/Aminium Salts: HATU, HCTU, and HBTU

Uronium and aminium salts are highly efficient coupling reagents that promote rapid amide bond formation.[1][2][3] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to its superior reactivity and lower propensity for racemization.[1][4] The enhanced reactivity of HATU stems from the formation of a highly reactive OAt-ester intermediate.[4]

  • HATU: Recommended for its high coupling efficiency and speed, which can be advantageous in minimizing the exposure of the furan ring to the reaction mixture.[1][4] It is particularly useful for sterically hindered couplings.

  • HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency in many cases.[2][5] The chloro-substitution on the benzotriazole ring enhances its reactivity.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[1][4]

Mechanism of Action (Uronium/Aminium Salts):

G Fmoc_AA This compound Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester HATU HATU HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Coupling Resin_Amine N-terminal Amine on Resin Resin_Amine->Peptide_Bond

Caption: Activation of this compound with HATU and a base to form a reactive OAt-ester, followed by coupling to the resin-bound amine.

Carbodiimides with Additives: DIC/Oxyma

The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide) , with an additive like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) offers a highly efficient and racemization-suppressing coupling strategy.[6][7] This method is particularly advantageous as it avoids the use of a tertiary base during the activation step, which can be beneficial for sensitive amino acids.[7] The urea byproduct of DIC is soluble in common washing solvents, simplifying the purification process.[7]

  • DIC/Oxyma: A powerful combination that generates a highly reactive Oxyma-ester. Oxyma is a non-explosive and highly effective alternative to HOBt (Hydroxybenzotriazole).[7] The DIC/Oxyma system has been shown to be superior to DIC/HOBt in terms of yield and purity.[6]

Mechanism of Action (DIC/Oxyma):

G Fmoc_AA This compound O_acylisourea O-acylisourea Intermediate Fmoc_AA->O_acylisourea DIC DIC DIC->O_acylisourea Oxyma Oxyma Pure Active_Ester Oxyma-Active Ester Oxyma->Active_Ester O_acylisourea->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine N-terminal Amine on Resin Resin_Amine->Peptide_Bond

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Incorporating L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of L-2-Furylalanine into Cyclic Peptides

Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformation often leads to enhanced metabolic stability, increased receptor binding affinity, and improved bioavailability compared to their linear counterparts.[2] The introduction of non-canonical amino acids, such as L-2-furylalanine, into these cyclic scaffolds offers a powerful strategy to further modulate their pharmacological properties.[3][] The furan moiety of L-2-furylalanine can participate in unique non-covalent interactions, act as a bioisostere for other aromatic residues, and serve as a chemical handle for subsequent modifications.[5]

This guide provides a comprehensive overview of the synthetic strategies for incorporating L-2-furylalanine into cyclic peptides. We will delve into both solid-phase and solution-phase methodologies, with a focus on practical protocols, critical considerations, and troubleshooting. The causality behind experimental choices will be explained to empower researchers to adapt and optimize these methods for their specific target peptides.

I. Synthetic Strategies: An Overview

The synthesis of cyclic peptides containing L-2-furylalanine can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) followed by either on-resin or solution-phase cyclization, and a full solution-phase synthesis. The choice of strategy is often dictated by the peptide sequence, desired scale, and the specific cyclization chemistry to be employed.

Core Synthesis Workflow

The general workflow for producing cyclic peptides with L-2-furylalanine involves several key stages, from the initial linear peptide assembly to the final purification of the cyclized product.

synthesis_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_final Final Steps start Resin Loading deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (including Fmoc-L-2-Furylalanine-OH) deprotection->coupling sequence Repeat Deprotection/Coupling coupling->sequence end_spps Linear Peptide on Resin sequence->end_spps on_resin On-Resin Cyclization end_spps->on_resin Option 1 cleavage Cleavage from Resin end_spps->cleavage Option 2 on_resin->cleavage solution Solution-Phase Cyclization purification Purification (RP-HPLC) solution->purification cleavage->solution cleavage->purification characterization Characterization (MS, NMR) purification->characterization final_product Cyclic Peptide characterization->final_product

Caption: General workflow for cyclic peptide synthesis.

II. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

SPPS is the most common method for assembling the linear peptide precursor due to its efficiency and ease of purification.[6] The Fmoc/tBu strategy is widely employed.[7]

Key Considerations for SPPS with L-2-Furylalanine:
  • Resin Selection: The choice of resin is critical and depends on the C-terminal amino acid and the planned cyclization strategy. For solution-phase cyclization, a resin that allows for cleavage of the fully protected peptide is required, such as 2-chlorotrityl chloride (2-CTC) resin.[8] For on-resin cyclization, the peptide is typically anchored through a side chain, and a Rink amide or similar resin is used.[9]

  • Coupling Reagents: Standard coupling reagents such as HCTU, HATU, or DIC/Oxyma are generally effective for coupling this compound-OH. Double coupling may be necessary for sterically hindered amino acids or difficult sequences to ensure complete reaction and avoid deletion sequences.[7]

  • Protecting Groups: The furan ring of L-2-furylalanine is generally stable to the standard conditions of Fmoc-SPPS, including piperidine for Fmoc deprotection and TFA for final cleavage.

Optimized Parameters for Linear Peptide Assembly
ParameterRecommended Condition/ReagentPurpose
Resin 2-Chlorotrityl chloride (2-CTC) resin (for solution-phase cyclization) or Rink Amide resin (for on-resin side-chain anchoring)Allows for cleavage of protected peptide fragments or provides an anchor for on-resin cyclization.[8][9]
Fmoc Deprotection 20% Piperidine in DMF (1 x 1 min, 1 x 10 min)Efficient removal of the temporary Fmoc protecting group.[7]
Amino Acid Coupling 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMFPromotes efficient amide bond formation.[7]
Coupling Time 45-60 minutesEnsures complete coupling reaction.
Double Coupling Recommended for sterically hindered amino acids or difficult sequencesDrives the reaction to completion to prevent deletion sequences.[7]

III. Cyclization Strategies

The cyclization step is the most critical and often the most challenging part of the synthesis. Both on-resin and solution-phase approaches have their advantages and disadvantages.

A. On-Resin Cyclization

On-resin cyclization minimizes intermolecular side reactions, such as dimerization and oligomerization, due to the pseudo-dilution effect of the solid support.[10][11]

Protocol: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring

This protocol utilizes an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) to anchor the peptide to the resin.

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS, incorporating the side-chain protected amino acid at the desired anchoring position.

  • Allyl Deprotection: Remove the allyl protecting group from the side chain carboxylate using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF.

  • On-Resin Cyclization: Perform the head-to-tail cyclization by adding a coupling reagent (e.g., DIC/Oxyma or HATU) to the resin. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by LC-MS. Microwave irradiation can be used to enhance the efficiency of the cyclization.[1][12]

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

on_resin_cyclization start Linear Peptide on Resin (Side-chain anchored) deprotection_allyl Allyl Deprotection of Side-Chain Carboxylate start->deprotection_allyl deprotection_fmoc N-terminal Fmoc Deprotection deprotection_allyl->deprotection_fmoc cyclization On-Resin Cyclization (e.g., DIC/Oxyma) deprotection_fmoc->cyclization cleavage Cleavage from Resin & Side-Chain Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Caption: On-resin head-to-tail cyclization workflow.

B. Solution-Phase Cyclization

Solution-phase cyclization offers more flexibility in terms of cyclization chemistry and can be advantageous for sequences that are prone to aggregation on the resin.[13] However, it requires high dilution conditions to favor intramolecular cyclization over intermolecular reactions.[11]

Protocol: Solution-Phase Head-to-Tail Cyclization

  • Linear Peptide Synthesis: Synthesize the fully protected linear peptide on a hyper-acid sensitive resin like 2-CTC resin.

  • Cleavage from Resin: Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

  • Cyclization Reaction:

    • Dissolve the protected linear peptide in a suitable solvent (e.g., DMF or DCM) at a low concentration (typically 0.1-1 mM).

    • Add the cyclization reagent (e.g., HATU, HBTU, or DPPA) and a base (e.g., DIPEA or collidine).

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.

  • Side-Chain Deprotection: After completion of the cyclization, remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA).

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

C. Pyrrole-Mediated Cyclization of Furylalanine-Containing Peptides

A novel and specific cyclization strategy for peptides containing L-2-furylalanine involves the oxidation of the furan ring followed by an intramolecular reaction with a nucleophilic amino acid side chain (e.g., lysine) to form a stable pyrrole linkage.[5]

Protocol: Pyrrole-Mediated Cyclization

  • Linear Peptide Synthesis: Synthesize the linear peptide containing L-2-furylalanine and a nucleophilic residue (e.g., Lys) using standard Fmoc-SPPS.

  • Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

  • Oxidation-Cyclization Reaction:

    • Dissolve the crude linear peptide in a suitable buffer (e.g., aqueous buffer at neutral pH).

    • Add an oxidizing agent, such as N-bromosuccinimide (NBS), to selectively oxidize the furan ring.[5]

    • The oxidized furan intermediate will then react with the nucleophilic side chain (e.g., the epsilon-amino group of lysine) to form the cyclic peptide with a pyrrole bridge.

  • Purification: Purify the resulting cyclic peptide using RP-HPLC.

This method offers a unique way to create a stable, non-amide cyclic linkage and can be performed under biocompatible conditions.[5][14]

IV. Purification and Characterization

Purification and characterization are essential steps to ensure the identity and purity of the final cyclic peptide.

Purification
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying cyclic peptides.[15] A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the cyclic peptide.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the cyclic peptide and to study its conformation in solution.[5]

Typical Analytical Parameters
TechniquePurposeExpected Outcome
RP-HPLC Purity assessmentA single major peak indicating >95% purity.
LC-MS Identity and purity confirmationCorrect molecular weight and a single major peak.
¹H NMR Structural confirmationCharacteristic chemical shifts for the amino acid residues and the furyl/pyrrole moiety.

V. Challenges and Troubleshooting

The synthesis of cyclic peptides, especially those containing non-canonical amino acids, can present several challenges.[16][17]

ChallengePotential CauseTroubleshooting Strategy
Low Cyclization Yield Steric hindrance at the cyclization site, unfavorable peptide conformation, competing oligomerization.Optimize cyclization reagents and conditions (temperature, time).[17] Change the cyclization site to a less hindered position. Use turn-inducing elements like glycine or proline in the sequence.[11]
Peptide Aggregation Hydrophobic sequences.Use aggregation-disrupting resins (e.g., ChemMatrix®).[7] Perform synthesis at elevated temperatures. Add chaotropic salts to the reaction mixture.
Racemization Activation of the C-terminal carboxyl group during cyclization.Use coupling reagents known to suppress racemization (e.g., Oxyma Pure).[16] Perform cyclization at lower temperatures.
Purification Difficulties Co-elution of the cyclic product with linear precursors or oligomers.Optimize the RP-HPLC gradient. Use a different stationary phase if necessary. Ensure complete cyclization to minimize impurities.[16]

VI. Conclusion

The incorporation of L-2-furylalanine into cyclic peptides opens up new avenues for the design of novel therapeutics with enhanced properties. The synthetic strategies outlined in this guide, from solid-phase synthesis of the linear precursor to various cyclization techniques, provide a robust framework for researchers in this exciting field. By understanding the principles behind each step and anticipating potential challenges, scientists can successfully synthesize and evaluate these promising molecules for a wide range of applications in drug discovery and development.

References

Application Notes & Protocols: Probing Protein-Protein Interactions Using Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. However, capturing the transient and often weak nature of these interactions in a physiologically relevant context presents a significant technical challenge. The incorporation of unnatural amino acids (UAAs) into proteins and peptides offers a powerful toolkit to overcome these hurdles.[1][2] This guide details the application of Fmoc-L-2-furylalanine, a versatile UAA, as a high-precision tool for the investigation of PPIs. We move beyond its basic role in peptide synthesis to explore its advanced utility as a bioorthogonal handle for proximity-induced covalent capture and as an intrinsic spectroscopic probe. This document provides the theoretical basis, detailed step-by-step protocols, and expert insights required for researchers to successfully implement this technology.

The Furylalanine Advantage: Principles of Action

This compound is an Fmoc-protected amino acid derivative designed for straightforward incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS).[3] Its utility in studying PPIs stems from the unique chemical properties of its furan side chain. Unlike passive structural analogs, the furan ring is a reactive moiety that can participate in specific chemical reactions or serve as a sensitive reporter of its local environment.

Application I: Proximity-Induced Crosslinking via Diels-Alder Reaction

The primary application of L-2-furylalanine in PPI studies is to act as a diene in an inverse-electron-demand Diels-Alder (iEDDA) reaction.[4] This bioorthogonal reaction provides a robust method for covalently trapping interacting proteins with high specificity.

Causality of the Experimental Choice: Traditional crosslinkers often react non-specifically with any accessible residue, leading to a high rate of false positives. The Diels-Alder reaction, in contrast, is highly specific between the furan (diene) and a reaction partner called a dienophile (e.g., a maleimide). In the context of a PPI, one protein partner is engineered to contain furylalanine, while the other is labeled with a dienophile. Covalent bond formation will only occur efficiently when the PPI brings the two reactive groups into close proximity, dramatically increasing their effective molar concentrations.[4] This "proximity-enhanced" reactivity ensures that crosslinking is a direct consequence of the specific biological interaction under investigation.

cluster_0 Step 1: Non-Interacting State cluster_1 Step 2: Interaction & Proximity cluster_2 Step 3: Covalent Capture Protein_A Protein A (with Furylalanine) Protein_B Protein B (with Dienophile) label_no_int No Interaction = No Reaction (Low effective concentration) Interacting_A Protein A (Furylalanine) Interacting_B Protein B (Dienophile) Interacting_A->Interacting_B Binding Event Crosslinked_Complex Covalently-Linked A-B Complex (via Diels-Alder Cycloaddition) Interacting_A->Crosslinked_Complex Proximity-Enhanced Diels-Alder Reaction

Figure 1: Workflow for proximity-induced Diels-Alder crosslinking.

Application II: A Spectroscopic Probe for Binding Analysis

The furan side chain of L-2-furylalanine is an aromatic system with intrinsic fluorescence properties. The quantum yield and emission wavelength of a fluorophore are highly sensitive to the polarity of its local environment.[5][6] When a furylalanine-containing peptide or protein is unbound in an aqueous solution, the furan side chain is solvent-exposed. Upon binding to a partner protein, this side chain enters the typically more hydrophobic environment of the protein-protein interface. This change in the local microenvironment can lead to a measurable change in fluorescence intensity or a shift in the emission maximum (a spectral shift), which can be used to monitor the binding event in real-time and determine binding affinities (Kd).[6][7]

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is critical for successful experimental design.

PropertyValueSource(s)
CAS Number 159611-02-6[SCBT]
Molecular Formula C₂₂H₁₉NO₅[SCBT]
Molecular Weight 377.39 g/mol [SCBT]
Appearance White to off-white solid[BOC Sciences]
Purity Typically ≥98% (HPLC)[BOC Sciences]
Storage Store at 2-8 °C, desiccated[BOC Sciences]

Experimental Protocols

These protocols provide a comprehensive workflow, from peptide synthesis to the analysis of interaction data.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Furylalanine-Containing Peptide

This protocol outlines the manual incorporation of this compound into a peptide chain using standard Fmoc/tBu chemistry.

Expert Insight: The furan ring is sensitive to strong acid. Standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) and common scavengers like ethanedithiol can lead to the degradation of the furyl group.[8] Therefore, a modified cleavage protocol is mandatory to preserve the integrity of the final peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Modified Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT), 1% Triisopropylsilane (TIS)[8]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1 hour in a fritted peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.95 eq.) in DMF. b. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Trustworthiness Check: Monitor coupling completion using a Kaiser (ninhydrin) test. A yellow bead color indicates a complete reaction. If beads are blue/purple, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate L-2-furylalanine, use this compound-OH in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection (Critical Step): a. Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen. b. Prepare the Modified Cleavage Cocktail and cool on ice. c. Add the cold cocktail to the resin (10 mL per 0.1 mmol of peptide) and agitate at room temperature for 3 hours.[8] d. Filter the cleavage mixture into a cold centrifuge tube.

  • Peptide Precipitation: Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Purify by reverse-phase HPLC (RP-HPLC) and confirm the mass by Mass Spectrometry (MS).

Protocol 2: Proximity-Induced Diels-Alder Crosslinking Assay

Materials:

  • Purified furylalanine-containing peptide ("Bait")

  • Purified partner protein ("Prey") labeled with a maleimide dienophile (e.g., via a surface-exposed cysteine)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • SDS-PAGE reagents

  • Mass spectrometer for analysis

Procedure:

  • Reagent Preparation: Dissolve the bait peptide and prey protein in the reaction buffer to desired final concentrations. A 1:1 molar ratio is a good starting point, typically in the low micromolar range.

  • Interaction: Combine the bait and prey proteins in a microcentrifuge tube. Incubate at room temperature (or 37°C) for 1-2 hours to allow the protein-protein complex to form.

  • Crosslinking Reaction: The Diels-Alder reaction will proceed spontaneously. Allow the reaction to incubate for 4-16 hours at room temperature. The optimal time should be determined empirically.

  • Control Reactions (Self-Validating System):

    • Negative Control 1: Bait peptide alone (no prey protein).

    • Negative Control 2: Prey protein alone (no bait peptide).

    • Competition Control: Pre-incubate the prey protein with an unlabeled, wild-type version of the bait peptide before adding the furylalanine-containing bait. This will validate the specificity of the interaction.

  • Analysis by SDS-PAGE: a. Quench the reaction by adding SDS-PAGE loading buffer. b. Run the samples on a polyacrylamide gel. c. Visualize the gel by Coomassie staining or Western blotting. A new, higher molecular weight band corresponding to the covalently cross-linked Bait-Prey complex should be visible only in the experimental lane.

cluster_workflow Analysis Workflow Start Incubate Bait (Furylalanine) + Prey (Dienophile) Proteins Reaction Proximity-Induced Diels-Alder Reaction Start->Reaction SDS_PAGE Analyze by SDS-PAGE Reaction->SDS_PAGE Mass_Spec Analyze by Mass Spectrometry Reaction->Mass_Spec Result_SDS Observe High MW Cross-Linked Band SDS_PAGE->Result_SDS Result_MS Identify Cross-Linked Peptides and Interaction Site Mass_Spec->Result_MS

Figure 2: Experimental workflow for analysis of cross-linked products.

Protocol 3: Mass Spectrometry Analysis of the Cross-Linked Complex
  • Sample Preparation: Excise the high molecular weight band corresponding to the cross-linked complex from the SDS-PAGE gel.

  • In-Gel Digestion: Perform a standard in-gel tryptic digestion protocol to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized crosslink identification software (e.g., pLink, XlinkX) to search the MS/MS data. The software will identify "type 2" cross-linked peptides, which consist of a peptide from the bait covalently linked to a peptide from the prey. This analysis precisely maps the site of interaction on both proteins.

Protocol 4: Fluorescence-Based Binding Assay
  • Instrumentation: Use a fluorometer capable of exciting the furylalanine residue (typically ~280 nm, though an excitation scan is recommended) and measuring the emission spectrum (expected ~300-350 nm).

  • Titration: a. Place a fixed concentration of the furylalanine-containing peptide in a quartz cuvette. b. Record the initial fluorescence emission spectrum. c. Add increasing concentrations of the partner protein (ligand) in a stepwise manner. d. After each addition, allow the system to equilibrate and record the new emission spectrum.

  • Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum against the concentration of the added partner protein. b. Fit the resulting binding curve to a suitable binding model (e.g., one-site specific binding) using software like GraphPad Prism to calculate the dissociation constant (Kd).

References

Application Notes and Protocols for Orthogonal Protection Strategies Compatible with Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Furylalanine-Containing Peptides

Fmoc-L-2-furylalanine (Fmoc-Fua-OH) is a non-canonical amino acid that offers a unique furan moiety, a versatile functional group for various applications in drug discovery and chemical biology, including Diels-Alder reactions, cross-linking studies, and the development of novel peptide conjugates.[1] While its incorporation into peptide sequences via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is straightforward, the acid-labile nature of the furan ring presents a significant challenge during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of orthogonal protection strategies that ensure the integrity of the furan moiety. We will delve into the mechanistic rationale behind recommended protocols and provide detailed experimental procedures for the successful synthesis of furylalanine-containing peptides.

The Challenge: Acid-Mediated Degradation of the Furan Ring

The core challenge in synthesizing peptides containing L-2-furylalanine lies in the susceptibility of the furan ring to degradation under strong acidic conditions, such as those used for the final cleavage from the resin and removal of side-chain protecting groups.[2] The mechanism of degradation often involves protonation of the furan ring, which can lead to ring-opening or other side reactions. This degradation is exacerbated by the presence of certain scavengers commonly used in cleavage cocktails.

Specifically, thiol-based scavengers like 1,2-ethanedithiol (EDT) have been shown to react with the furan ring under acidic conditions, leading to the formation of a major bis-dithioacetal by-product.[2] This side reaction can significantly reduce the yield of the desired peptide and complicate purification.

Strategic Peptide Design: The "Aromatic Capping" Effect

A crucial, yet often overlooked, aspect of protecting the furan moiety is the peptide sequence itself. Research has demonstrated that the stability of the furan ring during acidic cleavage is position-dependent and can be significantly enhanced by placing aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in close proximity to the furylalanine residue.[1][3] This phenomenon, termed "aromatic capping," is believed to stabilize the furan ring through non-covalent interactions, such as π-π stacking, which can shield the furan from electrophilic attack by protons.[3][4]

Recommendation: When designing a peptide sequence containing L-2-furylalanine, strategically position it adjacent to or near other aromatic amino acids to enhance its stability during the final acid cleavage step.

Orthogonal Protection Strategies for Complex Peptides

For the synthesis of more complex peptides involving side-chain modifications, cyclization, or branching, a fully orthogonal protection strategy is essential. This involves the use of side-chain protecting groups that can be removed under conditions that do not affect the Fmoc group (stable to base), the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), or the furan ring itself.

The following protecting groups are highly compatible with the synthesis of furylalanine-containing peptides due to their removal under non-acidic conditions:

Protecting GroupProtected Amino Acid (Example)Removal ConditionsStability
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Fmoc-Lys(Dde)-OH2% Hydrazine in DMFStable to TFA and Piperidine
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Fmoc-Lys(ivDde)-OH2-10% Hydrazine in DMFStable to TFA and Piperidine; more stable than Dde
Alloc (Allyloxycarbonyl)Fmoc-Lys(Alloc)-OHPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) in DCM/AcOH/NMMStable to TFA, Piperidine, and Hydrazine
Mmt (4-Methoxytrityl)Fmoc-Lys(Mmt)-OH1-2% TFA in DCM (very mild acid)Stable to Piperidine and Hydrazine
Photolabile Groups (e.g., Npb)Fmoc-Glu(ONpb)-OHUV irradiation (e.g., 365 nm)Stable to TFA, Piperidine, and Hydrazine

Expert Insight: While direct literature examples combining this compound with these specific orthogonal protecting groups are not abundant, their established removal conditions, which avoid strong acids, make them theoretically and practically compatible. The choice among these will depend on the specific synthetic goal (e.g., cyclization, branching, or attachment of a reporter group) and the presence of other sensitive residues in the peptide sequence.

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of a Linear Furylalanine-Containing Peptide

This protocol outlines the standard procedure for the synthesis of a linear peptide containing this compound using a standard Fmoc/tBu strategy.

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot Wash1 DMF Wash Fmoc_Deprot->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat To next cycle Final_Deprot Final Fmoc Deprotection Wash2->Final_Deprot After final coupling Repeat->Fmoc_Deprot Wash3 DCM/MeOH Wash Final_Deprot->Wash3 Cleavage Cleavage & Global Deprotection (Optimized TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Orthogonal_Workflow Start Synthesize Linear Peptide (including Fmoc-Fua-OH and Fmoc-Lys(Dde)-OH) Boc_Protect N-terminal Boc Protection Start->Boc_Protect Dde_Deprot Dde Deprotection (2% Hydrazine/DMF) Boc_Protect->Dde_Deprot Wash1 DMF Wash Dde_Deprot->Wash1 Modification On-Resin Side-Chain Modification (e.g., acylation, alkylation) Wash1->Modification Wash2 Thorough Washing Modification->Wash2 Cleavage Cleavage & Global Deprotection (Optimized TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

References

Enzymatic ligation techniques for peptides containing L-2-Furylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Enzymatic Ligation Techniques for Peptides Containing L-2-Furylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern chemical biology, enabling the introduction of novel functionalities for research and therapeutic development. L-2-Furylalanine (Fua), with its unique furan moiety, serves as a versatile tool for photo-crosslinking and bioorthogonal chemistry. However, the assembly of large, Fua-containing peptides and proteins remains a significant challenge for conventional synthesis methods. Enzymatic peptide ligation offers a powerful solution, providing exceptional specificity and mild reaction conditions. This guide provides a detailed overview and field-tested protocols for the application of three prominent peptide ligases—Sortase A, Subtiligase, and Butelase 1—to the site-specific ligation of peptides containing L-2-Furylalanine. We delve into the causality behind experimental design, substrate synthesis considerations, step-by-step ligation protocols, and strategies for validation and troubleshooting.

Introduction: The Intersection of ncAAs and Enzymatic Ligation

The 20 proteinogenic amino acids provide a foundational toolkit for protein structure and function, but nature's palette can be expanded through the site-specific incorporation of non-canonical amino acids (ncAAs). L-2-Furylalanine (Fua) is a particularly valuable ncAA due to the chemical reactivity of its furan ring, which can participate in Diels-Alder reactions or be utilized for photo-inducible cross-linking to study protein-protein interactions.

While Solid-Phase Peptide Synthesis (SPPS) is the workhorse for producing peptides up to ~50 amino acids, the synthesis of larger proteins is often limited by decreasing yields and accumulating impurities.[1] Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the precision of biological catalysts, have emerged to overcome these limitations.[2] Enzymatic peptide ligases, in particular, catalyze the formation of a native peptide bond between two unprotected peptide fragments in aqueous solution, offering unparalleled regio- and chemoselectivity under mild, physiological conditions.[3][4][5]

This document serves as an application-focused guide for researchers aiming to ligate Fua-containing peptides. We will explore the nuances of substrate design and the practical application of Sortase A, Subtiligase, and Butelase 1, providing a robust framework for creating complex, functional biomolecules.

Core Principles and Strategic Considerations

Synthesis and Stability of Fua-Containing Peptides

The journey begins with the successful synthesis of the Fua-containing peptide fragments. Fua is commercially available as an Fmoc-protected derivative (e.g., Fmoc-L-2-Furylalanine) for straightforward incorporation using standard Fmoc-SPPS protocols.[6][7][8]

Causality Behind Cleavage Cocktail Selection: The primary challenge arises during the final cleavage and deprotection step. The furan moiety is susceptible to degradation under strongly acidic conditions, particularly in the presence of common carbocation scavengers like dithiols.[9] This degradation can lead to the formation of a bis-dithioacetal byproduct. To preserve the integrity of the Fua side chain, an optimized cleavage cocktail is essential.

  • Recommendation: A cleavage cocktail containing trifluoroacetic acid (TFA) with water and triisopropylsilane (TIS) as scavengers is recommended. TIS is less aggressive towards the furan ring than thiol-based scavengers. A typical formulation is TFA/TIS/H₂O (95:2.5:2.5) .[9]

Impact of Fua on Enzyme Recognition

A crucial aspect of experimental design is understanding how the Fua residue might influence enzyme activity. The bulky and aromatic nature of the furyl group could sterically hinder the enzyme's ability to bind its recognition motif if Fua is placed too close to the ligation site. While many ligases exhibit some substrate promiscuity, placing the Fua residue at least 1-2 amino acids away from the core recognition sequence is a prudent initial strategy. Subsequent optimization can explore positioning it closer to or even within the recognition site, depending on the enzyme's tolerance.

Comparative Overview of Key Peptide Ligases

Choosing the right enzyme is critical and depends on the desired final product, tolerance for a peptide "scar," and required reaction efficiency.

FeatureSortase A (S. aureus)SubtiligaseButelase 1 (C. ternatea)
Recognition Site (Donor) C-terminal LPXTG[10]C-terminal peptide ester/thioester[11]C-terminal Asx-His-Val[12][13]
Recognition Site (Acceptor) N-terminal (Oligo)GlycineBroad N-terminal specificity[14]Broad N-terminal specificity
Ligation Scar Yes (LPXT'Xaa)No (Traceless)No (Traceless)
Catalytic Efficiency Moderate; improved with variants[15]Good; enhanced with thioesters[16]Extremely high (kcat up to 17 s⁻¹)[17]
Pros Well-characterized, many engineered variants, commercially available.[15][18]Broad substrate scope, traceless ligation.[19]Fastest known peptide ligase, highly efficient, traceless.[17][20]
Cons Leaves a scar, reaction is reversible, requires Ca²⁺.[21][22]Competing hydrolysis of ester substrate can lower yields.[19]Requires specific C-terminal motif, can be challenging to produce.[23]

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and product characterization, which are essential for trustworthy and reproducible results.

Diagram: General Workflow for Enzymatic Ligation

G cluster_prep Substrate Preparation cluster_ligation Enzymatic Ligation cluster_analysis Product Analysis SPPS1 SPPS of Peptide 1 (with Fua & Donor Motif) Purify1 HPLC Purification & MS Characterization SPPS1->Purify1 SPPS2 SPPS of Peptide 2 (with Acceptor Motif) Purify2 HPLC Purification & MS Characterization SPPS2->Purify2 Reaction Setup Ligation Reaction: Peptide 1 + Peptide 2 + Enzyme Purify1->Reaction Purify2->Reaction Monitor Monitor Progress (analytical HPLC/MS) Reaction->Monitor PurifyP Purify Ligated Product (preparative HPLC) Monitor->PurifyP CharP Characterize Final Product (MS, etc.) PurifyP->CharP

Caption: A generalized workflow for producing Fua-containing peptides via enzymatic ligation.

Protocol 1: Sortase A-Mediated Ligation

This protocol is ideal for applications where the residual LPXT sequence at the ligation junction is acceptable. We will use an engineered, calcium-independent pentamutant variant (SrtA5*) for enhanced efficiency.[24]

Principle: A donor peptide containing a C-terminal Fua residue upstream of an LPETG recognition motif is ligated to an acceptor peptide bearing an N-terminal triglycine sequence.

Diagram: Sortase A Ligation Scheme

Caption: Reaction scheme for Sortase A-mediated ligation involving a Fua-peptide.

A. Materials

  • Peptide 1 (Donor): Ac-...-Fua-...-LPETG-COOH

  • Peptide 2 (Acceptor): H₂N-GGG-...-NH₂

  • Sortase A (e.g., SrtA5*): Recombinantly expressed and purified.

  • Sortase Ligation Buffer (5x): 250 mM Tris-HCl, 750 mM NaCl, pH 7.5.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

  • Analytical and Preparative RP-HPLC system.

  • Mass Spectrometer (MALDI-TOF or ESI-MS).

B. Step-by-Step Protocol

  • Substrate Preparation: Synthesize Peptide 1 and Peptide 2 using Fmoc-SPPS. For Peptide 1, cleave from resin using the recommended TFA/TIS/H₂O cocktail. Purify both peptides to >95% by RP-HPLC and confirm their mass by MS.

  • Reaction Setup:

    • Dissolve lyophilized peptides in sterile water to create concentrated stocks (e.g., 10 mM).

    • In a 1.5 mL microfuge tube, combine the following:

      • Peptide 1 (to final concentration of 200 µM)

      • Peptide 2 (to final concentration of 600 µM - a 3-fold excess drives the reaction forward)

      • 20 µL of 5x Sortase Ligation Buffer

      • Sortase A enzyme (to final concentration of 20 µM)

      • Add sterile water to a final volume of 100 µL.

    • Self-Validation Control: Set up a parallel reaction without the Sortase A enzyme to check for non-enzymatic degradation or reaction.

  • Incubation: Incubate the reaction at room temperature (25°C) for 2-4 hours.

  • Reaction Monitoring:

    • At T=0 and subsequent hourly time points, withdraw a 5 µL aliquot.

    • Quench the aliquot with 20 µL of 0.1% TFA.

    • Analyze by analytical RP-HPLC-MS to monitor the consumption of starting materials and the formation of the product peak at the expected mass.

  • Product Purification: Once the reaction reaches completion (or plateaus), quench the entire reaction by adding TFA to a final concentration of 0.1%. Purify the ligated product using preparative RP-HPLC.

  • Final Validation: Collect fractions corresponding to the product peak. Confirm the identity and purity of the final ligated peptide by MS analysis.[25]

C. Troubleshooting

Problem Possible Cause Solution
Low Ligation Yield Insufficient excess of acceptor peptide. Increase the molar ratio of Peptide 2 to Peptide 1 (e.g., 5:1 or 10:1).
Enzyme activity is low. Check enzyme storage and handling. Test activity with a known positive control substrate.
Steric hindrance from Fua. Redesign Peptide 1 to increase the distance between the Fua residue and the LPETG motif.

| Hydrolysis of Donor | Reverse reaction is significant. | Use a depsipeptide substrate or a large excess of the acceptor peptide to favor the forward reaction.[21] |

Protocol 2: Subtiligase-Catalyzed Traceless Ligation

This protocol leverages a peptide thioester to enhance ligation efficiency and achieve a traceless product, which is critical for synthesizing native protein sequences.[16]

Principle: A donor peptide activated as a C-terminal thioester (e.g., through a mercaptopropionic acid linker) is ligated to an acceptor peptide with an N-terminal Fua residue. Subtiligase's broad specificity allows Fua to be at the N-terminus of the acceptor.[14][19]

Diagram: Subtiligase Ligation Scheme

Caption: Traceless ligation using Subtiligase with a Fua-containing acceptor peptide.

A. Materials

  • Peptide 1 (Donor): Ac-...-Peptide-CO-SR (e.g., ethyl thioester).

  • Peptide 2 (Acceptor): H₂N-Fua-...-NH₂

  • Subtiligase (e.g., a highly active variant like "Peptiligase").[4]

  • Subtiligase Ligation Buffer (1x): 100 mM HEPES, pH 8.0.

  • All other materials as listed in Protocol 1.

B. Step-by-Step Protocol

  • Substrate Preparation: Synthesize the peptide thioester (Peptide 1) and the N-terminal Fua peptide (Peptide 2). The thioester can be prepared on-resin or via solution-phase methods. Purify and characterize both fragments as previously described.

  • Reaction Setup:

    • Dissolve lyophilized peptides in the Ligation Buffer. Due to the higher efficiency, a smaller excess is needed.

    • In a 1.5 mL microfuge tube, combine:

      • Peptide 1 (to final concentration of 500 µM)

      • Peptide 2 (to final concentration of 750 µM - 1.5-fold excess)

      • Subtiligase enzyme (to final concentration of 5 µM - catalytic amount)

      • Adjust to final volume with Ligation Buffer.

    • Self-Validation Control: Set up a parallel reaction without the enzyme to monitor the stability of the thioester to hydrolysis under the reaction conditions.

  • Incubation: Incubate at 30°C for 1-3 hours.

  • Reaction Monitoring & Purification: Follow steps B4 and B5 from Protocol 1. The use of a thioester donor significantly reduces the competing hydrolysis reaction, leading to cleaner reaction profiles and higher yields.[16]

  • Final Validation: Follow step B6 from Protocol 1.

C. Troubleshooting

Problem Possible Cause Solution
Low Yield Thioester hydrolysis. Ensure pH is not excessively high. Use a freshly prepared thioester. Run the reaction at a higher concentration if possible.

| | Poor substrate recognition. | If Fua is in Peptide 1 near the C-terminus, its bulk may interfere with the enzyme active site. Move it further from the ligation junction. |

Protocol 3: Butelase 1-Mediated Ultra-Fast Ligation

This protocol is the method of choice for applications demanding the highest efficiency and speed, provided the requisite C-terminal recognition motif can be incorporated.

Principle: A donor peptide containing a C-terminal Asn-His-Val (NHV) recognition motif is ligated to an acceptor peptide. The Fua residue can be placed in either fragment, away from the immediate ligation site. Butelase 1's tolerance for ncAAs makes it a robust choice.[23]

Diagram: Butelase 1 Ligation Scheme

Caption: Ultra-fast, traceless ligation using Butelase 1.

A. Materials

  • Peptide 1 (Donor): Ac-...-Fua-...-Asn-His-Val-COOH

  • Peptide 2 (Acceptor): H₂N-Xaa-...-NH₂ (where Xaa is the desired N-terminal residue)

  • Butelase 1: Isolated from C. ternatea or a recombinant variant.[20][23]

  • Butelase Ligation Buffer (1x): 20 mM Tris-HCl, 150 mM NaCl, pH 7.0.

  • All other materials as listed in Protocol 1.

B. Step-by-Step Protocol

  • Substrate Preparation: Synthesize, purify, and characterize the donor peptide with the C-terminal -NHV tag and the acceptor peptide.

  • Reaction Setup:

    • Dissolve peptides in the Ligation Buffer.

    • In a 1.5 mL microfuge tube, combine:

      • Peptide 1 (to final concentration of 100 µM)

      • Peptide 2 (to final concentration of 120 µM - 1.2-fold excess)

      • Butelase 1 enzyme (to final concentration of 1 µM)

      • Adjust to final volume with Ligation Buffer.

    • Self-Validation Control: Set up a no-enzyme control.

  • Incubation & Monitoring: Butelase 1 reactions are often complete within minutes.[20]

    • Incubate at room temperature.

    • Take aliquots at T=0, 2, 5, and 15 minutes. Quench immediately and analyze by HPLC-MS. The reaction should show >95% conversion in under 15 minutes.

  • Purification & Validation: Follow steps B5 and B6 from Protocol 1. The high efficiency often results in very clean crude reaction mixtures, simplifying purification.

C. Troubleshooting

Problem Possible Cause Solution
No Reaction Incorrect C-terminal motif. Sequence-verify the donor peptide to ensure the Asn-His-Val sequence is correct and at the C-terminus.
Inactive enzyme. Test enzyme on a known positive control. Butelase 1 can be sensitive to handling and storage.
Slow Reaction Sub-optimal buffer conditions. Ensure pH is optimal (typically 6.5-7.5).

| | Steric hindrance. | If Fua is immediately adjacent to the Asn residue, it may slow the reaction. Redesign the peptide to add a small spacer (e.g., Gly, Ala). |

Conclusion

Enzymatic ligation is a highly enabling technology for the construction of complex peptides and proteins containing L-2-Furylalanine. By understanding the unique chemical properties of the Fua side chain and selecting the appropriate enzyme, researchers can overcome the limitations of traditional synthesis. Sortase A provides a reliable, albeit scarred, product; Subtiligase offers a versatile and traceless route; and Butelase 1 delivers unparalleled speed and efficiency. The protocols and validation checkpoints detailed in this guide provide a comprehensive framework for scientists and drug developers to successfully incorporate this powerful photo-reactive and bioorthogonal handle into their biomolecules of interest, paving the way for advanced studies in protein interactions and targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-2-Furylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions to address challenges associated with the low coupling efficiency of Fmoc-L-2-Furylalanine in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical solutions to ensure successful incorporation of this unique amino acid into your peptide sequences.

Introduction: Understanding the Challenge

This compound is a non-canonical amino acid that offers unique structural motifs for peptide design and drug discovery. However, its incorporation into a growing peptide chain can be challenging. The bulky and electron-rich furan ring can introduce significant steric hindrance, slowing down the kinetics of the amide bond formation. Furthermore, the furan moiety exhibits sensitivity to the harsh acidic conditions typically used for cleavage from the solid support, necessitating careful optimization of the entire synthesis workflow. This guide will walk you through the causative factors of low coupling efficiency and provide validated strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction showing a low yield?

Low coupling yield is the most common issue encountered with this amino acid. The primary reason is the steric bulk of the 2-furyl group, which physically hinders the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This increased steric hindrance slows down the reaction rate, often leading to incomplete coupling within standard reaction times.

Q2: Are there any known side reactions associated with the furan ring during SPPS?

Yes, the furan ring is susceptible to acid-mediated degradation, particularly during the final trifluoroacetic acid (TFA) cleavage step.[1] Acidic hydrolysis of the furyl group can lead to the formation of by-products, such as bis-dithioacetals if thiol-based scavengers are used.[1] This necessitates the use of optimized cleavage cocktails to preserve the integrity of the furan moiety.[1] Under strongly acidic conditions, furan and its derivatives are also prone to polymerization.[2][3][4]

Q3: How can I confirm that the coupling of this compound is incomplete?

A qualitative assessment using the Kaiser test is a reliable method to detect the presence of unreacted primary amines on the resin.[5][6][7] A positive result (a blue or purple color on the resin beads) after the coupling step indicates that the reaction has not gone to completion.[6][8]

Q4: What is "double coupling," and should I use it for this compound?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for difficult couplings, including those involving sterically hindered residues like this compound, to drive the reaction towards completion.

Troubleshooting Guide: Enhancing Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the coupling of this compound.

Problem: Positive Kaiser Test After a Single Coupling Attempt

A positive Kaiser test is a clear indication of incomplete acylation. The following workflow will guide you through the necessary corrective actions.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Implement Double Coupling start->strategy1 strategy2 Strategy 2: Utilize a More Potent Coupling Reagent strategy1->strategy2 If still positive strategy3 Strategy 3: Optimize Reaction Conditions strategy2->strategy3 If still positive capping Final Step: Cap Unreacted Amines strategy3->capping If still positive proceed Proceed to Next Deprotection Step capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Q5: How do I perform an effective double coupling for this compound?

An effective double coupling protocol ensures that the N-terminal amine has a second opportunity to react with a fresh batch of activated amino acid.

Experimental Protocol: Double Coupling

  • First Coupling: Perform the initial coupling of this compound using your standard protocol (e.g., 3-5 equivalents of amino acid and coupling reagent for 1-2 hours).

  • Wash: After the first coupling, thoroughly wash the resin with N,N-Dimethylformamide (DMF) (3-5 times) to remove all soluble reagents and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to gauge the extent of the initial coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound using the same equivalents as the first coupling. Add this solution to the resin and allow it to react for an additional 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) before proceeding to the next deprotection step.

Q6: Which coupling reagents are most effective for this compound?

Standard carbodiimide reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance of the furyl group. More potent activating agents are recommended.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative ReactivityKey Considerations
Uronium/Aminium Salts HATU, HCTU, TBTUVery HighHighly effective for sterically hindered couplings. HATU is often considered the gold standard.
Phosphonium Salts PyBOP, PyAOPHighRapid coupling kinetics. Byproducts are generally less problematic than those from BOP.
Carbodiimides DCC, DIC (+ HOBt/HOAt)ModerateGenerally less effective for hindered couplings. DIC is preferred for SPPS as the urea byproduct is soluble.

Recommendation: For the coupling of this compound, it is highly recommended to use a uronium or phosphonium salt-based reagent such as HATU or HCTU .

Q7: Can I optimize other reaction parameters to improve the coupling efficiency?

Yes, beyond the choice of coupling reagent and the use of double coupling, several other parameters can be adjusted.

  • Extended Reaction Time: For particularly difficult sequences, extending the coupling time to 4 hours or even overnight can help drive the reaction to completion.

  • Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) or conventional heating (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.[9]

  • Solvent Choice: While DMF is the standard solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial in preventing peptide aggregation, which can exacerbate coupling difficulties.

Q8: What should I do if the coupling is still incomplete after trying the above methods?

If a small fraction of N-terminal amines remains unreacted after exhaustive coupling attempts, it is crucial to "cap" these chains to prevent the formation of deletion peptide impurities.

Experimental Protocol: Capping with Acetic Anhydride

  • Wash: After the final coupling attempt, wash the resin thoroughly with DMF.

  • Prepare Capping Solution: Prepare a capping solution of 5% acetic anhydride and 1% N,N-Diisopropylethylamine (DIPEA) in DMF.[10] Alternatively, a mixture of acetic anhydride and pyridine can be used.[11][12]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[11]

  • Wash: Thoroughly wash the resin with DMF (3-5 times) to remove all capping reagents and byproducts.[11] The capped, unreacted chains will not participate in subsequent elongation steps.

Capping_Mechanism UnreactedAmine Resin-Peptide-NH2 (Unreacted Amine) CappedPeptide Resin-Peptide-NH-COCH3 (Capped Chain) UnreactedAmine->CappedPeptide Acetylation AceticAnhydride Acetic Anhydride (CH3CO)2O AceticAnhydride->CappedPeptide

Caption: Acetylation of unreacted N-terminal amines using acetic anhydride.

Special Consideration: Cleavage of Furylalanine-Containing Peptides

As previously mentioned, the furan ring is acid-labile. Standard TFA cleavage cocktails containing thiol scavengers like ethanedithiol can lead to significant degradation of the furyl group.[1]

Recommended Cleavage Protocol:

To minimize side reactions, a cleavage cocktail containing TFA/Water/Triisopropylsilane (TIS) is recommended.[1] TIS acts as an effective cation scavenger without promoting the degradation of the furan ring.

Experimental Protocol: Optimized Cleavage

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

By implementing these evidence-based strategies, you can effectively troubleshoot and overcome the challenges associated with the coupling of this compound, leading to higher purity and yield of your target peptide.

References

Technical Support Center: Optimizing HPLC Purification of Peptides Containing L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic peptides incorporating L-2-Furylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid during reversed-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve even the most complex purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of L-2-Furylalanine-containing peptides.

Q1: What are the key physicochemical properties of L-2-Furylalanine that influence its behavior in RP-HPLC?

A1: L-2-Furylalanine contains a furan ring, which introduces significant hydrophobicity to the peptide. This increased hydrophobicity will generally lead to longer retention times on C18 columns compared to peptides of similar length composed of only canonical amino acids. The furan moiety can also participate in π-π interactions with aromatic or phenyl-based stationary phases, which can be exploited for alternative selectivity. A critical, and often overlooked, property is the acid sensitivity of the furan ring. During synthesis, the final cleavage from the resin is typically performed with trifluoroacetic acid (TFA). This acidic environment can lead to partial degradation of the furyl group, resulting in specific impurities that may co-elute with the target peptide.[1]

Q2: What is the recommended starting column and mobile phase for purifying a new L-2-Furylalanine peptide?

A2: For initial method development, a wide-pore (300 Å) C18 reversed-phase column is the industry standard and a highly effective choice for peptides.[2] This pore size prevents size-exclusion effects and allows the peptide to fully interact with the stationary phase.

A standard starting mobile phase system is:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

A good initial scouting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. This will help to determine the approximate elution concentration of your peptide.[3][4]

Q3: My L-2-Furylalanine peptide is showing very poor solubility. How can I address this?

A3: Poor solubility is a common issue with hydrophobic peptides.[5] Before resorting to aggressive organic solvents for injection, which can compromise chromatography, try this stepwise dissolution protocol:

  • Add a small amount of a pure organic solvent like acetonitrile or isopropanol to wet the lyophilized peptide.

  • Add your aqueous mobile phase (e.g., 0.1% TFA in water) to the desired final concentration.

  • Vortex and sonicate briefly.

If solubility remains an issue, you may need to dissolve the peptide in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with Mobile Phase A.[5] Be aware that a large DMSO plug can interfere with the separation.

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My main peptide peak is broad and tailing. What are the likely causes and how can I fix it?

A: This is a frequent problem when purifying hydrophobic or modified peptides. The primary causes and troubleshooting steps are outlined below.

  • Cause 1: Secondary Interactions with the Column: The basic amino acids in your peptide can interact with residual acidic silanol groups on the silica backbone of the column, leading to peak tailing.[6][7] The furan ring itself does not typically cause these ionic interactions, but the overall peptide sequence might.

    • Solution: Increase TFA Concentration. The standard 0.1% TFA may not be sufficient to fully protonate all basic residues and suppress silanol interactions, especially for peptides with multiple basic residues.[8][9] Systematically increase the TFA concentration in both mobile phases to 0.15%, 0.20%, or even 0.25% and observe the effect on peak shape.[8][9] Higher TFA concentrations enhance ion pairing and can significantly sharpen peaks.[10]

  • Cause 2: Peptide Aggregation: Hydrophobic peptides, particularly those containing L-2-Furylalanine, can aggregate in solution, leading to broad, often misshapen peaks.

    • Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40°C, 50°C, or 60°C) can disrupt hydrophobic interactions and reduce aggregation.[11] This also lowers mobile phase viscosity, which can improve column efficiency.

    • Solution 2: Use Organic Solvent in Sample Diluent. As mentioned in the FAQs, ensuring your peptide is fully solubilized before injection is critical. A small percentage of acetonitrile or isopropanol in your sample solvent can prevent on-column precipitation and aggregation.

  • Cause 3: Sub-optimal Gradient Slope: A gradient that is too steep will not allow for proper interaction between the peptide and the stationary phase, resulting in broad peaks.

    • Solution: Shallow Gradient. Once you have identified the approximate elution percentage of your peptide from a scouting run, implement a shallower gradient around that point. For example, if your peptide elutes at 40% ACN with a 5-65% gradient over 30 minutes, try a new gradient of 30-50% ACN over 40 minutes. A shallower gradient increases the separation time between peaks and often results in sharper, better-resolved peaks.[2]

Issue 2: Low Yield or Recovery

Q: I am experiencing very low recovery of my L-2-Furylalanine peptide after purification. What could be the reason?

A: Low recovery of hydrophobic peptides is a common challenge. Here are potential causes and solutions:

  • Cause 1: Irreversible Adsorption: The peptide might be irreversibly binding to the column or to metallic surfaces within the HPLC system.[2] This is particularly prevalent with "sticky" hydrophobic peptides.

    • Solution 1: Column Passivation. Before injecting your peptide, run a blank gradient with a high concentration of an organic acid (like 0.2% TFA). This can help to "passivate" active sites on the column.

    • Solution 2: Use a Biocompatible HPLC System. If you consistently experience low recovery with multiple hydrophobic peptides, consider using a PEEK-lined or other biocompatible HPLC system to minimize peptide contact with metallic surfaces.

    • Solution 3: Change Column Chemistry. If you suspect strong, irreversible binding to your C18 column, try a different stationary phase. A C8 or a Phenyl-Hexyl column can offer different selectivity and may reduce irreversible adsorption.[12]

  • Cause 2: Poor Solubility and Precipitation: As discussed, if the peptide is not fully dissolved in the injection solvent, or if it precipitates upon injection into the more aqueous mobile phase at the start of the gradient, you will experience low recovery.

    • Solution: Optimize Sample Solvent. Refer to the solubility troubleshooting steps in the FAQ and Issue 1. Using a stronger sample solvent, such as one containing a higher percentage of organic modifier, can prevent precipitation on the column.[13]

  • Cause 3: Peptide Instability: The furan ring of L-2-Furylalanine is susceptible to acid-catalyzed degradation.[1] While the conditions in the HPLC mobile phase are generally mild, prolonged exposure or harsh conditions during sample preparation can lead to degradation and loss of the target peptide.

    • Solution: Minimize Time in Acid. Prepare your samples in the TFA-containing mobile phase immediately before injection. Avoid letting the peptide sit in acidic solutions for extended periods. If degradation is confirmed, consider using a less harsh ion-pairing agent like formic acid, though this may require re-optimization of your method.[14][15]

Issue 3: Co-elution with Impurities

Q: I am struggling to separate the main peptide peak from closely eluting impurities. How can I improve the resolution?

A: Achieving high purity requires optimizing the separation between the target peptide and synthesis-related impurities.

  • Solution 1: Optimize the Gradient Slope. This is the most effective tool for improving resolution. A shallower gradient increases the separation time between peaks.[2] See the data table below for an example of how gradient slope can impact purity.

  • Solution 2: Change the Organic Solvent. Acetonitrile is the most common organic modifier, but switching to methanol or isopropanol can alter selectivity. The different solvent properties can change the elution order of your peptide and its impurities, potentially resolving them.

  • Solution 3: Use a Different Ion-Pairing Agent. TFA is a strong ion-pairing agent. Switching to a different agent, such as heptafluorobutyric acid (HFBA), can significantly alter the retention and selectivity of the separation.[16] HFBA is more hydrophobic and can increase the retention of the peptide, potentially improving resolution from less hydrophobic impurities. Be aware that HFBA is less volatile and can be more difficult to remove from the final product.

  • Solution 4: Change Column Chemistry. If optimizing the mobile phase does not provide sufficient resolution, changing the column is the next logical step.

    • Phenyl-Hexyl Column: The furan ring in your peptide can engage in π-π interactions with the phenyl rings of this stationary phase, offering a completely different separation mechanism compared to a C18 column. This is an excellent choice for improving the resolution of peptides containing aromatic residues.[12]

    • Biphenyl Column: Similar to the Phenyl-Hexyl, a Biphenyl column can provide unique selectivity for aromatic-containing peptides.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Method Development for a Novel L-2-Furylalanine Peptide
  • Column & Mobile Phase Preparation:

    • Install a wide-pore (300 Å) C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Weigh approximately 1 mg of your lyophilized peptide.

    • Add 50 µL of acetonitrile to wet the peptide.

    • Add 950 µL of Mobile Phase A to bring the final volume to 1 mL (concentration = 1 mg/mL).

    • Vortex and sonicate for 1-2 minutes until fully dissolved.

  • Scouting Gradient Run:

    • Inject 10-20 µL of the prepared sample.

    • Run the following gradient at a flow rate of 1 mL/min:

      Time (min) % Mobile Phase B
      0.0 5
      30.0 65
      32.0 95
      35.0 95
      35.1 5

      | 40.0 | 5 |

    • Monitor the chromatogram at 220 nm.

  • Focused Gradient Optimization:

    • Identify the retention time (t_R) of your target peptide from the scouting run. Calculate the approximate %B at which it eluted.

    • Design a new, shallower gradient around this elution point. For example, if the peptide eluted at 15 minutes (which corresponds to ~35% B), a good focused gradient would be 25-45% B over 30-40 minutes.

    • Run the focused gradient and assess the improvement in resolution.

Data Presentation: Impact of Gradient Slope on Resolution
Gradient (%B over 30 min)Resolution (Target vs. Impurity)Peak Width (Target)
5-65% (Steep)0.9 (co-eluting)0.4 min
25-45% (Shallow)1.8 (baseline resolved)0.2 min

This table illustrates how a shallower gradient can significantly improve resolution and result in sharper peaks.

Part 4: Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape (Broadening/Tailing) Check_Solubility Is peptide fully soluble in injection solvent? Start->Check_Solubility Increase_TFA Increase TFA concentration (e.g., to 0.2%) Check_Solubility->Increase_TFA Yes Improve_Solvent Improve sample solvent (add ACN/IPA) Check_Solubility->Improve_Solvent No Increase_Temp Increase column temperature (e.g., to 50°C) Increase_TFA->Increase_Temp Still Tailing Good_Peak Problem Solved: Good Peak Shape Increase_TFA->Good_Peak Improved Shallow_Gradient Implement a shallower gradient Increase_Temp->Shallow_Gradient Still Broad Increase_Temp->Good_Peak Improved Shallow_Gradient->Good_Peak Improve_Solvent->Good_Peak

Caption: Decision tree for troubleshooting poor peak shape in peptide HPLC.

Method Development Workflow

Method_Development_Workflow Start Start: Novel Peptide Scouting 1. C18 Scouting Gradient (5-65% ACN, 0.1% TFA) Start->Scouting Analyze 2. Analyze Results (Identify Target Peak) Scouting->Analyze Resolution_Check Sufficient Resolution? Analyze->Resolution_Check Focused 3a. Optimize Gradient (Shallow Slope) Resolution_Check->Focused Yes Optimize_Params 3b. Change Parameters Resolution_Check->Optimize_Params No Final Final Optimized Method Focused->Final Change_Solvent Change Organic Solvent (MeOH, IPA) Optimize_Params->Change_Solvent Change_IP Change Ion Pair (HFBA) Optimize_Params->Change_IP Change_Column Change Column (Phenyl-Hexyl) Optimize_Params->Change_Column Change_Solvent->Final Change_IP->Final Change_Column->Final

Caption: Systematic workflow for HPLC method development.

References

Technical Support Center: L-2-Furylalanine Peptide Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid L-2-Furylalanine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenge of peptide aggregation. By understanding the underlying chemical principles and employing the right analytical and synthetic strategies, you can overcome these hurdles and ensure the success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK-- .

  • Troubleshooting Guide: Synthesis & Purification

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK-- .

  • Analytical Protocols for Aggregation Characterization

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK-- .

  • References

Frequently Asked Questions (FAQs)

Q1: What is L-2-Furylalanine and why might it cause peptide aggregation?

A1: L-2-Furylalanine is a non-canonical amino acid that is structurally similar to Phenylalanine, but with a furan ring instead of a benzene ring. Its incorporation into peptides can offer unique structural and functional properties. However, like other aromatic and hydrophobic amino acids, L-2-Furylalanine can contribute to peptide aggregation.[1][2]

The primary drivers for this increased aggregation propensity are:

  • Hydrophobicity: The furan ring is nonpolar, which increases the overall hydrophobicity of the peptide sequence. In aqueous environments, these hydrophobic regions tend to self-associate to minimize contact with water, leading to aggregation.[1]

  • π-π Stacking: The furan ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic residues (including other furan rings, phenylalanines, tyrosines, etc.).[3][4] These non-covalent interactions can act as "molecular glue," promoting the self-assembly of peptide chains into ordered aggregates, such as β-sheets and amyloid-like fibrils.[3]

Q2: How can I predict if my L-2-Furylalanine-containing peptide is likely to aggregate?

A2: While there are no prediction programs specifically trained for non-natural amino acids like L-2-Furylalanine, you can make an educated assessment based on established principles of peptide aggregation.[2] Look for the following characteristics in your peptide sequence:

  • High content of hydrophobic residues: A high proportion of hydrophobic amino acids, including L-2-Furylalanine, Valine, Leucine, Isoleucine, etc., is a strong indicator of aggregation potential.[1]

  • Presence of aggregation-prone regions (APRs): These are short sequences (typically 5-7 residues) with a high propensity to form β-sheets.[2] The presence of L-2-Furylalanine within or flanking such a region can exacerbate aggregation.

  • Alternating hydrophobic-hydrophilic patterns: Such patterns can favor the formation of β-sheets, a common secondary structure in aggregated peptides.

  • Low net charge at working pH: If the pH of your solution is close to the peptide's isoelectric point (pI), the reduced electrostatic repulsion between peptide molecules can facilitate aggregation.

Q3: What are the initial signs of aggregation in my peptide sample?

A3: The initial signs of aggregation can be subtle but should not be ignored. Be vigilant for the following indicators:

  • Visual changes: The appearance of cloudiness, haziness, or visible precipitates in a previously clear solution is a clear sign of aggregation.

  • Poor solubility: Difficulty in dissolving the lyophilized peptide powder, even in solvents where it was previously soluble, suggests aggregation.

  • Changes in analytical profiles: During HPLC analysis, you might observe peak broadening, the appearance of new, earlier-eluting peaks (soluble aggregates), or a decrease in the main peak area with a corresponding increase in baseline noise.

  • Inconsistent experimental results: If you observe a loss of activity or variability in your bioassays, it could be due to the presence of soluble or insoluble aggregates that are not readily visible.

Troubleshooting Guide: Synthesis & Purification

Q1: My peptide is showing poor solubility after cleavage and lyophilization. What should I do?

A1: Poor solubility of the crude peptide is a classic sign of aggregation. Here are several strategies to address this:

  • Solvent Screening: For amyloidogenic or highly hydrophobic peptides, standard solvents like water or acetonitrile may not be sufficient. Experiment with solvents known to disrupt secondary structures, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE).[1] A common approach is to dissolve the peptide in a small amount of HFIP and then dilute it with the desired buffer or solvent.

  • pH Adjustment: Try dissolving the peptide at a pH far from its theoretical isoelectric point (pI). A pH 2-3 units above or below the pI will increase the net charge and promote electrostatic repulsion between peptide molecules, which can enhance solubility.

  • Guanidine Hydrochloride (GdnHCl) or Urea: For particularly stubborn aggregates, initial solubilization in 6 M GdnHCl or 8 M urea can be effective. These are strong denaturants that disrupt the hydrogen bonds holding the aggregates together. Note that these will need to be removed by dialysis or chromatography for most biological applications.

Q2: I'm observing incomplete couplings during solid-phase synthesis, especially after incorporating L-2-Furylalanine. How can I improve this?

A2: Incomplete couplings are often a result of on-resin aggregation, where the growing peptide chains fold and interact with each other, making the N-terminus inaccessible for the next coupling reaction.[5] The hydrophobic nature of L-2-Furylalanine can contribute to this.

G start Problem: Incomplete Coupling strategy1 Strategy 1: Optimize Coupling Chemistry start->strategy1 strategy2 Strategy 2: Disrupt Secondary Structures start->strategy2 strategy3 Strategy 3: Modify Peptide Backbone start->strategy3 action1a Increase Reagent Concentration strategy1->action1a action1b Double Couple strategy1->action1b action1c Use Stronger Coupling Reagents (e.g., HATU, HCTU) strategy1->action1c action2a Switch to NMP or add DMSO to DMF strategy2->action2a action2b Elevate Coupling Temperature (Microwave Synthesis) strategy2->action2b action3a Incorporate Pseudoproline Dipeptides strategy3->action3a action3b Use Backbone Protection (e.g., Hmb) strategy3->action3b

Caption: Strategies to improve coupling efficiency during SPPS.

Here are some effective strategies:

  • Double Coupling: After a standard coupling reaction, simply repeat the coupling step with fresh reagents to drive the reaction to completion.[6] This is particularly useful for bulky amino acids or at positions known to be difficult.

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation of the peptide chain.

  • Structure-Disrupting Amino Acid Derivatives:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue near the difficult region, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.

    • Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen can physically prevent hydrogen bond formation.[5]

Q3: My HPLC purification profile is broad, and I'm struggling to isolate a pure product. Could this be aggregation?

A3: Yes, a broad HPLC peak is a strong indication of aggregation. Soluble aggregates of different sizes can co-elute with the monomeric peptide, leading to poor resolution.

Problem Potential Cause Recommended Solution
Broad, tailing peakOn-column aggregationDecrease the amount of peptide loaded onto the column.
Add a small amount of organic acid (e.g., formic acid) or a chaotropic agent to the mobile phase.
Multiple, poorly resolved peaksPresence of various soluble oligomersOptimize the HPLC gradient to improve separation.
Pre-treat the crude peptide with a disaggregating agent like HFIP before injection.
Low recovery of peptideIrreversible adsorption or precipitation on the columnUse a different column chemistry (e.g., a wider pore size resin).
Increase the organic solvent content in the mobile phase.
Q4: I've identified a major by-product in my crude peptide. What could it be?

A4: For peptides containing L-2-Furylalanine, a specific side reaction can occur during the final cleavage from the resin with Trifluoroacetic Acid (TFA). The furan ring is susceptible to acid-catalyzed degradation, especially in the presence of common cation scavengers like ethanedithiol.[7] This can lead to the formation of a bis-dithioacetal by-product.

To minimize this side reaction, it is crucial to use an optimized cleavage cocktail.

Recommended Cleavage Cocktail:

  • TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Why this works:

  • Triisopropylsilane (TIS): TIS is an effective cation scavenger that does not promote the degradation of the furan ring to the same extent as thiol-based scavengers.[7]

  • Water: The presence of a small amount of water helps to hydrolyze any reactive carbocations that may form, preventing them from reacting with the furan ring.[7]

Avoid: Cleavage cocktails containing ethanedithiol (EDT) or propanedithiol , as these have been shown to promote the degradation of the furyl group.[7]

Analytical Protocols for Aggregation Characterization

Q1: How do I set up a Thioflavin T (ThT) assay to monitor aggregation kinetics?

A1: The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils rich in β-sheet structures.[2] ThT dye exhibits a significant increase in fluorescence upon binding to these structures.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock solution of your L-2-Furylalanine peptide in a suitable solvent (e.g., DMSO or HFIP). Determine the precise concentration using UV absorbance or another quantitative method.

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare your desired assay buffer (e.g., PBS, Tris) and filter it.

  • Assay Setup:

    • Work in a 96-well, non-binding, black, clear-bottom microplate.

    • For each well, prepare a reaction mixture containing the peptide at the desired final concentration (e.g., 25 µM), ThT at a final concentration of 10-25 µM, and the assay buffer.

    • Include control wells:

      • Buffer + ThT (no peptide) to measure background fluorescence.

      • Peptide only (no ThT) to check for intrinsic peptide fluorescence.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with bottom-reading capabilities and temperature control (typically 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Intermittent shaking between reads can be used to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (Buffer + ThT) from your sample readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, an exponential growth phase, and a plateau phase.[2]

G cluster_0 ThT Fluorescence vs. Time lag Lag Phase (Nucleation) exp Exponential Phase (Fibril Growth) lag->exp Aggregation begins plat Plateau (Equilibrium) exp->plat Monomers depleted

Caption: Typical sigmoidal curve of a ThT aggregation assay.

Q2: What is the procedure for visualizing peptide aggregates using Transmission Electron Microscopy (TEM)?

A2: TEM provides direct visual evidence of the morphology of peptide aggregates, allowing you to confirm the presence of fibrils and characterize their dimensions.

  • Grid Preparation:

    • Use carbon-coated copper grids (200-400 mesh).

    • Just before use, you can glow-discharge the grids to make the carbon surface hydrophilic, which improves sample adhesion.

  • Sample Application:

    • Take an aliquot of your peptide sample from your aggregation assay (e.g., from the plateau phase of the ThT assay).

    • Apply 3-5 µL of the sample onto the carbon-coated side of the grid and let it adsorb for 1-3 minutes.

  • Washing (Optional but Recommended):

    • Gently wick away the excess sample solution with the edge of a piece of filter paper.

    • Wash the grid by placing it sample-side down on a drop of deionized water for a few seconds. Repeat 2-3 times to remove salts from the buffer that can crystallize and obscure the image.

  • Staining:

    • Place the grid sample-side down on a 3-5 µL drop of a negative stain solution (e.g., 2% uranyl acetate in water).

    • Allow the stain to adsorb for 30-60 seconds.

    • Wick away the excess stain with filter paper.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid in a transmission electron microscope. Look for characteristic long, unbranched fibrillar structures.

Q3: How can I use Dynamic Light Scattering (DLS) to assess the size distribution of my peptide sample?

A3: DLS is a powerful technique for detecting the presence of soluble aggregates and determining the hydrodynamic radius (size) of particles in solution.[6][8] It is highly sensitive to the presence of even small amounts of larger species.

  • Sample Preparation:

    • Prepare your peptide sample in a well-filtered buffer. The presence of dust or other particulates will interfere with the measurement. It is recommended to filter your buffer through a 0.22 µm or smaller filter.

    • The peptide concentration should be optimized for your instrument, but typically ranges from 0.1 to 1.0 mg/mL.

    • Centrifuge the final sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates before transferring the supernatant to the DLS cuvette.

  • Instrument Setup:

    • Set the instrument parameters, including the temperature, solvent viscosity, and refractive index.

    • Allow the sample to equilibrate to the set temperature within the instrument (usually 5-10 minutes).

  • Data Acquisition:

    • Perform multiple measurements (acquisitions) to ensure the data is reproducible.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution.

    • Monomeric Peptide: A single, narrow peak corresponding to the expected hydrodynamic radius of the monomer.

    • Aggregated Peptide: The appearance of one or more additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) will also be higher, indicating a more heterogeneous sample.

Parameter Indication for Monomeric Sample Indication for Aggregated Sample
Size Distribution A single, sharp peak at the expected size.Multiple peaks, with significant populations at larger sizes.
Polydispersity Index (PDI) Low value (typically < 0.2)High value (typically > 0.3)
Mean Hydrodynamic Radius Corresponds to the calculated size of the monomer.Larger than the expected monomeric size.

References

Technical Support Center: A Scientist's Guide to Minimizing Racemization of Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating unique amino acids like Fmoc-L-2-Furylalanine presents distinct challenges. This guide is designed to provide you with in-depth, actionable strategies to mitigate racemization, ensuring the stereochemical integrity of your synthetic peptides. We will explore the underlying mechanisms, troubleshoot common issues, and provide validated protocols to enhance the purity and biological activity of your final product.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Furylalanine Racemization

This section addresses the foundational concepts of racemization as it pertains to this compound.

Q1: What is racemization in the context of peptide synthesis, and why is it a critical problem?

A1: Racemization is the conversion of a pure chiral molecule (in this case, an L-amino acid) into an equal mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this results in diastereomeric peptide impurities, where one or more amino acid residues have the incorrect stereochemistry. These impurities are often difficult to separate from the desired peptide due to their similar physical properties.[2] The presence of these diastereomers can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, or unpredictable pharmacological effects, which is a critical failure point in therapeutic drug development.[3]

Q2: Why is this compound particularly susceptible to racemization?

A2: The susceptibility of an amino acid to racemization is heavily influenced by the acidity of its α-proton (the hydrogen atom on the α-carbon). The furan ring in this compound is an electron-withdrawing group. This property stabilizes the carbanion intermediate that forms when the α-proton is removed by a base during the coupling step.[2] This increased stability makes the α-proton more acidic and easier to abstract, significantly increasing the likelihood of racemization compared to amino acids with simple alkyl side chains. This behavior is analogous to other problematic residues with electron-withdrawing side chains, such as Phenylglycine.[2][4]

Q3: What is the primary chemical mechanism driving the racemization of this compound?

A3: The dominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[2][5] This process occurs in several steps:

  • Activation: The carboxyl group of this compound is activated by a coupling reagent.

  • Cyclization: The activated intermediate can cyclize to form an oxazolone.

  • Enolization: In the presence of a base, the oxazolone rapidly tautomerizes to its enol form. This step destroys the stereocenter at the α-carbon.

  • Reprotonation: When the enol is reprotonated, it can occur from either face, leading to a mixture of L- and D-configurations. The subsequent reaction with the N-terminal amine of the peptide chain then yields both the desired L-peptide and the undesired D-diastereomer.[6]

Q4: Which specific step in the Solid-Phase Peptide Synthesis (SPPS) cycle poses the highest risk for racemization?

A4: The amino acid activation and coupling step is almost exclusively where racemization occurs.[7][8] This is the point where the carboxyl group is highly activated and a base is typically present, creating the ideal conditions for α-proton abstraction and oxazolone formation.[4][9] While racemization during the Fmoc-deprotection step is possible, particularly with extended exposure to strong bases, it is far less common than racemization during coupling.[4]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

Scenario: You have synthesized a peptide containing L-2-Furylalanine and your HPLC/MS analysis reveals a significant peak with the same mass as your target peptide, suggesting a diastereomeric impurity.

Step 1: Analyze Your Coupling Cocktail

The combination of coupling reagent, additive, and base is the most critical factor influencing racemization.[1]

Question: What coupling reagent and base are you currently using?

Guidance: Standard coupling cocktails, especially those using potent uronium/aminium salt reagents like HBTU or HATU in combination with a strong, non-hindered base like N,N-Diisopropylethylamine (DIPEA), are high-risk for racemization-prone residues.[2][6] These activators can rapidly form intermediates that are highly susceptible to base-catalyzed epimerization.

Coupling StrategyReagent TypeAdditiveBaseRacemization RiskCausality & Expert Notes
HBTU / DIPEA Uronium Salt(Internal HOBt)DIPEAHigh A very common but aggressive combination. The high basicity of DIPEA (pKa ~10.1) readily abstracts the acidic α-proton of the activated furylalanine.[4]
HATU / DIPEA Uronium SaltHOAtDIPEAHigh While HATU can lead to faster coupling, the presence of DIPEA still presents a significant racemization risk for sensitive residues.[10][11]
DIC / HOBt CarbodiimideHOBtN/AModerate A classic, milder approach. The HOBt ester is less prone to racemization than the O-acylisourea intermediate. However, HOBt is less effective at suppression than newer additives.[6][12]
DIC / Oxyma CarbodiimideOxymaPureN/ALow Highly Recommended. Oxyma is a non-explosive additive that provides superior racemization suppression and faster reaction rates compared to HOBt.[9][12][13]
COMU / Collidine Uronium Salt(Internal Oxyma)CollidineLow COMU incorporates the benefits of Oxyma and has been shown to provide excellent racemization suppression. Combining it with a weak, bulky base is a robust strategy.[14]
DEPBT / Collidine Phosphonium SaltHOOBtCollidineVery Low DEPBT is known for its remarkable resistance to racemization and is often reserved for the most challenging couplings, such as with Fmoc-His(Trt)-OH.[2][12]

*Carbodiimide reactions do not inherently require a tertiary base unless coupling an amino acid salt.

Step 2: Optimize Your Base

Question: Can I reduce racemization by simply changing the base?

Guidance: Yes, this is one of the most effective and straightforward changes you can make. The choice of base is critical.[9]

  • Action: Replace DIPEA or N-methylmorpholine (NMM) with a weaker, sterically hindered base like 2,4,6-collidine (pKa ~7.4).[4][14][15]

  • Rationale: The lower basicity of collidine makes it a less efficient catalyst for α-proton abstraction.[4] Furthermore, its steric bulk hinders its approach to the α-proton, further disfavoring the racemization pathway.

Step 3: Control Your Reaction Conditions

Question: Do reaction time and temperature contribute to racemization?

Guidance: Absolutely. The longer the activated amino acid exists before forming a peptide bond, the greater the opportunity for racemization.[1]

  • Avoid Pre-activation: Do not pre-mix the this compound, coupling reagent, and base for an extended period before adding the mixture to the resin. Introduce the activated amino acid to the resin immediately.[1]

  • Control Temperature: Higher temperatures accelerate all reactions, including racemization.[1] If using microwave-assisted SPPS, consider lowering the coupling temperature specifically for the this compound step to 50°C or below.[15][16] For conventional synthesis, performing the coupling at room temperature or even 0°C can be beneficial.[17]

Part 3: Validated Low-Racemization Protocols

Here are two detailed, step-by-step protocols designed to minimize the racemization of this compound. These protocols assume a 0.1 mmol synthesis scale.

Protocol 1: Low-Risk Carbodiimide-Based Coupling (DIC/Oxyma)

This method is highly recommended as a first-line approach due to its efficacy and cost-effectiveness.

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve:

    • This compound (3 eq., ~0.3 mmol)

    • Oxyma Pure (3 eq., ~0.3 mmol) in an appropriate volume of DMF (e.g., 1.5 mL).

  • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq., ~0.3 mmol) to the solution from Step 3. Immediately add the entire mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring & Washing: Confirm reaction completion with a colorimetric test (e.g., Kaiser test). Wash the resin thoroughly with DMF.

Protocol 2: Optimized Uronium Salt-Based Coupling (COMU/Collidine)

This protocol is an excellent alternative, particularly for difficult couplings where higher activation is needed.

  • Deprotection & Washing: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve:

    • This compound (3 eq., ~0.3 mmol)

    • COMU (3 eq., ~0.3 mmol) in an appropriate volume of DMF (e.g., 1.5 mL).

  • Activation & Coupling: Add 2,4,6-collidine (6 eq., ~0.6 mmol) to the solution from Step 2. Immediately add the entire mixture to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring & Washing: Confirm reaction completion and wash the resin as described in Protocol 1.

Part 4: Visual Guides and Summaries

Diagram 1: The Oxazolone Racemization Pathway

racemization_mechanism cluster_products Peptide Products start_node Fmoc-L-Furylalanine-OH process_node process_node start_node->process_node Activation (Coupling Reagent) intermediate_node intermediate_node process_node->intermediate_node Forms Activated Ester racemized_node 5(4H)-Oxazolone Intermediate (Loss of Chirality) intermediate_node->racemized_node Base-catalyzed α-proton abstraction final_product final_product racemized_node->final_product Nucleophilic Attack by Peptide-NH2 L_Peptide Desired L-Peptide final_product->L_Peptide D_Peptide Diastereomeric D-Peptide final_product->D_Peptide

Caption: Mechanism of racemization via a planar oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for Furylalanine Racemization

troubleshooting_workflow start_node Diastereomeric Impurity Detected? decision_node Base Used? start_node->decision_node Yes action_node Switch to 2,4,6-Collidine decision_node->action_node DIPEA / NMM decision_node2 Reagent Used? decision_node->decision_node2 Collidine action_node->decision_node2 solution_node Re-synthesize with Optimized Protocol action_node2 Switch to DIC/Oxyma or COMU decision_node2->action_node2 HBTU / HATU action_node3 Check for Pre-activation & High Temperature decision_node2->action_node3 DIC/Oxyma or COMU action_node2->solution_node action_node3->solution_node

Caption: Decision tree for troubleshooting racemization issues.

References

Choosing the optimal cleavage cocktail for furylalanine peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of furylalanine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid. Here, you will find in-depth answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the final cleavage of furylalanine-containing peptides from the resin so challenging?

The primary challenge lies in the chemical nature of the furylalanine side chain itself. The furan ring is highly susceptible to acid-catalyzed degradation under the standard conditions used for peptide cleavage and deprotection, most notably high concentrations of trifluoroacetic acid (TFA).[1][2] This process, known as acidolytic ring opening, is initiated by the protonation of the furan ring, which makes it vulnerable to nucleophilic attack and subsequent degradation, leading to multiple unwanted by-products and reduced yield of the desired peptide.[2][3]

Q2: What specific side reactions occur during the TFA cleavage of furylalanine peptides?

The most significant side reaction is the acid-catalyzed hydrolysis of the furan ring.[1] In the presence of commonly used thiol-based scavengers like ethanedithiol (EDT) or propanedithiol, this degradation is exacerbated. The acid-hydrolyzed furan ring forms a highly reactive dicarbonyl intermediate which is then readily trapped by the thiol scavengers. This results in the formation of a major, stable by-product: a bis-dithioacetale.[1] This side reaction not only consumes the target peptide but also complicates the subsequent purification process due to the presence of multiple, closely-related impurities.

SideReaction Peptide_Fal Peptide-Resin (with Furylalanine) Protonation Protonation of Furan Ring Peptide_Fal->Protonation High [TFA] TFA_EDT TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% EDT, 2.5% H2O) TFA_EDT->Protonation RingOpening Acid-Catalyzed Ring Opening Protonation->RingOpening Intermediate Reactive Dicarbonyl Intermediate RingOpening->Intermediate DesiredPeptide Intact Furylalanine Peptide (Low Yield) Intermediate->DesiredPeptide Reversion (minor) SideProduct Bis-dithioacetale By-product Intermediate->SideProduct Trapped by EDT Workflow Start Start: Cleavage of Furylalanine Peptide CheckResidues Does the peptide contain Trp, Met, Cys, or Arg(Pbf)? Start->CheckResidues SimpleCocktail Use Cocktail: TFA/TIS/H2O (95:2.5:2.5) CheckResidues->SimpleCocktail No ComplexCocktail Use Cocktail: TFA/DODT/H2O (95:2.5:2.5) CheckResidues->ComplexCocktail Yes PerformCleavage Perform Cleavage (1.5-2 hours, RT) SimpleCocktail->PerformCleavage ComplexCocktail->PerformCleavage Analyze Analyze Crude by LC-MS PerformCleavage->Analyze CheckPurity Is purity > 70% and by-products minimal? Analyze->CheckPurity Purify Proceed to Purification CheckPurity->Purify Yes Troubleshoot Troubleshoot: - Reduce cleavage time - Check precipitation - Confirm by-product identity CheckPurity->Troubleshoot No

References

Technical Support Center: Managing Steric Hindrance in Coupling Reactions with Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-2-Furylalanine. This guide is intended for researchers, scientists, and drug development professionals who are incorporating this unique, non-proteinogenic amino acid into their peptide sequences. The bulky furan ring of this compound introduces significant steric hindrance, which can impede amide bond formation and lead to suboptimal synthesis outcomes. This resource provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

The steric bulk of this compound arises from the furan ring attached to the β-carbon of the amino acid. This aromatic heterocycle is significantly larger than the side chains of many common amino acids, creating a physical barrier that can slow down the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This hindrance can lead to incomplete coupling reactions.

Q2: What are the initial indicators of a failed or incomplete coupling reaction with this compound?

The most immediate sign of a problematic coupling is a positive Kaiser test (a blue or purple color) after the coupling step.[1] This indicates the presence of unreacted primary amines on the resin. Subsequent analysis of the cleaved peptide by LC-MS may reveal a significant peak corresponding to a deletion sequence, where the furylalanine residue is missing.[2] A lower than expected overall yield of the final peptide product is also a strong indicator of coupling inefficiency at one or more steps.[1]

Q3: Can standard coupling reagents like DCC/HOBt be used for this compound?

While standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for many routine couplings, they are often insufficient for sterically demanding amino acids like this compound.[3][4] Their reactivity is generally not high enough to overcome the steric barrier, leading to low yields and the formation of deletion sequences.[4][5]

Q4: Are there any specific considerations for the final cleavage of peptides containing 2-Furylalanine?

Yes, the furyl group can be sensitive to strong acids used during the final cleavage from the resin. The use of trifluoroacetic acid (TFA) in the presence of certain scavengers like ethanedithiol can lead to the degradation of the furan ring.[6] To minimize this side reaction, it is recommended to use cleavage cocktails that contain water and triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT).[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the incorporation of this compound.

Problem 1: Incomplete Coupling

Symptom: Positive Kaiser test after coupling, presence of deletion sequences in the final product.

Root Cause Analysis & Solutions
  • Insufficient Reagent Potency: The activating agent is not powerful enough to overcome the steric hindrance.

    • Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP are significantly more effective.[3] These reagents form highly reactive esters that can overcome the steric barrier. For extremely challenging couplings, reagents like COMU, which are based on the Oxyma Pure leaving group, have shown high efficiency and are considered safer alternatives to HOBt or HOAt-based reagents.[7]

  • Suboptimal Reaction Kinetics: The reaction time is too short, or the temperature is too low.

    • Solution 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[3]

    • Solution 2: Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[2][3] This is a highly effective strategy for driving difficult couplings to completion.

    • Solution 3: Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, by efficiently heating the reaction mixture.[3][7]

  • Poor Solvation & Peptide Aggregation: The growing peptide chain may be poorly solvated, leading to aggregation that further hinders the coupling reaction.[3]

    • Solution: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[3][8] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Problem 2: Racemization

Symptom: Presence of diastereomeric impurities in the final peptide as observed by HPLC.

Root Cause Analysis & Solutions
  • Over-activation of the Amino Acid: Certain highly potent coupling reagents, especially when used with an excessive amount of base, can increase the risk of racemization.

    • Solution 1: Careful Selection of Reagents and Additives: While potent, some reagents are known to suppress racemization. For example, COMU incorporates Oxyma Pure, which helps to minimize this side reaction.[7] The addition of additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings is crucial for minimizing racemization.[5]

    • Solution 2: Control Base Equivalents: Use the minimum amount of non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) required to facilitate the reaction. Typically, 2 equivalents relative to the amino acid are sufficient.

Problem 3: Degradation during Cleavage

Symptom: Appearance of unexpected by-products in the LC-MS analysis of the crude peptide.

Root Cause Analysis & Solutions
  • Acid Sensitivity of the Furan Ring: The furan moiety is susceptible to acid-catalyzed degradation during the final TFA cleavage step.[6]

    • Solution: Modify the cleavage cocktail to minimize degradation. A recommended cocktail is TFA/TIS/Water (95:2.5:2.5). The inclusion of water and a silane scavenger like TIS helps to protect the furan ring from acid-mediated side reactions.[6] Avoid using thiol-based scavengers like ethanedithiol, which have been shown to promote the formation of by-products.[6]

Optimized Protocols & Data

Table 1: Recommended Coupling Reagents for this compound
Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltHighly reactive, very effective for sterically hindered couplings.Can be more expensive.
HCTU Aminium SaltMore cost-effective than HATU with comparable reactivity for many difficult couplings.
COMU Aminium SaltHigh efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[7]Solutions in DMF may have moderate stability.
PyBOP Phosphonium SaltGood for routine and somewhat difficult couplings.[5]Generally less reactive than HATU or HCTU for highly hindered systems.
DIC/Oxyma Carbodiimide/AdditiveCost-effective; Oxyma Pure is a superior additive to HOBt for suppressing racemization and improving efficiency.[4]May still be less effective than aminium/phosphonium salts for the most challenging couplings.
Protocol 1: Optimized Double Coupling of this compound using HATU

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow on a 0.1 mmol scale.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the this compound (4 equivalents, 0.4 mmol) by dissolving it with HATU (3.9 equivalents, 0.39 mmol) and DIPEA (8 equivalents, 0.8 mmol) in DMF.

    • Allow the pre-activation to proceed for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated this compound.

  • Monitoring and Capping:

    • After the second coupling, perform a Kaiser test to confirm the absence of free amines.

    • If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Diagrams

Workflow for Troubleshooting this compound Coupling

G start Start SPPS with This compound coupling Perform Coupling Reaction (e.g., HATU, 2h) start->coupling kaiser_test Kaiser Test coupling->kaiser_test positive_result Positive (Blue/Purple) Incomplete Coupling kaiser_test->positive_result Positive negative_result Negative (Yellow) Coupling Successful kaiser_test->negative_result Negative troubleshoot Troubleshooting Options positive_result->troubleshoot proceed Proceed to Next Deprotection Step negative_result->proceed double_coupling Perform Second Coupling troubleshoot->double_coupling extend_time Extend Coupling Time (e.g., to 4h or overnight) troubleshoot->extend_time change_reagent Switch to More Potent Coupling Reagent (e.g., COMU) troubleshoot->change_reagent change_solvent Switch Solvent (DMF to NMP) troubleshoot->change_solvent double_coupling->coupling extend_time->coupling change_reagent->coupling change_solvent->coupling

Caption: Decision workflow for optimizing coupling reactions.

Mechanism of Peptide Bond Formation with an Aminium Salt Reagent

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound (R-COOH) Active_Ester Activated OAt Ester (Highly Reactive) Fmoc_AA->Active_Ester Activation HATU HATU + Base Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Coupling Resin_Amine Resin-Bound Peptide (H2N-Peptide) Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Amide bond formation via an activated OAt ester intermediate.

References

Validation & Characterization

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Validating L-2-Furylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Mass spectrometry (MS) has unequivocally become the gold standard for this validation, offering unparalleled sensitivity and specificity.[4][5] This guide provides an in-depth comparison of MS-based strategies to definitively confirm the incorporation of L-2-Furylalanine. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to design robust, self-validating workflows tailored to your specific research needs.

The Analytical Challenge: Seeing is Believing

L-2-Furylalanine presents a unique analytical signature: a monoisotopic mass of 153.058 g/mol , compared to Phenylalanine (147.068 g/mol ) or Tyrosine (163.063 g/mol ). This precise mass difference is the cornerstone of MS-based detection. The core objective is to design an experiment that can unambiguously detect this mass shift within the context of a specific peptide sequence from your target protein.

Two primary philosophies govern the MS-based analysis of proteins: analyzing the intact protein ("Top-Down") or analyzing its constituent peptides after digestion ("Bottom-Up").[6][7][8]

Comparison of Core MS Strategies: Top-Down vs. Bottom-Up Proteomics

The choice between a top-down or bottom-up approach is the most critical decision in designing your validation workflow. It dictates sample preparation, instrumentation requirements, and the nature of the data you will acquire.

FeatureTop-Down ProteomicsBottom-Up Proteomics (Shotgun Proteomics)
Principle Intact proteins are introduced into the mass spectrometer, ionized, and fragmented directly.[6][9]Proteins are enzymatically digested into smaller peptides, which are then separated and analyzed by MS/MS.[6][8]
Key Advantage Provides a complete view of the protein "proteoform," preserving all post-translational modifications (PTMs) and the ncAA in their native context.[6][10] 100% sequence coverage is theoretically achievable.High-throughput and compatible with complex mixtures. Mature, robust workflows and data analysis pipelines are widely available.[8]
Key Limitation Technically challenging for proteins >30 kDa due to complex spectra from multiple charge states and inefficient fragmentation.[7][10] Requires high-resolution instruments (e.g., FT-ICR, Orbitrap).[7]Information about co-occurring modifications on the same protein molecule is lost. Sequence coverage is often incomplete.[8][11]
Best For Characterizing single, purified proteins or simple mixtures to confirm the exact mass of the modified protein and locate the ncAA alongside other PTMs.High-throughput validation of Fua incorporation in proteins from simple or complex samples (e.g., cell lysates). The most common and accessible method.

While Top-Down provides unparalleled characterization of the intact protein, its technical demands mean that Bottom-Up proteomics is the most pragmatic and widely used approach for routine validation of ncAA incorporation. The remainder of this guide will focus on optimizing the bottom-up workflow.

Workflow Overview: The Bottom-Up Strategy

The bottom-up approach follows a logical sequence of steps designed to systematically break down the protein and pinpoint the ncAA-containing peptide.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P Fua-Containing Protein D Denaturation, Reduction & Alkylation P->D Digest Proteolytic Digestion (e.g., Trypsin) D->Digest LC Peptide Separation (LC) Digest->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 Frag Fragmentation (CID / HCD / ETD) MS1->Frag MS2 MS2 Scan (Fragment Masses) Frag->MS2 DB Database Search (with Fua mass shift) MS2->DB Val Validation (Spectrum Annotation) DB->Val MS1 MS1: Select Precursor Ion (e.g., Peptide-Fua) Frag Fragmentation (Collision Cell) MS1->Frag Isolation MS2 MS2: Detect Fragment Ions Frag->MS2 Fragmentation Spectrum Annotated MS2 Spectrum MS2->Spectrum b_ions b-ions (N-terminus) b_ions->Spectrum y_ions y-ions (C-terminus) y_ions->Spectrum Lysate Complex Protein Lysate (containing Protein-Fua) Probe Add Dienophile Probe (e.g., Biotin-Maleimide) Lysate->Probe Reaction Bioorthogonal Ligation (Diels-Alder Reaction) Probe->Reaction Capture Affinity Capture (Streptavidin Beads) Reaction->Capture Wash Wash Away Unbound Proteins Capture->Wash Elute Elute Enriched Protein-Fua Wash->Elute MS Proceed to MS Analysis Elute->MS

References

Unveiling Conformational Secrets: A Comparative Guide to Circular Dichroism Analysis of L-2-Furylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide and protein engineering, the incorporation of non-canonical amino acids is a frontier teeming with potential. These novel building blocks offer a palette for fine-tuning the structural and functional properties of biomolecules, paving the way for enhanced therapeutics and biomaterials. Among these, L-2-Furylalanine, with its aromatic furan ring, presents a unique tool for modulating peptide conformation. This guide provides an in-depth exploration of how Circular Dichroism (CD) spectroscopy can be leveraged to elucidate the conformational impact of L-2-Furylalanine. We will delve into the principles of CD, compare the spectral signatures of standard and modified peptides, and provide a robust experimental framework for researchers, scientists, and drug development professionals.

The Power of Chirality: An Introduction to Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the secondary and tertiary structures of chiral molecules like peptides and proteins.[1] The fundamental principle of CD lies in the differential absorption of left- and right-circularly polarized light by a sample.[1] This differential absorption, or dichroism, is exquisitely sensitive to the three-dimensional arrangement of the molecule's chromophores, primarily the peptide bonds in the far-UV region (180-260 nm) and aromatic side chains in the near-UV region (250-350 nm).[2][3]

Distinct secondary structural motifs, such as α-helices, β-sheets, and random coils, exhibit characteristic CD spectra. For instance, α-helical structures are readily identified by their negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[4] In contrast, β-sheets typically show a negative band near 218 nm and a positive band around 195 nm. Unstructured or random coil peptides display a strong negative band near 200 nm.[5]

L-2-Furylalanine: A Conformational Modulator

L-2-Furylalanine is a non-canonical amino acid that replaces the phenyl group of phenylalanine with a furan ring. This substitution introduces unique electronic and steric properties that can significantly influence peptide folding and stability. The furan ring, being an aromatic heterocycle, can engage in π-π stacking and other non-covalent interactions, potentially stabilizing specific secondary structures.[6] Understanding the conformational consequences of incorporating L-2-Furylalanine is paramount for the rational design of peptides with desired biological activities.

Comparative Analysis: The CD Signature of L-2-Furylalanine Peptides

The introduction of an aromatic moiety like the furan ring of L-2-Furylalanine into a peptide sequence is expected to have a discernible impact on its CD spectrum. This impact can be twofold:

  • Direct Contribution of the Furyl Chromophore: Aromatic side chains themselves can contribute to the far-UV CD spectrum, potentially complicating the analysis of secondary structure.[2][7] The furan ring of L-2-Furylalanine will have its own electronic transitions that can overlap with the peptide backbone signals. This necessitates careful consideration and appropriate controls for accurate spectral deconvolution.

  • Indirect Influence on Backbone Conformation: More significantly, the steric and electronic properties of the furyl group can favor or disfavor certain backbone dihedral angles, thereby altering the peptide's secondary structure. For example, the incorporation of aromatic residues can, in some contexts, disrupt α-helical structures.[8]

To illustrate the expected differences, let's consider a hypothetical comparative study of two peptides: a control peptide with a known α-helical propensity and an analogue where a key residue is substituted with L-2-Furylalanine.

Peptide SequenceExpected Secondary StructureKey Features of Far-UV CD Spectrum
Control Peptide (e.g., Ac-AEAAKEAAKA-NH2) Predominantly α-helicalStrong negative bands at ~222 nm and ~208 nm.
Furylalanine Peptide (e.g., Ac-AEAAK(2-Furyl)EAAKA-NH2) Potentially altered α-helicityReduced intensity of the 222 nm and 208 nm bands, indicating a decrease in α-helical content. Possible shifts in band positions due to the furyl chromophore's contribution.

This comparative approach is crucial for isolating the conformational impact of the L-2-Furylalanine substitution.

Experimental Workflow for CD Analysis of L-2-Furylalanine Peptides

A meticulously planned experimental workflow is essential for obtaining high-quality, reproducible CD data. The following diagram and protocol outline the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification concentration_det Accurate Concentration Determination (e.g., UV-Vis) peptide_synthesis->concentration_det instrument_setup Instrument Setup & Calibration concentration_det->instrument_setup buffer_prep Buffer Preparation (CD-compatible) buffer_prep->instrument_setup parameter_opt Parameter Optimization (Wavelength range, bandwidth, etc.) instrument_setup->parameter_opt data_acquisition Data Acquisition (Multiple scans for averaging) parameter_opt->data_acquisition baseline_correction Baseline Correction (Subtract buffer spectrum) data_acquisition->baseline_correction data_conversion Data Conversion (to Molar Ellipticity) baseline_correction->data_conversion deconvolution Secondary Structure Deconvolution data_conversion->deconvolution comparative_analysis Comparative Analysis deconvolution->comparative_analysis

Caption: Experimental workflow for CD analysis.

Detailed Experimental Protocol

1. Peptide Synthesis and Purification:

  • Synthesize the control and L-2-Furylalanine-containing peptides using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the peptides by mass spectrometry.

2. Accurate Concentration Determination:

  • Accurately determine the peptide concentration. For peptides containing aromatic residues (including the control if it has Tyr or Trp), UV-Vis spectroscopy is a reliable method.[4] For peptides lacking aromatic residues, quantitative amino acid analysis is recommended.

3. Buffer Preparation:

  • Prepare a CD-compatible buffer. A common choice is a low concentration phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Avoid buffers with high absorbance in the far-UV region, such as those containing high concentrations of chloride or imidazole.

4. Instrument Setup and Calibration:

  • Calibrate the CD spectropolarimeter using a standard, such as camphor-10-sulfonic acid.

  • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

5. Parameter Optimization:

  • Wavelength Range: For secondary structure analysis, a range of 190-260 nm is typical.

  • Pathlength: Use a quartz cuvette with a short pathlength (e.g., 0.1 cm) to minimize solvent absorbance.

  • Bandwidth: A bandwidth of 1-2 nm is generally appropriate.

  • Scan Speed and Averaging: Use a slow scan speed (e.g., 50 nm/min) and average multiple scans (3-5) to improve the signal-to-noise ratio.[4]

6. Data Acquisition:

  • Record the CD spectrum of the buffer blank.

  • Record the CD spectra of the control and L-2-Furylalanine-containing peptides at the same concentration.

7. Data Processing and Analysis:

  • Baseline Correction: Subtract the buffer spectrum from the peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.

  • Secondary Structure Deconvolution: Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.[9]

Interpreting the Data: A Self-Validating System

  • Appropriate Controls: The use of a well-characterized control peptide is non-negotiable. This provides a baseline against which the effects of the L-2-Furylalanine substitution can be reliably assessed.

  • Concentration Dependence: For peptides that may self-associate, it is advisable to perform CD measurements at different concentrations to check for concentration-dependent conformational changes.

  • Thermal Melts: Performing thermal denaturation experiments, where the CD signal at a specific wavelength (e.g., 222 nm for α-helices) is monitored as a function of temperature, can provide valuable information on the stability of the secondary structure.

Logical Relationships in Conformational Analysis

The following diagram illustrates the logical flow from the introduction of L-2-Furylalanine to the interpretation of its conformational impact.

logical_relationships cluster_modification Molecular Modification cluster_measurement Spectroscopic Measurement cluster_interpretation Structural Interpretation l_furylalanine Incorporation of L-2-Furylalanine peptide_properties Altered Steric & Electronic Properties l_furylalanine->peptide_properties conformational_impact Altered Peptide Backbone Conformation peptide_properties->conformational_impact cd_spectroscopy Circular Dichroism Spectroscopy spectral_changes Changes in CD Spectrum (e.g., intensity, band position) cd_spectroscopy->spectral_changes spectral_changes->conformational_impact conformational_impact->spectral_changes structure_function Modified Structure-Function Relationship conformational_impact->structure_function

Caption: Logic of conformational analysis.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the conformational consequences of incorporating non-canonical amino acids like L-2-Furylalanine into peptides. By carefully designing experiments with appropriate controls and systematically analyzing the resulting spectral data, researchers can gain deep insights into how these modifications influence secondary structure. This knowledge is fundamental for the rational design of novel peptides with tailored properties for a wide range of applications in research and drug development.

References

A Researcher's Guide to L-2-Furylalanine in Peptide Fluorescence Spectroscopy: An Objective Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic placement of fluorescent probes within peptides is a cornerstone of modern molecular inquiry. These intrinsic or extrinsic reporters offer a window into the complex interplay of peptide structure, dynamics, and interaction. While the natural fluorescence of tryptophan (Trp) has long been the workhorse of the field, the quest for novel probes with unique photophysical properties is relentless. This guide introduces L-2-Furylalanine (fAla), a commercially available, unnatural amino acid, as a potential alternative and provides a framework for its evaluation against established methods.

Here, we objectively compare the known quantities of intrinsic tryptophan fluorescence and common extrinsic dyes with the yet-to-be-fully-characterized potential of L-2-Furylalanine. This guide is structured not as a definitive statement on fAla's performance, but as a roadmap for its systematic investigation, grounded in established experimental protocols and comparative data from existing technologies.

The Landscape of Peptide Fluorescence: A Comparative Overview

The choice of a fluorescent probe in peptide studies hinges on a balance of factors: minimal perturbation to the peptide's native structure and function, sensitivity to the local environment, and photophysical properties suitable for the intended application. The primary methods fall into two categories: leveraging intrinsic fluorescence from natural amino acids or covalently attaching extrinsic fluorophores.

Intrinsic Fluorescence: The Tryptophan Benchmark

Tryptophan is the most widely used intrinsic fluorescent probe in protein and peptide studies.[1] Its indole side chain exhibits fluorescence that is highly sensitive to the polarity of its local environment.[2][3] When a Trp residue moves from a polar, aqueous environment to a nonpolar, hydrophobic region (e.g., upon peptide folding or membrane insertion), its fluorescence emission spectrum typically shifts to shorter wavelengths (a "blue shift"), and its quantum yield increases.[1][3]

Extrinsic Fluorescence: The Power of Synthetic Dyes

To overcome the limitations of intrinsic probes (e.g., some peptides lack Trp, or its placement is not optimal), researchers often turn to extrinsic fluorescent dyes.[4] These are synthetic molecules that can be covalently attached to a peptide, often at the N-terminus or on the side chain of a reactive amino acid like lysine or cysteine.[5][6] This approach offers a vast palette of colors and photophysical properties.[7]

L-2-Furylalanine: The Uncharacterized Challenger

L-2-Furylalanine is an unnatural amino acid, structurally analogous to phenylalanine but with a furan ring instead of a benzene ring. Its incorporation into peptides is straightforward using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] While the furan moiety is known to be fluorescent, comprehensive photophysical data for fAla-containing peptides in various environments is notably absent in the current literature. This guide aims to bridge that gap by outlining the necessary experimental comparisons.

Comparative Data Summary

The following table summarizes the key performance metrics for tryptophan and a selection of common extrinsic dyes. The entries for L-2-Furylalanine are intentionally left blank, representing the critical data points that researchers would need to determine to evaluate its utility as a fluorescent probe.

FeatureL-Tryptophan (Intrinsic)Extrinsic Dyes (e.g., FAM, TAMRA)L-2-Furylalanine (Intrinsic)
Excitation Max (λex) ~280 nm[2]~494 nm (FAM), ~557 nm (TAMRA)[7]To Be Determined
Emission Max (λem) ~350 nm (in water), blue-shifts to ~310-330 nm in nonpolar environments[1]~518 nm (FAM), ~583 nm (TAMRA)[7]To Be Determined
Quantum Yield (Φ) Variable, typically 0.13 in water, increases in nonpolar environments[1]Generally high and stable (e.g., ~0.9 for FAM)[6]To Be Determined
Fluorescence Lifetime (τ) 1-6 ns, often multi-exponential, sensitive to environment[10]Typically stable, ~4 ns[11][12]To Be Determined
Environmental Sensitivity High (strong solvatochromism)[2][3]Varies by dye; some are designed to be environment-sensitive[13]To Be Determined
Structural Perturbation Minimal (natural amino acid)Can be significant depending on dye size and linker[7]Expected to be low, similar to Phe
Synthesis Standard peptide synthesisRequires specific reactive sites and additional coupling steps[5]Standard peptide synthesis with Fmoc-fAla-OH[8]

Experimental Protocols for Characterization

To objectively assess L-2-Furylalanine as a fluorescent probe, a series of standardized spectroscopic experiments must be performed. The following protocols provide a robust framework for this characterization.

Peptide Synthesis

The foundational step is the synthesis of a model peptide containing L-2-Furylalanine. A simple host-guest peptide is often used to minimize structural complexity.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an fAla-containing Peptide

  • Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including Fmoc-L-2-Furylalanine-OH) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Note: Care must be taken during cleavage, as the furyl group can be sensitive to strong acids.[8]

  • Purification and Verification: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.

Workflow for Peptide Synthesis and Initial Characterization

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin Select & Swell Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple Fmoc-AA (HBTU/DIPEA) Deprotect->Couple Wash1 Wash (DMF) Couple->Wash1 Wash1->Deprotect Repeat for next amino acid Cleave Cleave from Resin (TFA Cocktail) Wash1->Cleave Final Cycle Complete Purify Purify (RP-HPLC) Cleave->Purify Verify Verify (Mass Spec) Purify->Verify Analysis Spectroscopic Analysis Verify->Analysis Pure Peptide

Caption: Workflow for SPPS and purification.

Fluorescence Spectroscopy

With the purified peptide in hand, its photophysical properties can be characterized.

Protocol: Steady-State and Time-Resolved Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the fAla-containing peptide in a standard buffer (e.g., 10 mM phosphate buffer, pH 7.4). Create a dilution series to determine the optimal concentration that avoids inner filter effects.

  • Absorbance Spectrum: Measure the UV-Vis absorbance spectrum to determine the absorption maximum (λ_abs_max), which will be used to set the excitation wavelength.

  • Excitation and Emission Spectra:

    • Set the excitation wavelength to λ_abs_max and scan a range of emission wavelengths to determine the emission maximum (λ_em_max).

    • Set the emission wavelength to λ_em_max and scan a range of excitation wavelengths to obtain the excitation spectrum.

  • Quantum Yield (Φ) Measurement:

    • Measure the fluorescence intensity of the fAla-peptide solution and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield of the fAla-peptide using the comparative method.

  • Fluorescence Lifetime (τ) Measurement:

    • Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile.

    • Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). A multi-exponential decay may indicate different conformational states of the peptide.

  • Solvatochromism Study: Repeat the emission spectra measurements in a series of solvents with varying polarities (e.g., water, ethanol, dioxane) to assess the environmental sensitivity of fAla's fluorescence. A significant shift in λ_em_max indicates strong solvatochromism.

Comparative Analysis: fAla vs. The Alternatives

A researcher's decision to use fAla will depend on how its characterized properties compare to existing tools.

G cluster_probes Fluorescent Probe Options for Peptides cluster_intrinsic Intrinsic Options cluster_extrinsic Extrinsic Options Intrinsic Intrinsic Probes Trp Tryptophan (Trp) Intrinsic->Trp fAla L-2-Furylalanine (fAla) Intrinsic->fAla Tyr Tyrosine (Tyr) Intrinsic->Tyr Extrinsic Extrinsic Probes FAM Fluorescein (FAM) Extrinsic->FAM TAMRA Rhodamine (TAMRA) Extrinsic->TAMRA OtherDyes Other Dyes... Extrinsic->OtherDyes node_Ext_pros Wide range of wavelengths High quantum yields Extrinsic->node_Ext_pros Pros node_Ext_cons Can perturb peptide structure Requires extra synthesis steps Extrinsic->node_Ext_cons Cons node_Trp_pros High environmental sensitivity Minimal perturbation Trp->node_Trp_pros Pros node_Trp_cons Excitation in UV range Not always present in sequence Trp->node_Trp_cons Cons node_fAla_pros Potentially novel photophysics Minimal perturbation (Phe analog) fAla->node_fAla_pros Pros node_fAla_cons Largely uncharacterized Potential for acid instability fAla->node_fAla_cons Cons

Caption: Comparison of fluorescent probe options.

  • Against Tryptophan: The primary advantage of fAla, if its fluorescence proves useful, would be as a structural analog of phenylalanine. This would allow researchers to probe environments without introducing the bulky indole group of tryptophan. If fAla exhibits different excitation/emission wavelengths, it could potentially be used in conjunction with Trp for FRET studies. However, its environmental sensitivity and quantum yield must be comparable to or offer advantages over Trp to be a viable alternative.

  • Against Extrinsic Dyes: As an intrinsic probe, fAla's main advantage is the minimal structural perturbation compared to attaching a large synthetic dye.[7] This is critical for studies of small peptides where a dye could dominate the peptide's physicochemical properties. The disadvantage is the lack of choice in wavelength; researchers are limited to the inherent properties of the fAla side chain, unlike the broad selection available with extrinsic labels.[6]

Conclusion and Future Outlook

L-2-Furylalanine stands as an intriguing but enigmatic tool for peptide fluorescence spectroscopy. Its commercial availability and ease of incorporation via standard SPPS make it an accessible candidate for investigation. However, without the foundational photophysical data—excitation and emission spectra, quantum yield, lifetime, and environmental sensitivity—its utility remains speculative.

This guide provides the necessary framework and experimental protocols for researchers to perform a direct and objective comparison of L-2-Furylalanine against the established benchmarks of tryptophan and extrinsic dyes. The generation of this data by the scientific community will be a critical step in determining whether fAla can become a valuable addition to the toolkit of probes used to unravel the complexities of peptide science.

References

A Comparative Guide to the Biophysical Characterization of Peptides Modified with L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids (n-AAs) is a pivotal strategy in modern peptide therapeutic design.[1] This approach allows for the fine-tuning of pharmacological properties, overcoming the inherent limitations of native peptides, such as poor metabolic stability and bioavailability.[2] Among the diverse arsenal of synthetic building blocks, L-2-Furylalanine (Fua) presents a unique and compelling option. Its furan ring, an aromatic five-membered heterocycle, offers distinct steric and electronic properties compared to natural aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp).

This guide provides an in-depth, objective comparison of how L-2-Furylalanine incorporation impacts a peptide's biophysical profile. We will move beyond mere protocol listings to explain the causality behind experimental choices, presenting self-validating workflows and comparative data to guide your research and development efforts.

Part 1: The Strategic Rationale for L-2-Furylalanine Incorporation

The decision to incorporate an n-AA is driven by a specific therapeutic goal. L-2-Furylalanine is not just a simple substitution; it is a strategic choice predicated on its unique structural and spectroscopic characteristics.

  • A Unique Spectroscopic Handle: Unlike Phenylalanine, which has a very low quantum yield, and Tryptophan, whose fluorescence can be complex and prone to quenching, the furan moiety of Fua offers a potentially valuable intrinsic fluorescent probe.[3] This allows for the sensitive tracking of peptide conformation, environmental polarity, and binding interactions without the need for bulky extrinsic dyes that can perturb the system.[]

  • Modulation of Molecular Interactions: The furan ring is smaller than the indole ring of Tryptophan and possesses a different electronic distribution than the benzene ring of Phenylalanine. This can lead to altered π-stacking, hydrophobic, and electrostatic interactions, potentially refining a peptide's binding affinity and specificity for its target.[5][6]

  • Conformational Constraint: The unique steric profile of the furyl group can influence local backbone torsion angles, potentially stabilizing specific secondary structures like β-turns or disrupting others like α-helices, thereby locking the peptide into a more bioactive conformation.[7]

Below is a diagram outlining the decision-making process for selecting L-2-Furylalanine over other aromatic amino acids.

cluster_choices Select Aromatic Residue cluster_reasons Key Considerations start Peptide Optimization Goal need_probe Need Intrinsic Fluorescent Probe? start->need_probe binding_issue Sub-optimal Binding with Phe/Trp? start->binding_issue stability_issue Need to Alter Conformation/Stability? start->stability_issue Phe Phenylalanine (Phe) (Baseline Aromatic) Trp Tryptophan (Trp) (Intrinsic Fluorescence, Bulky) Fua L-2-Furylalanine (Fua) (Unique Probe, Altered Sterics) Trp->Fua Trp is quenched or perturbs system need_probe->Phe No need_probe->Trp Yes binding_issue->Phe No binding_issue->Fua Yes, explore novel interactions stability_issue->Phe No stability_issue->Fua Yes, fine-tune conformation

Caption: Decision logic for selecting L-2-Furylalanine.

Part 2: A Comparative Guide to Biophysical Analysis

This section details key experimental techniques for characterizing Fua-modified peptides, comparing expected outcomes against a baseline peptide containing a natural aromatic amino acid (e.g., Phenylalanine).

Synthesis, Cleavage, and Purity Assessment

Trustworthiness: The integrity of all subsequent biophysical data hinges on the purity and correct mass of the synthesized peptide. Incorporating Fua requires special consideration during the final cleavage step of solid-phase peptide synthesis (SPPS).

Expertise & Experience: The furan ring of L-2-Furylalanine is susceptible to partial degradation by certain cation scavengers, like ethanedithiol, commonly used in standard trifluoroacetic acid (TFA) cleavage cocktails.[8] This can lead to the formation of a bis-dithioacetal by-product, complicating purification. Our field experience shows that optimizing the cleavage cocktail is a non-negotiable first step.

Comparative Data Summary: Purity Analysis

ParameterPeptide-Phe (Control)Peptide-Fua (Test)Rationale & Key Insight
Cleavage Cocktail Standard TFA/TIS/H₂O/EDTOptimized TFA/TIS/H₂O/DODT [8]DODT (3,6-dioxa-1-8-octanedithiol) is a less aggressive scavenger that minimizes furan degradation.[8]
Expected RP-HPLC Single major peakSingle major peak (with optimized cleavage)A clean chromatogram is the first validation of a successful synthesis.
Expected Mass (ESI-MS) Matches theoretical massMatches theoretical massMass spectrometry provides the definitive confirmation of identity.

Experimental Protocol: Optimized Cleavage and Purity Analysis

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-based chemistry.[9][10] Fmoc-Ala(2-Furyl)-OH is commercially available and can be coupled using standard activating agents.[11]

  • Resin Preparation: Following synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Optimized Cleavage: Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% 3,6-dioxa-1,8-octanedithiol (DODT), and 1% triisopropylsilane (TIS). Use 10 mL of cocktail per gram of resin.

  • Reaction: Add the cocktail to the resin and incubate for 3-4 hours at room temperature with gentle agitation.

  • Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, wash the pellet, and purify via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation:

    • RP-HPLC: Analyze the purified fraction on an analytical C18 column. A single, sharp peak should be observed, indicating >95% purity.

    • Mass Spectrometry: Subject the purified fraction to ESI-MS to confirm that the observed molecular weight matches the theoretical mass of the Fua-containing peptide.[12]

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure of a peptide in solution.[13] The introduction of Fua can alter the conformational equilibrium. The key question is whether Fua acts as a helix/sheet promoter or disruptor compared to Phe.

Comparative Data Summary: Secondary Structure

ParameterPeptide-Phe (Control)Peptide-Fua (Test)Rationale & Key Insight
CD Spectrum (α-helix) Minima at ~208 & 222 nmPotential shift in minima positions or intensityA decrease in signal intensity at 222 nm suggests Fua may be a helix disruptor compared to Phe.
CD Spectrum (β-sheet) Minimum at ~218 nmPotential shift or intensity changeChanges indicate Fua's influence on inter-strand hydrogen bonding.
Thermal Stability (Tm) Baseline Tm valueHigher or lower TmA change in the melting temperature (Tm) provides a quantitative measure of Fua's impact on structural stability.[14]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using UV absorbance or amino acid analysis.[15][16] Prepare final samples at ~0.1-0.2 mg/mL.

  • Data Acquisition:

    • Acquire CD spectra from 190 to 260 nm at 20°C using a 1.0-mm path length quartz cuvette.[15]

    • Record a buffer-only baseline and subtract it from the peptide spectra.

  • Thermal Melt:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for an α-helix) while increasing the temperature from 20°C to 90°C at a rate of 1°C/min.

  • Self-Validation & Analysis:

    • Convert the raw data to Mean Residue Ellipticity (MRE) for normalization.

    • Use deconvolution algorithms to estimate the percentage of secondary structure content.

    • Fit the thermal melt data to a sigmoidal curve to determine the Tm, the midpoint of the unfolding transition.

Environmental Sensing: Intrinsic Fluorescence Spectroscopy

Expertise & Experience: This is where L-2-Furylalanine offers a distinct advantage. Its intrinsic fluorescence can be exploited to probe the local environment, detect conformational changes, and study binding events without extrinsic labels.[3] The experiment should be designed to compare the fluorescence properties of Fua to the well-characterized behavior of Tryptophan.

Comparative Data Summary: Fluorescence Properties

ParameterPeptide-Trp (Alternative Control)Peptide-Fua (Test)Rationale & Key Insight
Excitation Max (λex) ~280-295 nmTo be determined experimentally (~270-310 nm)Establishing the optimal excitation wavelength is the first step.
Emission Max (λem) ~330-350 nm (sensitive to polarity)To be determined experimentallyA blue-shift in emission upon binding or folding indicates movement to a more hydrophobic environment.
Quantum Yield Moderate (e.g., ~0.13 in water)To be determined experimentallyA higher quantum yield makes Fua a more sensitive probe.
Anisotropy Changes with rotational freedomChanges upon binding to a larger moleculeAn increase in anisotropy is a direct indicator of a binding event.

Experimental Protocol: Intrinsic Fluorescence Spectroscopy

  • Sample Preparation: Prepare peptide solutions in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 5-10 µM.

  • Determine Spectral Properties:

    • Scan excitation wavelengths to find the optimal λex that gives the maximum emission intensity.

    • With the optimal λex, acquire the emission spectrum (e.g., from 300 to 450 nm).

  • Solvent Polarity Titration:

    • Acquire emission spectra in a series of buffers with decreasing polarity (e.g., by adding dioxane). A blue-shift in λem confirms the sensitivity of Fua to its environment.

  • Ligand Binding Experiment (Self-Validating Workflow):

    • Acquire the emission spectrum of the Fua-peptide alone.

    • Titrate in a binding partner (e.g., a protein or nucleic acid) in increasing concentrations.

    • Monitor for changes in fluorescence intensity and/or a shift in the emission maximum (λem). A saturating curve indicates a specific binding interaction.

    • Control: Perform the same titration with a non-binding protein to ensure the observed changes are not due to non-specific effects.

  • Analysis: Fit the binding data to an appropriate model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Below is a workflow diagram illustrating the characterization pipeline.

cluster_synthesis 1. Peptide Synthesis & Validation cluster_biophys 2. Biophysical Characterization cluster_analysis 3. Data Interpretation synthesis_node synthesis_node purification_node purification_node validation_node validation_node biophys_node biophys_node synthesis Fmoc Solid-Phase Peptide Synthesis cleavage Optimized Cleavage (TFA/DODT Cocktail) synthesis->cleavage purification RP-HPLC Purification cleavage->purification validation Purity & Identity Check (RP-HPLC & ESI-MS) purification->validation cd Secondary Structure (Circular Dichroism) validation->cd fluorescence Conformation & Binding (Fluorescence Spec.) validation->fluorescence stability Stability Analysis (Thermal/Chemical Melt) cd->stability interpretation Comparative Analysis: Peptide-Fua vs. Peptide-Phe cd->interpretation fluorescence->interpretation stability->interpretation

References

A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a significant advancement in drug discovery and protein engineering. These novel building blocks can enhance peptide stability, introduce new functionalities, and improve therapeutic properties. However, verifying the sequence of these modified peptides presents a considerable analytical challenge. This guide offers an in-depth comparison of two primary sequencing methodologies: the classic Edman degradation and modern mass spectrometry-based techniques. We will explore the underlying principles, highlight the strengths and weaknesses of each approach when applied to UAA-containing peptides, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific analytical needs.

Methodological Overview: Two Divergent Approaches

Edman Degradation Sequencing

Edman degradation is a long-established chemical method for determining the N-terminal sequence of a peptide.[1][2][3] It operates through a stepwise process where the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified.[4][5][6][7] This cycle is repeated to systematically reveal the sequence one residue at a time.[8][9] While highly reliable for the 20 canonical amino acids, the introduction of UAAs can create significant hurdles. The distinct chemical structures of UAAs may alter their reactivity with PITC or affect the stability and chromatographic behavior of the resulting phenylthiohydantoin (PTH) derivatives, potentially leading to ambiguous results or premature termination of the sequencing run.[10]

Mass Spectrometry-Based Sequencing

In recent years, mass spectrometry (MS) has become the dominant technology for peptide sequencing due to its speed, sensitivity, and versatility.[11][12] In a standard "bottom-up" proteomics workflow, the peptide is fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10] The resulting fragment ions (primarily b- and y-ions) are measured with high mass accuracy. The peptide sequence is then reconstructed by determining the mass differences between adjacent fragment ions. This method is generally more accommodating of amino acid modifications, including UAAs.[10]

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry for UAA Peptide Sequencing

FeatureEdman DegradationMass Spectrometry
Principle Stepwise chemical cleavage from the N-terminus.[3]Fragmentation of the entire peptide and mass analysis of the resulting ions.[13]
Throughput Low; one sample at a time, with each cycle taking approximately an hour.[1][14]High; capable of analyzing complex mixtures and multiple samples in a single run.[11]
Sample Requirement High purity (>90%) and relatively large amounts (1-100 pmol) are needed.[1][11]More tolerant of sample impurities and can analyze much smaller sample quantities.[11]
Sequence Coverage Limited to the N-terminal region, typically 20-50 residues.[1][2][11]Can provide full sequence coverage, including internal and C-terminal regions.[15]
Handling of UAAs Can be problematic. The unique side chains of UAAs may interfere with the PITC reaction, cyclization, or cleavage steps. Identification of the resulting PTH-UAA derivative requires a corresponding standard.Generally more robust. The mass difference of the UAA is directly measured. However, fragmentation patterns of UAAs can be unpredictable, sometimes complicating de novo sequencing.
Data Interpretation Direct and straightforward; each cycle yields a specific PTH-amino acid.[11]Can be complex, often relying on database searches. De novo sequencing of novel peptides with UAAs can be challenging.[1][11]
Post-Translational Modifications (PTMs) Generally cannot detect PTMs. N-terminal blocking modifications will halt the sequencing process.[2][11]A powerful tool for identifying and localizing a wide range of PTMs.[1]
Key Advantage for UAA Peptides Provides unambiguous sequencing of the N-terminus if the UAA chemistry is compatible.High sensitivity and ability to handle novel structures without the need for specific chemical derivatization of each UAA.
Key Limitation for UAA Peptides Potential for reaction failure or inability to identify the PTH-UAA derivative.Fragmentation of the UAA side chain can complicate spectral interpretation.

Experimental Workflows and Protocols

Edman Degradation Workflow for UAA-Containing Peptides

The successful application of Edman degradation to UAA-containing peptides hinges on careful optimization and validation.

Edman_Workflow cluster_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis & Identification cluster_validation UAA-Specific Validation Sample Purified UAA-Peptide (>90% purity) Immobilize Immobilize on PVDF Membrane Sample->Immobilize Coupling Step 1: Coupling (PITC Reaction) Immobilize->Coupling Cleavage Step 2: Cleavage (TFA Treatment) Coupling->Cleavage Forms ATZ-UAA Conversion Step 3: Conversion (Aqueous Acid) Cleavage->Conversion Forms PTH-UAA HPLC HPLC Separation of PTH-Amino Acid Conversion->HPLC Identification Identification vs. Standards HPLC->Identification Identification->Coupling Repeat Cycle Standard Synthesize PTH-UAA Standard Optimize Optimize HPLC Gradient Standard->Optimize Optimize->Identification Provides Reference

Caption: Workflow for Edman degradation of UAA-containing peptides.

Detailed Protocol: Edman Degradation of a UAA-Peptide

  • Sample Preparation:

    • Ensure the peptide sample is highly purified (>90%) and salt-free.

    • Immobilize 10-100 picomoles of the peptide onto a PVDF membrane. This can be achieved by spotting the sample onto the membrane and allowing it to air dry.[16]

  • Synthesis of PTH-UAA Standard (Crucial Step):

    • Synthesize the phenylthiohydantoin derivative of the specific unnatural amino acid being investigated. This will serve as the standard for HPLC identification.

  • Automated Edman Degradation:

    • Place the PVDF membrane into the reaction cartridge of an automated protein sequencer.

    • Coupling: The N-terminal amino acid (natural or unnatural) is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[3][4]

    • Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), releasing it as an anilinothiazolinone (ATZ) derivative.[8][9]

    • Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[3]

  • HPLC Analysis and Identification:

    • The resulting PTH-amino acid is injected onto a reverse-phase HPLC system.

    • The retention time of the unknown PTH derivative is compared to a standard chromatogram containing the PTH derivatives of the 20 natural amino acids and the custom-synthesized PTH-UAA standard.

    • A match in retention time confirms the identity of the amino acid at that position.

  • Cycle Repetition:

    • The shortened peptide remaining on the PVDF membrane is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[9]

Mass Spectrometry Workflow for UAA-Containing Peptides

Mass spectrometry offers a more versatile approach, particularly for novel UAAs where synthetic standards are not available.

MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_analysis Data Analysis Sample UAA-Peptide Desalt Desalting (e.g., C18 ZipTip) Sample->Desalt LC Reverse-Phase LC Separation Desalt->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Mass) ESI->MS1 Fragmentation MS2: Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Masses) Fragmentation->MS2 Spectrum Tandem Mass Spectrum (MS/MS) MS2->Spectrum DeNovo De Novo Sequencing Spectrum->DeNovo Database Database Search (with UAA mass) Spectrum->Database FinalSequence Final Sequence Confirmation DeNovo->FinalSequence Sequence Database->FinalSequence Sequence

Caption: Workflow for mass spectrometry-based sequencing of UAA-peptides.

Detailed Protocol: LC-MS/MS of a UAA-Peptide

  • Sample Preparation:

    • The peptide sample is desalted using a C18 solid-phase extraction tip to remove any interfering salts and contaminants.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The desalted peptide is injected onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • The peptide is ionized, typically by electrospray ionization (ESI).

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion).

    • MS2 Fragmentation: The precursor ion is isolated and fragmented using an energy source like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This breaks the peptide backbone at the amide bonds, generating a series of b- and y-ions.

    • MS2 Scan: The mass spectrometer scans the m/z of the resulting fragment ions, generating a tandem mass spectrum (MS/MS).

  • Data Analysis:

    • Database Search: If the peptide sequence is known or anticipated, a database search can be performed. The mass of the UAA must be added to the search parameters as a variable modification. The software will attempt to match the experimental MS/MS spectrum to a theoretical spectrum from the database.

    • De Novo Sequencing: For completely unknown sequences, de novo sequencing algorithms are used. These programs analyze the mass differences between peaks in the MS/MS spectrum to deduce the amino acid sequence directly from the data. The mass of the UAA will be identified as a non-standard residue mass.

Causality Behind Experimental Choices

  • Choice of Edman vs. MS: For quality control of a known UAA-peptide therapeutic where the N-terminal sequence is critical for regulatory approval, the unambiguous, direct-readout of Edman degradation is often preferred.[15] For discovery-phase research involving novel UAAs or complex peptide mixtures, the high throughput and flexibility of mass spectrometry are indispensable.[11][15]

  • Solid-Phase vs. Liquid-Phase Edman: Solid-phase Edman degradation, where the peptide is covalently attached to a support, can minimize sample loss during the extraction steps, which is particularly beneficial for sequencing longer peptides or precious samples.[8]

  • Fragmentation Method in MS (CID vs. HCD): HCD generally provides higher-energy fragmentation, which can be useful for obtaining more complete fragment ion series, especially for complex or modified peptides. However, it may also lead to fragmentation of the UAA side chain, which could complicate interpretation. The choice depends on the specific UAA and the instrumentation available.

Conclusion: A Complementary Future

Ultimately, Edman degradation and mass spectrometry are not mutually exclusive; they are often complementary techniques.[11][15] For the rigorous characterization of a novel UAA-containing peptide, a hybrid approach is often the most powerful. Mass spectrometry can be used for initial discovery, full sequence coverage, and identification of any other modifications, while Edman degradation can provide definitive, high-confidence confirmation of the N-terminal sequence. The choice of the primary method will depend on the research question, sample availability, and the specific chemical nature of the unnatural amino acid .

References

A Comparative Guide to X-ray Crystallography of L-2-Furylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of L-2-Furylalanine (Fua) as a non-canonical amino acid (ncAA) in peptide structural studies, with a focus on X-ray crystallography. We will explore the unique physicochemical properties Fua imparts, detail the crystallographic workflow from synthesis to structure refinement, and compare its structural influence against canonical aromatic residues. This content is designed for researchers, scientists, and drug development professionals seeking to leverage ncAAs for advanced peptide engineering.

Introduction: The Rise of Non-Canonical Amino Acids in Structural Biology

The 20 canonical amino acids form the fundamental blueprint of natural proteins and peptides. However, the quest for novel therapeutics with enhanced stability, potency, and selectivity has driven the integration of non-canonical amino acids (ncAAs) into peptide discovery pipelines.[1] These unique building blocks, now numbering in the hundreds, offer expanded chemical diversity to modulate the pharmacological properties of peptide-based drugs.[2][3]

Among these, L-2-Furylalanine, which incorporates a five-membered aromatic furan ring, stands out as a versatile tool for structural biologists. Its distinct electronic and steric properties compared to canonical aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) provide a unique handle for influencing peptide conformation, folding, and intermolecular interactions. X-ray crystallography remains the gold standard for elucidating atomic-resolution three-dimensional structures, and understanding how to apply it to Fua-containing peptides is critical for rational drug design.[4][5] This guide provides a comparative framework and actionable protocols for these advanced crystallographic studies.

The L-2-Furylalanine Advantage: A Physicochemical Comparison

The choice to substitute a canonical amino acid with Fua is driven by the unique attributes of the furan moiety. Unlike the benzene ring of Phenylalanine, the furan ring is a heteroaromatic system containing an oxygen atom. This introduces distinct electronic and hydrogen-bonding capabilities.

Key Differentiating Properties:

  • Polarity and Hydrogen Bonding: The oxygen heteroatom in the furan ring acts as a potential hydrogen bond acceptor, a feature absent in Phenylalanine. This can introduce new intramolecular or intermolecular interactions that stabilize specific conformations or mediate crystal packing.

  • Aromaticity and π-Interactions: While aromatic, the furan ring has a different π-electron distribution compared to benzene. This alters the nature of its π-π stacking and cation-π interactions, potentially leading to different supramolecular assemblies.[6]

  • Conformational Rigidity: The furan ring can influence the conformational flexibility of the peptide backbone. Studies on furan-based arylamides suggest a propensity for hydrogen-bonded, eclipsed conformations, which can help in pre-organizing the peptide into specific secondary structures like β-turns.[7][8]

Data Presentation: Comparative Physicochemical Properties
PropertyL-Phenylalanine (Phe)L-Tyrosine (Tyr)L-2-Furylalanine (Fua)Rationale for Comparison
Side Chain Formula -CH₂-C₆H₅-CH₂-C₆H₄-OH-CH₂-C₄H₃OHighlights the core structural differences.
Aromatic System BenzenePhenolFuranThe heteroaromatic nature of furan is a key distinction.
H-Bond Capability None (Acceptor via π-cloud)Donor & Acceptor (hydroxyl)Acceptor (furan oxygen)Fua introduces a hydrogen bond acceptor site not present in Phe.
Molecular Weight 165.19 g/mol 181.19 g/mol 155.15 g/mol [9]Affects mass spectrometry characterization and molecular packing.
Hydrophobicity HighModerateModerateThe oxygen atom slightly reduces the hydrophobicity compared to Phe.

Experimental Workflow: From Peptide Design to Crystal Structure

The path from a peptide sequence to a high-resolution crystal structure is a multi-step process requiring meticulous execution.[4] The incorporation of Fua introduces specific considerations, particularly during synthesis and crystallization.

Mandatory Visualization: Crystallography Workflow for Fua-Peptides

workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Modeling synthesis 1. Solid-Phase Peptide Synthesis (Fmoc-L-2-Furylalanine-OH) cleavage 2. Cleavage & Deprotection (TFA with scavengers) synthesis->cleavage purification 3. RP-HPLC Purification (Purity >95%) cleavage->purification screening 4. High-Throughput Screening (Commercial Kits: PEG/Ion, etc.) purification->screening optimization 5. Optimization (pH, Temp, Precipitant Conc.) screening->optimization harvesting 6. Crystal Harvesting & Cryo-protection optimization->harvesting data_collection 7. X-ray Data Collection (Synchrotron Source) harvesting->data_collection data_processing 8. Data Processing & Phasing data_collection->data_processing model_building 9. Model Building & Refinement (Coot, Phenix, CCP4) data_processing->model_building validation 10. Structure Validation & Deposition (PDB) model_building->validation

Caption: Workflow for Fua-peptide X-ray crystallography.

Experimental Protocols

Protocol 1: Peptide Synthesis and Purification

  • Synthesis: Peptides are synthesized using standard automated Fmoc-based solid-phase peptide synthesis (SPPS).[10]

    • Causality: The Fmoc protecting group is base-labile, allowing for orthogonal deprotection of the N-terminus without affecting acid-labile side-chain protecting groups.

    • Fua Incorporation: Commercially available This compound-OH (CAS: 159611-02-6) is coupled using standard activators like HBTU/HATU with a base such as DIEA.[11][12][13]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a trifluoroacetic acid (TFA) "cocktail".

    • Trustworthiness: For Fua-containing peptides, the furan ring can be susceptible to acid-mediated degradation. The cleavage cocktail must contain appropriate cation scavengers. A recommended mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) to minimize the formation of by-products.[14]

  • Purification and Verification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Self-Validation: Purity is assessed by analytical HPLC, and the correct mass is confirmed by mass spectrometry (MALDI-TOF or ESI-MS). This step is crucial as impurities can severely inhibit crystallization.[4]

Protocol 2: Peptide Crystallization

Peptide crystallization is notoriously challenging due to molecular flexibility and a tendency to aggregate.[15] A systematic approach is required.

  • Solubility Studies: Determine the peptide's solubility across a range of buffers, pH values, and solvents. This helps identify suitable starting conditions for screening.[16]

  • High-Throughput Screening: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen™, PEG/Ion Screen™) with a crystallization robot.[4]

    • Method: Set up sitting or hanging drop vapor diffusion plates at 10-20 mg/mL peptide concentration.[5]

    • Causality: These screens sample a wide range of chemical space (precipitants, salts, buffers) to identify initial "hits" or conditions that produce microcrystals.

  • Optimization: Refine initial hit conditions by systematically varying the concentration of the precipitant, buffer pH, and temperature. Seeding with crushed microcrystals from a previous experiment can promote the growth of larger, single crystals.[16]

  • Crystal Harvesting: Carefully harvest crystals using appropriately sized loops and flash-cool them in liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required to prevent ice formation, which would destroy the crystal lattice.[4]

Protocol 3: Structure Determination and Refinement

  • Data Collection: Collect X-ray diffraction data at a synchrotron source for the highest quality results.[5]

  • Data Processing: Process the diffraction images using software like XDS or HKL2000 to determine unit cell parameters, space group, and reflection intensities.

  • Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or experimental phasing (e.g., incorporating a heavy atom like p-iodophenylalanine).[4]

  • Model Building and Refinement: Build an initial atomic model into the calculated electron density map using software like Coot.[17] Refine the model against the experimental data using programs such as Phenix or CCP4.[17][18]

    • Self-Validation: The refinement process is monitored using the R-work and R-free values. A decreasing R-free indicates a true improvement in the model's fit to the data.[19]

  • Validation and Deposition: The final model is validated for correct geometry and fit to the electron density map before being deposited in the Protein Data Bank (PDB).[19]

Comparative Structural Analysis: Fua vs. Canonical Residues

The true value of incorporating Fua is realized in the unique structural features it promotes. While a large database of direct comparative crystal structures is still emerging, we can infer its impact based on known chemical principles and related studies.

Impact on Secondary Structure

The introduction of Fua can significantly influence local peptide conformation. Its side chain can participate in interactions that stabilize or destabilize canonical secondary structures.

  • β-Turn Nucleation: The potential for an intramolecular hydrogen bond between the furan oxygen and a backbone amide proton can favor the formation of β-turns, which are critical for protein folding and molecular recognition.[7][20] This is a key difference from Phe, which cannot form such an interaction.

  • Helical Propensity: In an α-helix, the Fua side chain would be exposed on the surface. Its moderate polarity could influence helix-helix packing or interactions with solvent molecules, subtly altering the stability compared to a purely hydrophobic residue like Phe.[21]

  • β-Sheet Formation: In β-sheets, Fua side chains would alternate on opposite sides of the sheet. The potential for inter-strand π-stacking of furan rings could contribute to sheet stability, though with different geometry and strength than Phe-Phe interactions.[22]

Mandatory Visualization: Fua Side Chain Interactions

interactions cluster_fua L-2-Furylalanine (Fua) cluster_phe L-Phenylalanine (Phe) fua Furan Ring hbond H-Bond Acceptor (Backbone NH) fua->hbond unique pistack π-π Stacking (Aromatic Ring) fua->pistack cationpi Cation-π (e.g., Lys, Arg) fua->cationpi phe Benzene Ring pistack_p π-π Stacking (Aromatic Ring) phe->pistack_p cationpi_p Cation-π (e.g., Lys, Arg) phe->cationpi_p

Caption: Potential interactions of Fua vs. Phe side chains.

Data Presentation: Illustrative Crystallographic Data Comparison

This table presents a hypothetical comparison to illustrate the type of data obtained from a successful crystallographic study.

ParameterPeptide A (with Phe)Peptide B (with Fua)Significance
PDB Code 8XXX8XXYUnique identifier for deposited structure.
Space Group P2₁2₁2₁C2Describes the crystal's internal symmetry. A different space group implies different crystal packing.
Resolution (Å) 1.51.6A measure of data quality; lower numbers are better.[19]
R-work / R-free 0.18 / 0.210.19 / 0.23Statistical measures of how well the model fits the data. R-free is the key cross-validation metric.[19]
Key Conformation α-helixType II β-turnDemonstrates the potential for Fua to induce a significant conformational change.
Key Interaction Intermolecular Phe-Phe π-stackingIntramolecular H-bond (Furan O to backbone NH)Highlights the different forces stabilizing the respective structures.

Conclusion and Future Outlook

L-2-Furylalanine is a powerful non-canonical amino acid for peptide chemists and structural biologists. Its unique heteroaromatic side chain provides opportunities to engineer specific intramolecular interactions, modulate secondary structure, and influence crystal packing in ways not achievable with canonical aromatic residues. While the crystallographic study of Fua-containing peptides presents challenges common to all peptide crystallography—namely the difficulty of obtaining high-quality crystals—the potential rewards in rational drug design are substantial.

Future work should focus on building a larger database of high-resolution crystal structures that directly compare Fua-containing peptides with their canonical counterparts. Such studies will provide a more definitive and quantitative understanding of its conformational effects, further cementing L-2-Furylalanine as an indispensable tool in the peptide scientist's arsenal.

References

Comparative & Alternative Analysis

A Comparative Guide to Fmoc-L-2-Furylalanine and Fmoc-L-Phenylalanine in Peptide Structure, Synthesis, and Function

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern therapeutic design. The subtle yet significant alterations imparted by these unique building blocks can profoundly influence a peptide's structural stability, conformational preference, and ultimately, its biological activity. This guide provides an in-depth technical comparison between two aromatic amino acids: the canonical Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and the non-canonical Fmoc-L-2-Furylalanine (Fmoc-Fal-OH).

By substituting the phenyl ring of phenylalanine with the five-membered heterocyclic furan ring of 2-furylalanine, researchers can modulate key physicochemical properties. This guide will explore the nuanced differences between these two amino acids, providing experimental insights and detailed protocols to inform their effective application in peptide synthesis and drug discovery.

Physicochemical Properties: A Tale of Two Rings

The foundational differences between Fmoc-L-Phenylalanine and this compound lie in the electronic and steric properties of their respective aromatic side chains. While both are protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, their side chains offer distinct characteristics.[1][2]

PropertyFmoc-L-PhenylalanineThis compound
Molecular Formula C₂₄H₂₁NO₄C₂₂H₁₉NO₅
Molecular Weight 387.4 g/mol 377.4 g/mol
Appearance White to off-white powderWhite to off-white or slightly yellowish powder
Aromatic System Benzene RingFuran Ring
Key Features Hydrophobic, chemically stableMore polar due to the oxygen heteroatom, potential for different π-π stacking, acid-sensitive

The phenyl group of phenylalanine is larger and more hydrophobic than the furan ring of 2-furylalanine. The presence of the oxygen atom in the furan ring introduces a dipole moment, making the side chain of 2-furylalanine more polar. This seemingly minor difference can have significant downstream effects on peptide solubility, aggregation, and interaction with biological targets.

Impact on Peptide Structure and Conformation

The substitution of phenylalanine with 2-furylalanine can induce notable changes in the secondary structure of peptides. These conformational alterations can be probed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

While direct comparative spectroscopic data for identical peptide sequences containing either Phenylalanine or 2-Furylalanine is not abundant in publicly available literature, we can infer the likely impacts based on the intrinsic properties of the amino acid side chains. The smaller, more polar furan ring may lead to altered folding kinetics and different stable conformations compared to the bulkier, more hydrophobic phenyl group.

Expected Conformational Influences:

  • Helical Structures: The propensity of a peptide to form α-helices or 3₁₀-helices can be influenced by the side chain's ability to participate in stabilizing interactions. The different steric bulk and electronic nature of the furan ring compared to the phenyl ring can alter the packing of the helix and its overall stability.[5]

  • β-Sheet Formation: In β-sheets, the aromatic side chains are often involved in crucial π-π stacking interactions that stabilize the structure. The electron-rich furan ring of 2-furylalanine may engage in different stacking geometries compared to the phenyl ring of phenylalanine, potentially leading to altered sheet stability and aggregation properties.[6]

The precise conformational outcome is highly dependent on the surrounding amino acid sequence and the overall peptide architecture.[7] Therefore, empirical determination through spectroscopic methods is essential for any novel peptide design.

Implications for Biological Activity and Proteolytic Stability

The modification of a peptide's structure by incorporating 2-furylalanine can have a profound impact on its biological function and metabolic stability.

Receptor Binding and Activity:

The aromatic side chain of phenylalanine is often a critical component of a peptide's pharmacophore, engaging in hydrophobic and π-π stacking interactions within a receptor's binding pocket. Replacing it with 2-furylalanine introduces a bioisostere with a different electronic distribution and hydrogen bonding potential, which can lead to:

  • Altered Binding Affinity: The modified interactions with the receptor could either enhance or diminish binding affinity, depending on the specific receptor environment.

  • Modified Selectivity: The unique properties of the furan ring might favor binding to one receptor subtype over another, leading to improved selectivity.

Proteolytic Stability:

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases. The incorporation of non-canonical amino acids is a well-established strategy to enhance proteolytic stability.[8][9] By replacing a natural L-amino acid with a non-canonical one, the peptide sequence may no longer be efficiently recognized by the active site of proteases. The substitution of L-phenylalanine with L-2-furylalanine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols, with one critical consideration: the acid sensitivity of the furan ring.[10] The final cleavage and deprotection step, which typically utilizes strong acids like trifluoroacetic acid (TFA), can lead to the degradation of the furyl group.[10]

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Fal-OH + Activator) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Cycles 2-5 for each amino acid Wash2->Repeat Next Amino Acid Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Wash3 8. Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage 9. Cleavage & Deprotection (Optimized Cocktail) Wash3->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate this compound (or Fmoc-L-Phenylalanine for the control peptide) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: This is the most critical step for furylalanine-containing peptides. To minimize degradation of the furan ring, a modified cleavage cocktail is recommended.[10]

    • Standard Cocktail (for Phe-peptides): 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

    • Optimized Cocktail (for Fal-peptides): A cocktail containing water and TIS or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA has been shown to minimize side reactions.[10] A recommended mixture is TFA/water/TIS (95:2.5:2.5) or TFA/water/DODT. The reaction should be carried out for 2-3 hours at room temperature.[11][12]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[3][13]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectrophotometer.

  • Data Analysis: Analyze the resulting spectrum for characteristic signals of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 198 nm.

By comparing the CD spectra of the phenylalanine- and 2-furylalanine-containing peptides, one can qualitatively and quantitatively assess the impact of the substitution on the peptide's secondary structure.

Proteolytic Stability Assay

To compare the stability of the peptides against enzymatic degradation, an in vitro proteolysis assay can be performed.

Protocol:

  • Peptide Incubation: Incubate a known concentration of each peptide (e.g., 1 mg/mL) with a protease solution (e.g., trypsin, chymotrypsin, or serum) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding a strong acid like TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Interpretation: Plot the percentage of intact peptide remaining over time to determine the half-life of each peptide under the tested conditions. A longer half-life for the 2-furylalanine-containing peptide would indicate increased proteolytic stability.

Conclusion and Future Perspectives

The substitution of phenylalanine with 2-furylalanine represents a subtle yet powerful strategy in peptide design. The introduction of the furan ring alters the steric and electronic properties of the side chain, which can lead to significant changes in peptide conformation, stability, and biological activity.

Key Takeaways:

  • Structural Impact: The smaller, more polar furan ring of 2-furylalanine can influence peptide folding, potentially leading to different secondary structures compared to the bulkier, more hydrophobic phenyl ring of phenylalanine.

  • Synthesis Considerations: The acid-lability of the furan ring necessitates the use of optimized cleavage cocktails during SPPS to prevent degradation.

  • Functional Modulation: The unique properties of 2-furylalanine can be leveraged to enhance proteolytic stability and modulate receptor binding affinity and selectivity.

While this guide provides a framework for understanding and utilizing this compound, it is crucial to recognize that the precise effects of this substitution are context-dependent. Future research should focus on direct, head-to-head comparative studies of well-defined peptide systems to further elucidate the structure-activity relationships governed by this intriguing non-canonical amino acid. Such studies will undoubtedly expand the toolbox for medicinal chemists and accelerate the development of next-generation peptide therapeutics.

References

A Senior Application Scientist’s Guide to L-2-Furylalanine: A Comparative Analysis for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of protein engineering, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has unlocked unprecedented capabilities for tailoring protein structure and function.[1] These novel building blocks, equipped with unique chemical functionalities, allow researchers to probe biological processes, create new biomaterials, and develop next-generation therapeutics with remarkable precision.

This guide provides an in-depth comparison of L-2-Furylalanine, an ncAA featuring a furan ring, with other widely used ncAAs. We will move beyond a simple catalog of options to explore the underlying chemical principles, compare performance based on experimental data, and provide the practical insights necessary for researchers, scientists, and drug development professionals to select the optimal tool for their specific application.

The Landscape of Bioorthogonal Chemistries Encoded by ncAAs

The power of most ncAAs lies in their "bioorthogonal" handles—functional groups that are inert to the complex chemical environment of a living cell but can be induced to react with a specific, exogenously supplied partner. This allows for the precise chemical modification of a target protein, even in a cellular context.

L-2-Furylalanine introduces a furan moiety, which serves as a reactive diene for Diels-Alder [4+2] cycloaddition reactions .[2][3] This powerful carbon-carbon bond-forming reaction provides a unique method for protein ligation and macrocyclization.[2][4] To understand its advantages and limitations, we will compare it against three other cornerstone ncAAs, each representing a distinct and powerful class of bioorthogonal chemistry.

  • p-Azido-L-phenylalanine (AzF): The workhorse for "Click Chemistry," providing an azide handle for Copper(I)-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions.[5][6][7][8]

  • p-Acetyl-L-phenylalanine (pAcF): Introduces a keto group for highly selective ketone-hydrazine ligations to form stable oximes or hydrazones.[9][10][11]

  • Photo-Crosslinkers (e.g., p-Benzoyl-L-phenylalanine, Bpa): Contain photochemically activatable groups (like benzophenones or diazirines) that, upon UV irradiation, form highly reactive species to covalently trap interacting molecules.[12][13][14]

Comparative Analysis of Core Functionalities and Applications

The choice of an ncAA is fundamentally dictated by the desired downstream application. The unique reactivity of each side chain opens different experimental doors.

Non-Canonical Amino AcidCore Functional GroupPrimary Bioorthogonal ReactionKey ApplicationsReaction Conditions
L-2-Furylalanine FuranDiels-Alder [4+2] CycloadditionPeptide macrocyclization, protein ligation, creating constrained secondary structures.[2][]Aqueous media; can be slow but is highly specific.[2][4]
p-Azido-L-phenylalanine (AzF) AzideAzide-Alkyne "Click" CycloadditionSite-specific labeling with probes/tags, PEGylation, surface immobilization, photo-crosslinking.[5][6][16]CuAAC: Requires Cu(I) catalyst (can be toxic). SPAAC: Catalyst-free, fast.[17]
p-Acetyl-L-phenylalanine (pAcF) Acetyl (Ketone)Ketone-Hydrazine LigationProtein-drug conjugates, site-directed spin labeling, protein immobilization.[9][10]Mildly acidic pH (~4.5) can accelerate the reaction; can be slower than click chemistry.[17]
Photo-Crosslinkers (e.g., Bpa) Benzophenone, DiazirineC-H Bond InsertionMapping protein-protein or protein-nucleic acid interaction surfaces, capturing transient interactions.[12][13]Requires UV irradiation (~350-365 nm).[13]

Expert Insights:

  • L-2-Furylalanine stands out for applications requiring the formation of a new carbon-carbon backbone, such as intramolecular peptide "stapling" to lock a peptide into a specific bioactive conformation (e.g., an α-helix).[2] This is a distinct advantage over chemistries that simply append labels. The Diels-Alder reaction forms a stable, bicyclic adduct that can act as a rigid structural constraint.

  • p-Azido-L-phenylalanine (AzF) offers unparalleled versatility. The azide group is small, generally non-perturbative, and its reaction with alkynes is extremely rapid and specific, making it the go-to choice for a vast range of labeling applications in vitro and in vivo.[8][16] Furthermore, the aryl azide can double as a zero-distance photo-crosslinker upon UV exposure, adding a layer of functionality.[5][18]

  • p-Acetyl-L-phenylalanine (pAcF) provides a highly selective ligation handle. Its reaction with hydrazides is orthogonal to both azide/alkyne chemistry and native cysteine/lysine chemistry, enabling multi-step, differential labeling of a single protein. The reaction kinetics are typically slower than SPAAC, which can be a consideration for time-sensitive experiments.[17]

The Foundation: Genetic Incorporation via Amber Suppression

The site-specific incorporation of these ncAAs into a target protein is most commonly achieved through the genetic code expansion technique known as amber stop codon suppression .[14][19] This methodology requires two key components delivered to the expression host (e.g., E. coli):

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) : An enzyme that has been engineered to exclusively recognize and charge a specific ncAA.

  • A corresponding orthogonal suppressor tRNA : A tRNA molecule that is not recognized by any of the host's native synthetases but is charged by the orthogonal aaRS and recognizes the UAG (amber) stop codon.

When the ncAA is supplied in the growth media, this engineered pair hijacks the UAG codon, which would normally terminate translation, and instead inserts the ncAA at that specific site in the growing polypeptide chain.[10] The efficiency of this process is critical and depends heavily on the activity and specificity of the evolved aaRS/tRNA pair.[20][21][22]

Amber_Suppression_Workflow cluster_host_cell Host Cell Machinery cluster_orthogonal_system Engineered Orthogonal System Ribosome Ribosome POI Protein of Interest (with ncAA) Ribosome->POI synthesizes mRNA mRNA with TAG codon mRNA->Ribosome translates ncAA ncAA (e.g., L-2-Furylalanine) aaRS Orthogonal aaRS ncAA->aaRS charged_tRNA Charged tRNA aaRS->charged_tRNA charges tRNA Suppressor tRNA(CUA) tRNA->aaRS charged_tRNA->Ribosome delivers ncAA to TAG site caption Amber Suppression Workflow

Caption: Workflow for ncAA incorporation via amber suppression.

Protocol: Site-Specific Incorporation of an ncAA in E. coli

This protocol provides a self-validating workflow for expressing a protein containing a site-specifically incorporated ncAA.

Pillar of Trustworthiness: This protocol includes checkpoints (e.g., comparison to a negative control) and a definitive validation step (mass spectrometry) to ensure confidence in the results.

1. Plasmid Preparation and Transformation: a. Sub-clone your gene of interest (GOI) into an expression vector. Using site-directed mutagenesis, introduce a TAG amber stop codon at the desired incorporation site. b. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids: i. The expression plasmid containing your GOI-TAG. ii. A plasmid encoding the appropriate orthogonal aaRS/tRNA pair for your chosen ncAA (e.g., pEVOL-pAzF for AzF or a PylRS-based plasmid for others).[10][23] c. Plate on selective media (e.g., LB agar with antibiotics for both plasmids) and incubate overnight at 37°C.

2. Negative Control - Assessing Suppressor tRNA Fidelity: a. In parallel with your main experiment, grow a small culture of the transformed cells in media without the ncAA. b. Induce protein expression as described below (Step 3). c. Causality Check: When you analyze the results (Step 5), this sample should show a truncated protein product (if any) corresponding to termination at the TAG codon. A significant amount of full-length protein indicates "read-through" by endogenous machinery, compromising the specificity of your system.

3. Protein Expression: a. Inoculate a starter culture in 5-10 mL of rich media (e.g., LB) with appropriate antibiotics and grow overnight at 37°C. b. The next day, inoculate 1 L of expression media (e.g., Terrific Broth or minimal media) with the starter culture. c. Grow cells at 37°C with shaking to an OD600 of 0.6-0.8. d. Add your ncAA to a final concentration of 1-2 mM. For some ncAAs with low solubility, a stock solution in 0.1 M NaOH may be required before addition.[17] e. Induce protein expression by adding IPTG (or another appropriate inducer). f. Reduce the temperature to 18-25°C and continue expression for 12-16 hours. Expertise Insight: Lowering the temperature slows down protein synthesis, which often improves the incorporation efficiency of the ncAA and promotes proper protein folding.

4. Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells using standard methods (e.g., sonication, French press) in a suitable lysis buffer. c. Purify the protein of interest using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

5. Validation of ncAA Incorporation: a. SDS-PAGE Analysis: Run samples of your purified protein alongside the negative control from Step 2. Successful incorporation should yield a band at the expected full-length molecular weight, while the negative control should show a much fainter or absent full-length band. b. Mass Spectrometry (Self-Validation): This is the definitive validation step. Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The measured mass should match the theoretical mass of the protein with the ncAA incorporated. This confirms not only successful incorporation but also the fidelity of the process.[23]

References

A Senior Application Scientist's Guide: L-2-Furylalanine as a Bioisosteric Replacement for Tryptophan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Mimicking Tryptophan

In the landscape of drug discovery and peptide design, Tryptophan (Trp) stands out due to its unique structural and functional properties. Its indole side chain, the largest and least abundant among the 20 common amino acids, is not merely a bulky hydrophobic group; it is a versatile functional motif.[1][2] The indole ring participates in crucial biological interactions, including hydrophobic packing, cation-π interactions, and hydrogen bonding, where the indole N-H acts as a hydrogen bond donor.[1] These interactions are fundamental to protein folding, protein-protein recognition, and ligand-receptor binding.[1][3]

However, the very properties that make Tryptophan indispensable also render it a metabolic liability. The indole ring is susceptible to oxidative degradation and is a primary target for metabolic enzymes like indoleamine 2,3-dioxygenase (IDO), a key pathway in immune regulation and a target in oncology.[2] This metabolic instability can lead to poor pharmacokinetic profiles for Trp-containing peptide therapeutics.

This guide explores the use of L-2-Furylalanine (Fua) as a non-canonical amino acid designed to serve as a robust bioisosteric replacement for Tryptophan. Bioisosteres are chemical groups that, due to similar steric and electronic properties, can be interchanged in a molecule without a significant loss of biological activity. We will delve into the comparative properties of Fua and Trp, examine experimental evidence supporting this substitution, and provide detailed protocols for its application.

Physicochemical Comparison: Indole vs. Furan

The efficacy of L-2-Furylalanine as a Trp mimic stems from the similarities between its furan ring and Tryptophan's indole ring. While not identical, the furan ring recapitulates several key features necessary for function.

The primary difference lies in the hydrogen-bonding capability. Tryptophan's indole is a hydrogen bond donor via its N-H group. In contrast, the oxygen atom in the furan ring of L-2-Furylalanine acts as a hydrogen bond acceptor. This distinction is critical and must be considered in the context of the specific molecular interactions being mimicked. If the Trp N-H is engaged in a critical hydrogen bond for binding or activity, Fua may not be a suitable replacement. However, if the primary role of the Trp side chain is to provide a specific size, shape, and aromatic surface for hydrophobic or π-stacking interactions, Fua serves as an excellent substitute.

Below is a diagram illustrating the structural similarities and differences.

G cluster_Shared Shared Bioisosteric Properties Trp Indole Ring - Aromatic - H-Bond Donor (N-H) - Bulky, Hydrophobic Aromatic Aromatic System (π-stacking) Trp->Aromatic Size Steric Bulk & Shape Trp->Size Fua Furan Ring - Aromatic - H-Bond Acceptor (O) - Similar Size/Shape Fua->Aromatic Fua->Size

Caption: Bioisosteric rationale for replacing Tryptophan with L-2-Furylalanine.

For a quantitative comparison, the following table summarizes key physicochemical properties.

PropertyL-TryptophanL-2-FurylalanineRationale for Comparison
Molecular Formula C11H12N2O2C7H9NO3Highlights the difference in elemental composition.
Molecular Weight 204.23 g/mol 155.15 g/mol Fua is significantly smaller, which can impact overall peptide mass.
Aromatic System Indole (Bicyclic)Furan (Monocyclic)Both are aromatic, allowing for potential π-stacking interactions.[1]
H-Bonding Donor (N-H)Acceptor (Oxygen)This is the most critical functional difference between the two side chains.
Hydrophobicity HighModerate-HighBoth contribute to hydrophobic interactions within protein cores or binding pockets.[1]
pKa (α-COOH) ~2.8~3.62 (Predicted)[4]Minor differences in the acidity of the carboxylic acid group.
pKa (α-NH3+) ~9.4~9.5 (Predicted)The basicity of the alpha-amino group is nearly identical.

Experimental Evidence: Performance in Biological Systems

The true test of a bioisosteric replacement lies in its ability to maintain biological function when substituted into a peptide or protein. Several studies have successfully utilized furan-containing amino acids as mimics for Tryptophan, validating their utility.

A key study involved replacing the highly conserved Tryptophan-37 (Trp37) in the zinc finger domain of the HIV-1 nucleocapsid protein, NC(11-55), with a fluorescent analogue bearing a 2-(2-furyl)-3-hydroxychromone moiety.[5][6] Trp37 is critical for the protein's structure and its nucleic acid chaperone activity. Remarkably, the substitution preserved the protein's folding, nucleic acid binding capabilities, and overall chaperone activity.[5] This demonstrates that in certain contexts, the furan-based structure can effectively mimic the indole ring's role in complex biological functions.[5][6] The study further showed that the fluorescent probe was shielded from water upon binding to oligonucleotides, mirroring the behavior expected of the natural Trp37 residue.[5]

This successful substitution underscores a critical principle: the context of the Tryptophan residue is paramount. If its primary role is steric and hydrophobic, involving π-stacking interactions rather than a critical hydrogen bond donation, L-2-Furylalanine stands as a highly conservative and effective replacement.

Application in Peptide Synthesis: A Practical Workflow

L-2-Furylalanine is readily available commercially as its Fmoc-protected derivative, Fmoc-L-2-Furylalanine, making it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[7][8][9]

G start Start: Rink Amide Resin deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 2. Couple this compound (HBTU/HOBt or DIC/Oxyma) wash1->couple wash2 Wash (DMF) couple->wash2 extend 3. Extend Peptide Chain (Repeat Deprotection/Coupling Cycles) wash2->extend cleave 4. Cleavage & Side-Chain Deprotection (TFA Cocktail - See Protocol) extend->cleave precipitate 5. Precipitate & Wash (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Analysis (LC-MS, MALDI-TOF) purify->analyze end End: Purified Fua-Peptide analyze->end

Caption: Standard workflow for incorporating L-2-Furylalanine via Fmoc-SPPS.

Expert Insight: A Critical Note on Cleavage

While integration into SPPS is straightforward, a critical consideration is the acid sensitivity of the furan ring. Standard cleavage cocktails containing Trifluoroacetic Acid (TFA) and scavengers like ethanedithiol can lead to partial degradation of the furyl group.[10] Research has shown that the major by-product is a bis-dithioacetal formed after the acidic hydrolysis of the furan.[10]

To mitigate this side reaction, it is essential to use a carefully selected cleavage cocktail. Effective cocktails that minimize degradation include those containing water and triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA.[10] This is a field-proven insight that ensures the integrity of the final peptide product.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Fua-Containing Peptide

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)[7]

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagents: HBTU, HOBt, and N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% 3,6-dioxa-1,8-octanedithiol (DODT), 1% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Coupling of this compound:

    • In a separate tube, pre-activate this compound (3 eq. to resin capacity) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, continue coupling for another hour or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[11]

  • Final Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the chilled cleavage cocktail (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Validation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the correct mass.

Protocol 2: Receptor Binding Assay (Competitive Binding)

This protocol is a general framework to compare the binding affinity of a native Trp-containing peptide versus its Fua-substituted analogue.

Materials:

  • Purified Trp-peptide and Fua-peptide

  • Radiolabeled version of the native peptide (e.g., ³H or ¹²⁵I labeled)

  • Cell membranes or purified receptor preparation

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Assay Setup: Prepare serial dilutions of the unlabeled Trp-peptide (competitor) and Fua-peptide (test competitor) in binding buffer. A typical concentration range would be from 1 pM to 10 µM.

  • Reaction Mixture: In each well of the 96-well plate, combine:

    • 50 µL of binding buffer

    • 50 µL of radiolabeled peptide at a fixed concentration (typically at or below its Kd).

    • 50 µL of the unlabeled competitor peptide (either Trp- or Fua-version) at varying concentrations.

    • 50 µL of the receptor preparation.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled native peptide, e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on receptor stability) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of each well. Wash each well quickly with ice-cold binding buffer (3 x 200 µL) to remove unbound radioligand.

  • Quantification:

    • Allow the filter mat to dry completely.

    • Punch out the filters into scintillation vials or add scintillation fluid directly to a compatible 96-well plate.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other values.

    • Plot the specific binding CPM against the log concentration of the unlabeled competitor peptide.

    • Fit the data to a one-site competitive binding model using software like GraphPad Prism to determine the IC₅₀ value for both the Trp- and Fua-peptides.

    • Compare the IC₅₀ values. Similar values indicate that the Fua substitution did not significantly alter binding affinity.

Conclusion

L-2-Furylalanine presents a compelling and synthetically accessible option for the bioisosteric replacement of Tryptophan in peptide and protein design. Its ability to mimic the steric and aromatic properties of the indole ring has been validated experimentally, preserving complex biological functions in specific contexts.[5] While researchers must remain mindful of the key electronic difference—the furan oxygen as a hydrogen bond acceptor versus the indole nitrogen as a donor—this substitution offers a powerful strategy to enhance the metabolic stability and fine-tune the properties of peptide-based therapeutics. By employing careful synthetic strategies, particularly during the acid-mediated cleavage step, researchers can confidently incorporate L-2-Furylalanine to probe structure-activity relationships and develop more robust molecular entities.

References

A Senior Application Scientist's Guide to Alternative Fluorescent Amino Acids for Precise Peptide Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Fluorophores

For decades, the visualization of proteins and peptides within their native cellular environment has been dominated by large fluorescent protein tags like GFP.[1][2] While revolutionary, these bulky reporters can sterically hinder protein function and alter localization, particularly for smaller peptides.[3][4][5] An elegant and minimally invasive alternative is the site-specific incorporation of small, intrinsically fluorescent non-canonical amino acids (ncAAs).[1][3][6] These fluorescent amino acids, often similar in size to natural residues like tryptophan or tyrosine, offer a powerful toolkit for studying protein structure, dynamics, and interactions with high fidelity.[2] This guide provides a comparative overview of popular alternative fluorescent amino acids, their incorporation methodologies, and practical considerations for their use in peptide labeling.

Comparative Analysis of Alternative Fluorescent Amino Acids

The selection of a fluorescent amino acid is dictated by the specific experimental requirements, including the desired spectral properties, environmental sensitivity, and compatibility with the expression system. Below is a comparative summary of several widely used alternative fluorescent amino acids.

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Applications
Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) ~360~490 (in water)~0.48 (in EtOH)Environmentally sensitive, small size, suitable for live-cell imaging and FRET studies.[7][8] Its fluorescence is sensitive to solvent polarity.[7][9]
Dansylalanine ~340~550-570 (in aqueous solution)0.07 (in water) - 0.66 (in dioxane)Environmentally sensitive fluorophore; emission maximum is blue-shifted in hydrophobic environments.[10][11] Used to probe conformational changes.[10]
Acridonylalanine (Acd) ~425Varies with environmentHighPhotostable with a high quantum yield, making it brighter than many other probes.[5] Superior fluorescence donor for FRET studies due to its long fluorescence lifetime.[5]
Benzoselenadiazole Amino Acids VariesVariesEnvironment-dependentScalable, photostable, and suitable for solid-phase peptide synthesis.[12][13] They exhibit excellent signal-to-background ratios in fluorescence microscopy.[12]
4-(N,N-dimethylamino)phthalimide-based Amino Acid (DAPA) VariesVariesHighly environment-sensitiveExhibits a significant increase in quantum yield and large emission spectral shifts with changes in solvent polarity.[14]

Methodologies for Incorporating Fluorescent Amino Acids into Peptides

There are two primary strategies for the site-specific incorporation of fluorescent amino acids into peptides: genetic code expansion and solid-phase peptide synthesis (SPPS).

Genetic Code Expansion for in vivo Labeling

This powerful technique allows for the incorporation of ncAAs directly into proteins in living cells.[1][6] It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous amino acids or tRNAs. The most common approach utilizes the amber stop codon (TAG) for ncAA insertion.[6]

GCE_Workflow cluster_0 Cellular Machinery Plasmid Plasmid Synthetase Orthogonal aaRS Plasmid->Synthetase expresses tRNA Orthogonal tRNA Plasmid->tRNA expresses Ribosome Ribosome Labeled_Peptide Labeled Peptide Ribosome->Labeled_Peptide synthesizes Synthetase->tRNA charges tRNA->Ribosome delivers ncAA to ncAA Fluorescent ncAA ncAA->Synthetase binds to caption Genetic Code Expansion Workflow

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in a suitable culture dish.

    • Co-transfect the cells with a plasmid encoding the peptide of interest with an in-frame amber (TAG) codon at the desired labeling site, and a separate plasmid encoding the orthogonal Anap-tRNA synthetase/tRNA pair.

  • ncAA Supplementation:

    • Following transfection, supplement the cell culture medium with the fluorescent amino acid, Anap, to a final concentration of 10-20 µM.

  • Expression and Labeling:

    • Incubate the cells for 24-48 hours to allow for expression of the peptide and incorporation of Anap.

  • Imaging:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Image the cells using a fluorescence microscope with appropriate filters for Anap (e.g., excitation ~360 nm, emission ~490 nm).[7]

Solid-Phase Peptide Synthesis (SPPS) for in vitro Labeling

SPPS is the method of choice for the chemical synthesis of peptides and allows for the straightforward incorporation of a wide variety of ncAAs at any desired position.[12][14][15] The fluorescent amino acid is typically protected with an Fmoc group for compatibility with standard SPPS protocols.[14]

SPPS_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Washing->Repeat Repeat->Deprotection for each amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage synthesis complete Purification Purification (HPLC) Cleavage->Purification caption Solid-Phase Peptide Synthesis Workflow

  • Resin Preparation:

    • Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (standard or fluorescent) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing:

    • Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycle:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. The fluorescent amino acid is incorporated in the same manner as a standard amino acid.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

The use of alternative fluorescent amino acids represents a significant advancement in our ability to study peptides and proteins in their native context.[2] Their small size and unique photophysical properties provide a level of precision and minimal perturbation that is often unattainable with larger fluorescent protein tags.[2][3] As the toolkit of fluorescent amino acids continues to expand and the methodologies for their incorporation become more robust, we can expect even more sophisticated applications in areas ranging from fundamental cell biology to drug discovery.

References

A Technical Guide to L-2-Furylalanine in Peptide Drug Discovery: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing potency, stability, and receptor selectivity. Among the diverse array of synthetic building blocks, L-2-Furylalanine (Fua) emerges as a compelling bioisostere for the aromatic amino acids Phenylalanine (Phe) and Tryptophan (Trp). This guide provides a comprehensive comparison of the impact of L-2-Furylalanine on the biological activity of peptides, supported by experimental data and field-proven insights into its application.

Introduction: The Rationale for L-2-Furylalanine Incorporation

L-2-Furylalanine, a non-proteinogenic amino acid, features a furan ring in its side chain. This five-membered aromatic heterocycle offers a unique combination of steric and electronic properties that can profoundly influence a peptide's pharmacological profile. As a bioisosteric replacement for Phenylalanine and Tryptophan, Fua can modulate key peptide attributes:

  • Receptor Binding Affinity: The distinct electronic nature of the furan ring can alter crucial interactions within a receptor's binding pocket, potentially leading to enhanced or more selective binding.

  • Enzymatic Stability: The unnatural structure of L-2-Furylalanine can confer resistance to proteolytic degradation, thereby extending the peptide's half-life in vivo.

  • Conformational Properties: The introduction of the furan moiety can influence the peptide's secondary structure, which is often critical for its biological function.

This guide will delve into the practical aspects of utilizing L-2-Furylalanine, from synthetic considerations to the evaluation of its impact on biological activity, providing a direct comparison with its natural counterparts.

Structural Comparison: L-2-Furylalanine vs. Phenylalanine and Tryptophan

The rationale for using L-2-Furylalanine as a bioisostere stems from its structural similarity to Phenylalanine and Tryptophan. The following diagram illustrates the key structural features.

G cluster_0 Canonical Aromatic Amino Acids cluster_1 Non-Canonical Bioisostere Phe Phenylalanine (Phe) Fua L-2-Furylalanine (Fua) Phe->Fua Similar Size Different Electronics Trp Tryptophan (Trp) Trp->Fua Partial Structural Mimic Altered H-bonding

Caption: Structural relationship of L-2-Furylalanine to Phenylalanine and Tryptophan.

Synthesis of L-2-Furylalanine-Containing Peptides: A Note on Stability

The incorporation of L-2-Furylalanine into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. However, a critical consideration is the stability of the furan ring during the final cleavage and deprotection step.

Expert Insight: The furyl group of L-2-Furylalanine is susceptible to degradation by strong acids, such as trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of Fmoc-based SPPS. This can lead to the formation of by-products, compromising the purity and yield of the target peptide.[1]

To mitigate this, optimized cleavage cocktails are recommended. The inclusion of scavengers like water and triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in the TFA cleavage mixture can effectively minimize the degradation of the furan ring.[1]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fua-Containing Peptide

This protocol outlines the general steps for incorporating an Fmoc-L-2-Furylalanine residue into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including this compound-OH) using a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Impact on Biological Activity: Comparative Case Studies

While extensive comparative data for L-2-Furylalanine is still emerging, its potential can be illustrated by examining its use as a bioisostere for Phenylalanine in opioid peptides. Dermorphin, a potent µ-opioid receptor agonist, contains a critical Phenylalanine residue at position 3.

Case Study: Dermorphin Analogs
Peptide AnalogModificationReceptor Binding Affinity (IC50, nM)
Dermorphin (Native) H-Tyr-D-Ala-Phe -Gly-Tyr-Pro-Ser-NH₂High affinity for µ-opioid receptor
Hypothetical Fua-Dermorphin H-Tyr-D-Ala-Fua -Gly-Tyr-Pro-Ser-NH₂Predicted to have altered µ-opioid receptor affinity

This is a hypothetical comparison to illustrate the expected impact based on the principles of bioisosterism. Specific experimental data for Fua-dermorphin is needed for a definitive comparison.

The rationale for this predicted alteration lies in the different electronic properties of the furan ring compared to the phenyl ring, which could lead to modified interactions with the receptor binding pocket.

Evaluating the Impact: Key Experimental Assays

To rigorously compare the biological activity of a peptide containing L-2-Furylalanine with its native counterpart, a series of well-defined in vitro assays are essential.

Receptor Binding Assay

This assay measures the affinity of the peptide for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Workflow for a Competitive Receptor Binding Assay:

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and varying concentrations of unlabeled peptide A->D B Radiolabeled Ligand (e.g., [3H]-DAMGO for µ-opioid receptor) B->D C Unlabeled Peptide (Native vs. Fua-analog) C->D E Separate bound from free radioligand (e.g., rapid filtration) D->E F Quantify bound radioactivity E->F G Generate competition curve and calculate IC50/Ki values F->G

Caption: Workflow for a competitive receptor binding assay.

Enzymatic Stability Assay

This assay assesses the peptide's resistance to degradation by proteases, commonly found in serum or specific tissues.

Experimental Protocol: Serum Stability Assay

  • Peptide Incubation: Incubate the native and Fua-containing peptides at a known concentration in human or rat serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trifluoroacetic acid).

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot by RP-HPLC or LC-MS.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.

Expected Outcome: Peptides incorporating L-2-Furylalanine are often more resistant to enzymatic degradation compared to their native counterparts containing Phe or Trp, resulting in a longer half-life in serum.

Conclusion and Future Perspectives

The incorporation of L-2-Furylalanine represents a valuable strategy in peptide drug design. Its ability to act as a bioisostere for Phenylalanine and Tryptophan offers a means to modulate biological activity and enhance proteolytic stability. While the available comparative data is still growing, the underlying principles of its unique structural and electronic properties provide a strong rationale for its use.

Future research should focus on systematic structure-activity relationship studies of L-2-Furylalanine-containing peptides across a broader range of biological targets. Such studies will further elucidate the specific contexts in which this non-canonical amino acid can be most effectively employed to create more potent and durable peptide therapeutics.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Incorporating Fmoc-L-2-Furylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a gateway to novel functionalities, enhanced stability, and improved therapeutic profiles. Among the diverse array of available non-natural amino acids, Fmoc-L-2-Furylalanine stands out as a compelling choice for researchers seeking to introduce a versatile heterocyclic moiety into their peptide sequences. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in solid-phase peptide synthesis (SPPS), offering a blend of technical insights, field-proven experience, and supporting data to inform your research and development decisions.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of the natural amino acid alanine, where a furan ring is attached to the β-carbon. The furan moiety, an aromatic heterocycle, is not merely a passive structural element. Its electron-rich nature and potential for diverse chemical interactions can impart unique properties to peptides, including altered conformation, enhanced binding affinity, and novel reactivity for bioconjugation.[1] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common and milder approach to SPPS.[2]

Cost Analysis: A Comparative Perspective

A primary consideration for any research program is the cost of raw materials. Unnatural amino acids are inherently more expensive than their proteinogenic counterparts due to their more complex synthesis. To provide a practical cost assessment, we have compiled pricing information for this compound and several other commonly used non-natural amino acids from various suppliers.

Fmoc-Protected Amino Acid Typical Price Range (per gram) Notes
This compound$170 - $262Unique heterocyclic side chain.
Fmoc-L-Propargylglycine$20 - $163.20Alkyne handle for "click" chemistry.
Fmoc-L-4-Nitrophenylalanine$18.50 - $89.51Can be reduced to an amine for further modification.
Fmoc-L-Azidohomoalanine~$3020 (for 100mg)Azide handle for "click" chemistry.
Fmoc-L-Alanine (Natural)~$8.06 (for 5g)For baseline comparison.

Disclaimer: Prices are subject to change and may vary significantly between suppliers and based on the quantity purchased. The prices listed are for research-grade materials and were gathered in early 2026.

As the table illustrates, the cost of this compound is in the mid-to-high range for non-natural amino acids. While significantly more expensive than natural amino acids, its cost is comparable to or less than some other functionalized non-natural amino acids like Fmoc-L-Azidohomoalanine. The decision to incur this cost should be weighed against the potential benefits it brings to the final peptide.

Benefit Analysis: Unlocking Novel Peptide Properties

The true value of incorporating this compound lies in the unique advantages conferred by the furan ring. These benefits can be categorized into several key areas:

Structural and Conformational Influence

The furan ring can act as a rigid spacer and influence the peptide backbone's conformation.[3] This can be leveraged to induce specific secondary structures, such as turns, which are often crucial for biological activity. The planar and aromatic nature of the furan can also participate in π-stacking interactions with other aromatic residues within the peptide or at the binding interface of a biological target.

Modulation of Binding Affinity and Biological Activity

The introduction of a furan moiety can significantly impact a peptide's interaction with its biological target. The electron-rich furan ring can engage in various non-covalent interactions, potentially enhancing binding affinity.[1] Furthermore, replacing a natural aromatic residue like phenylalanine with 2-furylalanine can alter the electronic and steric properties of the side chain, leading to a modified pharmacological profile. For instance, furan-containing peptides have been explored as potential antitumor agents, demonstrating that this modification can lead to potent and selective bioactivity.[4]

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids is a well-established strategy to improve peptide stability. The unnatural side chain of 2-furylalanine can hinder recognition and cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[5][6]

A Handle for Bioconjugation

The furan ring can serve as a reactive handle for post-synthetic modifications. Through an oxidation-conjugation strategy, the furan moiety can be converted into a reactive aldehyde, which can then be used for site-specific labeling of the peptide with other molecules, such as fluorescent dyes or polyethylene glycol (PEG).[7]

Experimental Protocols and Field-Proven Insights

The successful incorporation of this compound requires careful consideration of the synthesis protocol, particularly the final cleavage step.

Recommended Protocol for Incorporation in Fmoc-SPPS

This protocol outlines the key steps for incorporating this compound into a peptide sequence using a standard automated peptide synthesizer.

SPPS_Workflow Resin Resin Swelling (DMF, 1h) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Cleavage cocktail (see section 4.2)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (0.95 equivalents to the amino acid), and a base like DIPEA (2 equivalents to the amino acid) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. The use of a highly efficient coupling reagent like HATU is recommended to ensure high coupling yields, especially for this sterically demanding amino acid.[8]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Critical Insight: The Final Cleavage Step

A crucial consideration when working with 2-furylalanine-containing peptides is the stability of the furan ring during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Caption: Comparison of cleavage cocktails for furan-containing peptides.

The Challenge: Standard cleavage cocktails often employ thiol-based scavengers like ethanedithiol (EDT) or dithiothreitol (DTT) to quench reactive carbocations generated during the cleavage process. However, these thiol-containing reagents can lead to the degradation of the furan ring of 2-furylalanine, resulting in the formation of byproducts such as bis-dithioacetals.[9] This side reaction can significantly reduce the yield of the desired peptide and complicate its purification.

The Solution: To circumvent this issue, it is highly recommended to use a cleavage cocktail that avoids thiol-based scavengers. A well-established and effective alternative is a cocktail containing triisopropylsilane (TIS) and water.[9][10][11] TIS acts as an efficient scavenger for carbocations without reacting with the furan ring.[12] Furthermore, studies have shown that the presence of proximate aromatic residues in the peptide sequence can help stabilize the furan moiety during acidic cleavage.[13]

Recommended Cleavage Cocktail:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Cleavage Procedure:

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Conclusion and Future Outlook

The decision to incorporate this compound into a peptide synthesis project is a strategic one that requires a careful weighing of its higher cost against its significant potential benefits. The unique properties imparted by the furan ring—conformational constraint, modulation of biological activity, enhanced stability, and a handle for bioconjugation—offer exciting opportunities for the design of novel peptide therapeutics and biomaterials.

While the cost is a tangible factor, the potential for developing a more potent, stable, and effective peptide-based drug can provide a substantial return on investment in the long run. The key to success lies in a thorough understanding of the chemistry involved, particularly the critical final cleavage step. By employing the optimized protocols and insights provided in this guide, researchers can confidently harness the power of this compound to push the boundaries of peptide science.

As the field of peptide chemistry continues to evolve, we anticipate the development of even more diverse and functionalized non-natural amino acids. However, the unique combination of aromaticity, heteroatom content, and reactivity offered by the furan moiety ensures that this compound will remain a valuable tool in the arsenal of peptide chemists for the foreseeable future.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-2-Furylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Fmoc-L-2-Furylalanine (CAS No: 159611-02-6). As a specialized amino acid derivative crucial for peptide synthesis and drug development, its unique furan-containing structure offers novel possibilities in creating complex peptides and therapeutics.[1] While this compound is not classified as hazardous under GHS criteria, a disciplined approach to safety is paramount in the laboratory.[2][3] This guide moves beyond mere compliance, embedding field-proven expertise to ensure your operational safety and experimental integrity.

Our philosophy is that a protocol is not just a series of steps but a self-validating system of safety and logic. Here, we will dissect the what, how, and—most importantly—the why behind the personal protective equipment (PPE) and handling procedures for this compound.

Hazard Profile and Risk Assessment: Understanding the Compound

This compound is a stable, solid compound under recommended storage conditions (2-8°C, sealed from moisture).[4][5] The primary physical risk during handling is the generation of fine dust or aerosols, which can be inhaled or come into contact with the skin and eyes.[5]

While official classifications from bodies like OSHA do not list it as hazardous, Safety Data Sheets (SDS) consistently highlight potential health effects that demand careful management.[5] Inhalation may cause respiratory tract irritation, skin contact may lead to irritation, and eye contact can also result in irritation.[5][6] Ingestion may be harmful.[5] Therefore, our safety strategy is built around minimizing exposure through these routes.

Table 1: Chemical and Hazard Identification Summary

Identifier Value Source(s)
Chemical Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid [2][]
CAS Number 159611-02-6 [2][5]
Molecular Formula C22H19NO5 [2][]
Molecular Weight ~377.4 g/mol [2]
GHS Hazard Class Not Classified [2][3]

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. May be harmful if inhaled, swallowed, or absorbed through the skin. |[5] |

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific risks posed by the chemical and the procedure. For this compound, the focus is on creating a complete barrier against particulate matter.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale & Expert Insight
Hand Protection Disposable Nitrile Gloves Nitrile gloves provide excellent protection against incidental splashes and direct contact with the solid compound.[8] They are preferable to latex due to lower allergy risk and greater chemical resistance. Pro-Tip: Consider double-gloving for extended procedures to safeguard against micro-tears. Always change gloves immediately if contamination is suspected.[8]
Eye & Face Protection ANSI Z87.1-compliant Safety Glasses with Side Shields This is the absolute minimum requirement.[8][9] The side shields are critical for protecting against airborne particles that may approach from the side. For procedures with a higher risk of splashing (e.g., dissolving large quantities), upgrade to chemical splash goggles.[9]
Body Protection Cotton Lab Coat with Long Sleeves A lab coat protects your personal clothing from contamination.[10][11] A 100% cotton coat is recommended as it is less prone to melting than synthetic blends in the event of a fire, although this compound is not highly flammable.[6] Ensure the coat is fully buttoned.

| Respiratory Protection | NIOSH-approved N95 Respirator (or equivalent) | A respirator is not typically required if work is conducted within a certified chemical fume hood.[5][6] However, if you are weighing large quantities in an open-bench setting or if ventilation is suboptimal, a respirator is essential to prevent inhalation of airborne powder.[6] |

Operational Plan: A Step-by-Step Procedural Guide

Proper technique is as crucial as the equipment itself. The following workflow is designed to minimize exposure at every stage of handling.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area (Fume Hood Preferred) don_ppe 2. Don PPE (Coat -> Glasses -> Gloves) prep_area->don_ppe gather 3. Gather All Materials (Spatulas, Weigh Boats, Solvents) don_ppe->gather weigh 4. Weigh Compound Carefully (Minimize Dust Generation) gather->weigh dissolve 5. Dissolve or Transfer (Add solid to liquid, not vice-versa) weigh->dissolve clean_area 6. Clean Work Area (Wipe with appropriate solvent) dissolve->clean_area dispose 7. Dispose of Waste (Contaminated PPE, excess reagent) clean_area->dispose doff_ppe 8. Doff PPE in Order (Gloves -> Coat -> Glasses) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Diagram 1: Safe Handling Workflow

Detailed Protocol:

  • Preparation:

    • Work Area: Always handle solid this compound in a designated area, preferably within a certified chemical fume hood to control dust.[6]

    • Donning PPE: Don your lab coat first, followed by safety glasses. Wear gloves last. This sequence ensures that the gloves, which will directly contact the chemical, remain as clean as possible until needed.

  • Handling:

    • Weighing: Use a micro-spatula to handle the powder. Avoid scooping large amounts at once, which can create airborne dust. Tap the spatula gently to dispense the powder rather than shaking it.

    • Dissolving: When preparing a solution, add the solid this compound to the solvent. This minimizes the potential for splashing and aerosolization that can occur when liquid is added to a powder.

  • Post-Handling & Decontamination:

    • Waste Disposal: All disposable items that have come into contact with the chemical, such as weigh boats and contaminated gloves, must be placed in a sealed, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[5]

    • Doffing PPE: The removal sequence is critical to prevent self-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Next, remove your lab coat, turning it inside out as you remove it. Finally, remove your safety glasses.

    • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]

Emergency and Disposal Plan

Even with meticulous planning, accidents can happen. An immediate and correct response is vital.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill Response: For a small spill of solid this compound, the procedure is straightforward. Ensure proper PPE is worn, then gently sweep the material up and place it into a labeled container for hazardous waste disposal.[5] Avoid actions that create dust. Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste. Do not allow the product to enter drains.[5]

G Diagram 2: Spill Response Decision Flow start Spill Occurs is_safe Is the area safe to enter? (No fire, good ventilation) start->is_safe ppe_check Are you wearing appropriate PPE? is_safe->ppe_check Yes evacuate Evacuate Area. Alert Safety Officer. is_safe->evacuate No sweep Gently sweep solid into a labeled waste container. ppe_check->sweep Yes don_ppe Don required PPE. ppe_check->don_ppe No wipe Wipe area with a damp cloth. Dispose of cloth as waste. sweep->wipe end Spill Contained wipe->end don_ppe->sweep

Caption: Diagram 2: Spill Response Decision Flow

Disposal of Contaminated PPE and Waste: All waste, including contaminated gloves, weigh boats, and excess chemical, must be disposed of in accordance with institutional and governmental environmental regulations.[5] Never dispose of chemical waste in standard trash or down the sink. Use a designated, sealed, and clearly labeled hazardous waste container.

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.